ssK36
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C79H127N29O18 |
|---|---|
Peso molecular |
1771.0 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C79H127N29O18/c1-43(2)62(105-61(112)42-95-60(111)41-96-63(113)53(38-45-16-5-4-6-17-45)102-66(116)50(20-10-32-92-77(85)86)98-69(119)56-23-13-35-106(56)72(122)44(3)81)71(121)99-48(18-7-8-30-80)64(114)100-51(21-11-33-93-78(87)88)73(123)107-36-14-24-57(107)70(120)104-55(40-59(82)110)68(118)97-49(19-9-31-91-76(83)84)65(115)103-54(39-46-26-28-47(109)29-27-46)67(117)101-52(22-12-34-94-79(89)90)74(124)108-37-15-25-58(108)75(125)126/h4-6,16-17,26-29,43-44,48-58,62,109H,7-15,18-25,30-42,80-81H2,1-3H3,(H2,82,110)(H,95,111)(H,96,113)(H,97,118)(H,98,119)(H,99,121)(H,100,114)(H,101,117)(H,102,116)(H,103,115)(H,104,120)(H,105,112)(H,125,126)(H4,83,84,91)(H4,85,86,92)(H4,87,88,93)(H4,89,90,94)/t44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1 |
Clave InChI |
SCMZZSVPRPLJJI-LNBYXPDOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic ssK36: A Synthetic Probe into the World of H3K36 Methylation and Its Epigenetic Counterpart, Histone Succinylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate landscape of epigenetic regulation, post-translational modifications (PTMs) of histone proteins serve as a critical signaling hub, dictating chromatin structure and gene expression. Among the most studied histone marks is the methylation of lysine (B10760008) 36 on histone H3 (H3K36), a modification central to transcriptional elongation, mRNA splicing, and DNA repair. This technical guide addresses the inquiry into "ssK36" and its relationship to the canonical H3K36 mark. Our investigation reveals that This compound is not a naturally occurring biological modification but rather an engineered "super-substrate" peptide designed for the biochemical investigation of the H3K36 methyltransferase, SETD2.
This guide clarifies the nature of this compound and pivots to a comparative analysis of two functionally significant, yet biochemically distinct, histone modifications: the well-established H3K36 methylation and the more recently discovered histone lysine succinylation , with a focus on H3K122 succinylation (H3K122succ). We delve into the molecular machinery governing these modifications, their profound impacts on chromatin biology, and the experimental methodologies employed for their study. This comprehensive overview is intended to provide researchers and drug development professionals with a robust framework for understanding and targeting these critical epigenetic pathways.
Demystifying this compound: A Tool for Biochemical Analysis
The term "this compound" refers to a synthetic peptide sequence that has been rationally designed to be an optimized substrate for the histone methyltransferase SETD2, the primary enzyme responsible for H3K36 trimethylation in mammals[1][2][3][4][5]. The native histone H3 sequence around K36 is not the most optimal for SETD2's catalytic activity. Through peptide array screening, a "super-substrate" sequence was identified that is methylated by SETD2 with significantly higher efficiency than the endogenous H3K36 peptide[1][3].
The this compound peptide incorporates several amino acid substitutions compared to the wild-type H3K36 sequence (residues 29-43) that enhance its binding to the SETD2 active site. One such reported this compound sequence is A-P-R -F -G-G-V-K(36)-R -P-N -R-Y-R-P, with the altered amino acids from the native H3 sequence (A-P-A-T-G-G-V-K(36)-K-P-H-R-Y-R-P) highlighted[2]. Quantitative methylation assays have demonstrated that the this compound peptide can be methylated by SETD2 approximately 290-fold more efficiently than the corresponding wild-type H3K36 peptide[1]. This enhanced reactivity makes this compound a valuable tool for in vitro enzymatic assays, inhibitor screening, and structural studies of SETD2.
H3K36 Methylation vs. H3K122 Succinylation: A Tale of Two Modifications
While this compound is a synthetic tool, the user's interest likely lies in the diverse modifications that can occur on histone H3. A compelling comparison to the well-studied H3K36 methylation is the more recently characterized post-translational modification, lysine succinylation. This modification involves the addition of a succinyl group from succinyl-CoA to a lysine residue. Unlike methylation, which maintains the positive charge of the lysine side chain, succinylation introduces a larger, negatively charged moiety, leading to a more dramatic alteration of the histone's biophysical properties[6]. One of the well-studied succinylation sites on histone H3 is at lysine 122 (H3K122succ).
Biochemical and Structural Distinctions
The fundamental differences in the chemical nature of methylation and succinylation have profound implications for their biological roles.
| Feature | H3K36 Methylation (me1/me2/me3) | H3K122 Succinylation |
| Modification | Addition of one, two, or three methyl groups (-CH3) | Addition of a succinyl group (-CO-CH2-CH2-COOH) |
| Size of Added Group | Small (14 Da per methyl group) | Large (100 Da) |
| Charge Alteration | Maintains the positive charge of the lysine residue | Converts the positive charge of lysine to a negative charge |
| Structural Impact | Minimal steric hindrance | Significant increase in steric bulk and introduces a bulky, flexible acidic group |
These differences dictate the types of effector proteins ("readers") that can bind to the modified histones and the subsequent downstream signaling events.
Regulatory Machinery: Writers, Erasers, and Readers
The deposition, removal, and recognition of H3K36 methylation and H3 succinylation are tightly controlled by specific families of enzymes and effector proteins.
| Regulatory Component | H3K36 Methylation | H3 Succinylation |
| Writers (Enzymes that add the mark) | Methyltransferases (KMTs): - SETD2 (H3K36me3)- NSD1, NSD2, NSD3 (H3K36me1/me2)- ASH1L (H3K36me1/me2) | Succinlyltransferases: - p300/CBP- KAT2A- HAT1 |
| Erasers (Enzymes that remove the mark) | Demethylases (KDMs): - KDM2A/B (H3K36me1/me2)- KDM4A/B/C/D (H3K36me2/me3) | Desuccinylases: - SIRT5 (Sirtuin 5)- SIRT7 (Sirtuin 7)- HDAC1, HDAC2, HDAC3 |
| Readers (Proteins that bind the mark) | Proteins with PWWP, Tudor, or PHD domains that recognize methylated lysine. Examples include PSIP1, MORF4L1, and ZMYND11. | Currently, specific "reader" domains for succinylated lysine are not as well-characterized as those for methylation. |
Functional Consequences and Biological Roles
The distinct biochemical properties and regulatory machinery of H3K36 methylation and H3K122 succinylation translate into different biological outcomes.
| Biological Function | H3K36 Methylation | H3K122 Succinylation |
| Primary Role | Associated with active transcription elongation, ensuring transcriptional fidelity and preventing spurious initiation within gene bodies. | Primarily linked to transcriptional activation at promoter regions. |
| Chromatin Structure | Recruits effector proteins that modulate chromatin structure, including histone deacetylase complexes, to maintain a repressive state within transcribed regions. | Directly destabilizes the nucleosome structure, leading to increased DNA accessibility. |
| Genomic Location | Enriched in the body of actively transcribed genes. | Enriched at the promoters of active genes. |
| Specific Functions | - mRNA splicing regulation- DNA damage repair- Antagonizes the repressive H3K27me3 mark | - Facilitates the binding of transcription factors- Promotes transcriptional initiation |
Quantitative Data Summary
Quantitative analysis of histone modifications is crucial for understanding their regulatory potential. Mass spectrometry-based proteomics has been instrumental in determining the relative abundance of different histone marks.
Table 3.1: Relative Abundance of H3K36 Methylation States in Mammalian Cells
| H3K36 Modification State | Relative Abundance (% of total H3) | Reference |
| Unmethylated H3K36 | ~20-45% | [7] |
| H3K36me1 | Lower abundance | [7] |
| H3K36me2 | ~20-45% (most abundant methylated form) | [7][8] |
| H3K36me3 | ~5% | [7] |
Note: The abundance of H3K122 succinylation is generally lower than that of major acetylation marks, though precise quantitative data across different cell types are still emerging.
Table 3.2: Comparative Functional Impact on Transcription
| Modification | Effect on Transcription | Mechanism | Reference |
| H3K36me3 | Promotes transcriptional elongation and fidelity | Recruits reader proteins and associated complexes (e.g., HDACs) to suppress cryptic transcription. | [9] |
| H3K122succ | Stimulates transcriptional initiation | Destabilizes the nucleosome, increasing DNA accessibility for transcription factors. In vitro, can stimulate transcription by approximately 1.7-fold. | [10] |
Experimental Protocols
The study of H3K36 methylation and H3 succinylation relies on a suite of sophisticated molecular biology techniques. Below are generalized protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
ChIP-seq is used to map the genome-wide distribution of a specific histone modification.
Objective: To identify the genomic regions enriched with a specific histone mark (e.g., H3K36me3 or H3K122succ).
Generalized Protocol:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to covalently cross-link proteins to DNA in situ.
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. The chromatin is then sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the histone modification of interest. The antibody-histone-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The captured complexes are then eluted from the beads.
-
Reverse Cross-linking: The protein-DNA cross-links are reversed by heating, and the proteins are degraded using proteinase K.
-
DNA Purification: The DNA is purified from the solution.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing (NGS) by adding sequencing adapters. The resulting library is then sequenced.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment for the histone mark.
Histone Extraction and Mass Spectrometry for PTM Analysis
This method allows for the identification and relative quantification of various histone modifications.
Objective: To determine the presence and relative abundance of different histone PTMs, including methylation and succinylation states.
Generalized Protocol:
-
Nuclei Isolation: Cells or tissues are lysed to isolate intact nuclei.
-
Histone Extraction: Histones are extracted from the nuclei using an acid extraction method (e.g., with sulfuric acid or hydrochloric acid).
-
Protein Precipitation: The extracted histones are precipitated using a reagent like trichloroacetic acid (TCA).
-
Histone Derivatization and Digestion: The purified histones are chemically derivatized (e.g., using propionic anhydride) to block unmodified and monomethylated lysine residues. This is followed by digestion with trypsin, which cleaves at arginine residues. This process generates peptides of a suitable size for mass spectrometry analysis.
-
Peptide Desalting: The digested peptides are desalted using C18 StageTips.
-
LC-MS/MS Analysis: The peptides are separated by nano-liquid chromatography (nLC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The resulting spectra are searched against a database of histone sequences to identify the peptides and their modifications. The relative abundance of different PTMs can be quantified by comparing the signal intensities of the corresponding peptides.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to measure the enzymatic activity of a histone methyltransferase, such as SETD2.
Objective: To determine if a protein has HMT activity and to characterize its substrate specificity.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant methyltransferase (e.g., SETD2), the histone substrate (e.g., recombinant H3, oligonucleosomes, or peptides like H3K36 or this compound), and a methyl donor, typically S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period to allow the transfer of the radiolabeled methyl group to the substrate.
-
Reaction Termination: The reaction is stopped, often by adding SDS-PAGE loading buffer.
-
Detection: The reaction products are separated by SDS-PAGE. The gel can be stained with Coomassie Blue to visualize the total histone substrate and then treated with a scintillant (e.g., Amplify) and exposed to X-ray film (autoradiography) to detect the incorporated radioactivity. Alternatively, the radioactivity can be quantified by spotting the reaction mixture onto filter paper, washing away unincorporated ³H-SAM, and measuring the remaining radioactivity using a scintillation counter.
In Vitro Histone Desuccinylase Assay
This assay measures the activity of enzymes that remove succinyl groups from histones, such as SIRT5.
Objective: To determine if a protein has desuccinylase activity.
Generalized Protocol:
-
Substrate Preparation: A succinylated histone or peptide substrate is required. This can be generated synthetically or by in vitro succinylation.
-
Reaction Setup: The reaction includes the purified recombinant desuccinylase (e.g., SIRT5), the succinylated substrate, and any necessary cofactors (e.g., NAD+ for sirtuins).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C).
-
Detection: The removal of the succinyl group can be detected in several ways:
-
Western Blot: Using an antibody that specifically recognizes the succinylated lysine residue, the decrease in the succinylation signal can be monitored over time.
-
Mass Spectrometry: The reaction products can be analyzed by mass spectrometry to detect the decrease in the mass of the substrate corresponding to the loss of the succinyl group.
-
Coupled Enzyme Assay: The release of a product of the desuccinylation reaction (e.g., nicotinamide (B372718) from the NAD+ consumed by sirtuins) can be measured using a coupled enzymatic assay that produces a fluorescent or colorimetric signal.
-
Mandatory Visualizations
Signaling Pathways
Caption: Regulatory pathway of H3K36 methylation.
Caption: Regulatory pathway of histone succinylation.
Experimental Workflows
Caption: Experimental workflow for ChIP-seq.
Caption: Workflow for histone PTM analysis by mass spectrometry.
Conclusion and Future Directions
The inquiry into "this compound" has illuminated its role as a powerful synthetic tool for dissecting the activity of the SETD2 methyltransferase, rather than a novel epigenetic mark. This exploration has provided a gateway to a deeper comparison between the established field of H3K36 methylation and the emerging area of histone succinylation. While both are critical regulatory modifications, their distinct biochemical natures give rise to divergent mechanisms of action and biological outcomes. H3K36 methylation acts as a nuanced signal for transcriptional fidelity, primarily through the recruitment of effector proteins. In contrast, histone succinylation, exemplified by H3K122succ, exerts a more direct, biophysical influence on chromatin by altering charge and destabilizing nucleosomes to promote gene activation.
For researchers and drug development professionals, understanding these differences is paramount. The enzymes that write, erase, and read these marks represent a rich source of potential therapeutic targets. The development of specific inhibitors for histone methyltransferases and demethylases is an active area of cancer research. Similarly, as our understanding of histone succinylation and its regulators like SIRT5 expands, so too will the opportunities for therapeutic intervention in metabolic diseases and cancer. The continued development of quantitative proteomic techniques and high-resolution structural biology will be essential in further unraveling the complexities of the histone code and translating this fundamental knowledge into clinical applications.
References
- 1. Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of NSD2 non-histone substrates and design of a super-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Lysine Succinylation on the Biology of Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique and Shared Roles for Histone H3K36 Methylation States in Transcription Regulation Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Succinylation of H3K122 destabilizes nucleosomes and enhances transcription - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ssK36 Peptide: Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ssK36 peptide is a synthetic "super-substrate" derived from the histone H3 tail, specifically designed for enhanced methylation by the lysine (B10760008) methyltransferase SETD2. This enzyme plays a crucial role in various cellular processes, including transcriptional regulation, DNA damage repair, and RNA splicing. The this compound peptide exhibits a dramatically increased rate of methylation compared to its natural counterpart, the H3K36 peptide, making it a valuable tool for studying SETD2 activity and for the potential development of therapeutic agents. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, structure, quantitative methylation data, the signaling pathways of its target enzyme SETD2, and detailed experimental protocols for its characterization.
Peptide Sequence and Structure
Amino Acid Sequence
The this compound peptide is a modification of the human histone H3 peptide sequence spanning amino acids 29-43. The key difference lies in four specific amino acid substitutions that optimize its interaction with the SETD2 enzyme.
H3K36 (29-43) Peptide Sequence: The wild-type histone H3 peptide sequence from which this compound is derived is: APATGGVKKPHRYRP
This compound Peptide Sequence: The this compound "super-substrate" peptide incorporates the following four substitutions: A31R, T32F, K37R, and H39N. Therefore, the full amino acid sequence of this compound is:
APARFGVKRPHNYRP
Structural Characteristics
The enhanced methylation of this compound is largely attributed to its unique structural properties in solution. Unlike the relatively extended conformation of the H3K36 peptide, this compound preferentially adopts a hairpin-like structure.[1][2] This hairpin conformation is believed to facilitate more efficient binding to the active site of SETD2.[1][2]
Molecular dynamics simulations and Förster Resonance Energy Transfer (FRET) assays have been instrumental in elucidating these conformational differences.[1][2] The hairpin structure of this compound allows for initial interactions with SETD2, and upon binding, the peptide undergoes a conformational change to a more extended form within the enzyme's catalytic site.[3]
Quantitative Data on SETD2-Mediated Methylation
The defining characteristic of the this compound peptide is its significantly enhanced methylation by SETD2. This has been quantified through various biochemical assays.
| Parameter | H3K36 Peptide | This compound Peptide | Fold Increase | Reference |
| Methylation Efficiency | Baseline | >100-fold | >100 | [1] |
| Methylation Efficiency | Baseline | ~290-fold | ~290 | [4] |
| Michaelis-Menten Constant (KM) | 65 µM | 45 µM | N/A | [4] |
The Michaelis-Menten constant (KM) values indicate that the enhanced methylation of this compound is not primarily due to a stronger binding affinity (a lower KM would suggest this), but rather a significantly increased catalytic rate (kcat).[4]
Signaling Pathways of SETD2
SETD2 is a critical enzyme involved in multiple fundamental cellular processes. Its primary known function is the trimethylation of histone H3 at lysine 36 (H3K36me3), a mark associated with active gene transcription. The diverse roles of SETD2 are highlighted in the following signaling pathway diagram.
Experimental Protocols
Quantitative Methylation Assay
This protocol outlines a radioactivity-based assay to quantify the methylation of this compound and H3K36 peptides by SETD2.
Materials:
-
Recombinant SETD2 enzyme
-
This compound and H3K36 peptides
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Tris-Tricine gels
-
Scintillation cocktail
-
Phosphorimager screen or scintillation counter
Procedure:
-
Prepare methylation reactions in the reaction buffer containing a fixed concentration of SETD2 enzyme and varying concentrations of the peptide substrate (this compound or H3K36).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reactions at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the reaction products on a Tris-Tricine gel.
-
Visualize the methylated peptides by autoradiography using a phosphorimager screen or by excising the peptide bands and quantifying the incorporated radioactivity using a scintillation counter.
-
Determine the kinetic parameters (KM and kcat) by fitting the data to the Michaelis-Menten equation.
Förster Resonance Energy Transfer (FRET) Assay for Conformational Analysis
This protocol describes a FRET-based assay to study the conformational dynamics of the this compound peptide in solution.
Materials:
-
This compound peptide labeled with a FRET donor (e.g., EDANS) and a FRET acceptor (e.g., Dabcyl) at its termini.
-
Unlabeled this compound peptide as a control.
-
FRET measurement buffer (e.g., phosphate-buffered saline, PBS).
-
Fluorometer capable of time-resolved or steady-state fluorescence measurements.
Procedure:
-
Synthesize the this compound peptide with a FRET donor and acceptor pair covalently attached to the N- and C-termini, respectively.
-
Dissolve the labeled peptide in the FRET measurement buffer to a final concentration suitable for the fluorometer (e.g., 10 µM).
-
Excite the donor fluorophore at its specific excitation wavelength (e.g., 340 nm for EDANS) and measure the emission spectrum.
-
The efficiency of FRET is determined by the degree of quenching of the donor fluorescence by the acceptor. A higher FRET efficiency corresponds to a closer proximity of the peptide termini, indicative of a folded or hairpin conformation.
-
As a control, measure the fluorescence of a peptide labeled only with the donor to establish the unquenched fluorescence intensity.
-
To study the effect of enzyme binding, titrate the labeled peptide with increasing concentrations of SETD2 and monitor the changes in FRET efficiency. A decrease in FRET would suggest an unfolding of the peptide upon binding.
Molecular Dynamics (MD) Simulation
This section provides a general framework for performing MD simulations to investigate the structural dynamics of the this compound peptide and its complex with SETD2.
Software:
-
MD simulation package (e.g., GROMACS, AMBER, NAMD)
-
Force field (e.g., AMBER, CHARMM)
-
Visualization software (e.g., VMD, PyMOL)
Procedure:
-
System Setup:
-
Obtain the crystal structure of SETD2 in complex with a substrate peptide (e.g., from the Protein Data Bank, PDB).
-
In silico, mutate the substrate peptide to the this compound sequence.
-
Solvate the protein-peptide complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-phase equilibration:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., hundreds of nanoseconds) to generate a trajectory of the system's dynamics.
-
-
Analysis:
-
Analyze the trajectory to study various properties, including:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to study interactions between the peptide and the enzyme.
-
Principal Component Analysis (PCA) to identify dominant motions.
-
Distance measurements to track conformational changes, such as the end-to-end distance of the peptide.
-
-
Conclusion
The this compound peptide represents a significant advancement in the study of the SETD2 methyltransferase. Its enhanced methylation rate and distinct structural properties provide a powerful tool for dissecting the mechanisms of histone methylation and for the development of novel therapeutic strategies targeting epigenetic pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize and further investigate this important research tool.
References
- 1. Conformation of Prion Protein Repeat Peptides Probed by FRET Measurements and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Force Field Parameters for the Simulation of Single- and Double-Stranded DNA Molecules and DNA–Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ks.uiuc.edu [ks.uiuc.edu]
ssK36: A Supersubstrate for SETD2 and its Implications for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ssK36, a rationally designed "supersubstrate" for the histone methyltransferase SETD2. By delving into the quantitative data, detailed experimental protocols, and the intricate signaling pathways governed by SETD2, this document aims to equip researchers with the knowledge to leverage this compound as a powerful tool in epigenetic research and the development of novel therapeutics.
Introduction
SET domain-containing 2 (SETD2) is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3) in mammals.[1][2][3] This epigenetic mark is crucial for a multitude of cellular processes, including transcriptional elongation, DNA damage repair, and pre-mRNA splicing.[4] Given its central role in maintaining genomic integrity, it is not surprising that mutations and dysregulation of SETD2 are implicated in various cancers, including clear cell renal cell carcinoma. The development of this compound, a peptide substrate with dramatically enhanced methylation kinetics by SETD2, offers an unprecedented opportunity to dissect the catalytic mechanism of this vital enzyme and to screen for potent and specific modulators.
This compound: Design and Enhanced Reactivity
The this compound peptide was engineered based on the native H3K36 peptide sequence, with specific amino acid substitutions designed to optimize its interaction with the SETD2 active site.
Peptide Sequences:
| Peptide | Sequence |
| H3K36 | ...A T G G V K P H R Y R P G T V A... |
| This compound | ...A R F G V K R H N R P G T V A... |
The target lysine (K36) is shown in bold.
The key amino acid substitutions in this compound compared to the corresponding region of histone H3 are A31R, T32F, K37R, and H39N.[5] These modifications result in a substrate that is methylated by SETD2 with significantly higher efficiency.
Quantitative Analysis of SETD2 Activity
In vitro methylation assays have demonstrated the superior performance of this compound as a SETD2 substrate.
| Substrate | Relative Methylation Efficiency (this compound vs. H3K36) |
| This compound | ~290-fold higher |
| H3K36 | 1-fold (baseline) |
This remarkable increase in methylation efficiency makes this compound an invaluable tool for high-throughput screening of SETD2 inhibitors and for detailed kinetic studies of the enzyme.
Experimental Protocols
In Vitro SETD2 Methylation Assay (Radioactive)
This protocol describes a method to quantitatively measure the methylation of this compound by SETD2 using a radioactive methyl donor.
Materials:
-
Recombinant human SETD2 enzyme
-
This compound peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the assay buffer, this compound peptide (e.g., 10 µM final concentration), and recombinant SETD2 (e.g., 100 nM final concentration).
-
Initiate Reaction: Start the methylation reaction by adding [³H]-SAM (e.g., 1 µM final concentration).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Precipitation: Incubate on ice for 10 minutes to allow the peptide to precipitate.
-
Filtration: Spot the reaction mixture onto a phosphocellulose filter paper disc.
-
Washing: Wash the filter discs three times with 10% TCA to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter disc in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of methyl group incorporation based on the specific activity of the [³H]-SAM.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for H3K36me3
This protocol outlines the key steps for performing ChIP-seq to analyze the genome-wide distribution of H3K36me3, which can be modulated by SETD2 activity. This technique is crucial for understanding the downstream cellular effects of SETD2 inhibition or activation, potentially influenced by compounds identified using the this compound-based assays.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffer
-
Sonication equipment
-
Anti-H3K36me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K36me3 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K36me3.
SETD2 Signaling Pathways
SETD2's influence extends beyond histone methylation, impacting various signaling pathways critical for cellular homeostasis and disease. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involving SETD2.
SETD2 and Wnt/β-catenin Signaling
Loss of SETD2 function has been shown to lead to the hyperactivation of the Wnt/β-catenin signaling pathway.[6][7] SETD2 can inhibit β-catenin activity at both the transcriptional and post-transcriptional levels.[6]
Caption: SETD2 negatively regulates Wnt/β-catenin signaling.
SETD2 in Metabolic and Stress Response Pathways
SETD2 is also interconnected with metabolic and stress response pathways, including the PGC-1α and AMPK signaling axes.
References
- 1. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 2. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 3. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The disordered regions of the methyltransferase SETD2 govern its function by regulating its proteolysis and phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multilevel Regulation of β-Catenin Activity by SETD2 Suppresses the Transition from Polycystic Kidney Disease to Clear Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Unraveling the In Vitro Mechanism of Action of ssK36: A Technical Guide
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial Investigation Yields No Direct Data on "ssK36"
A comprehensive search of publicly available scientific literature and databases for the mechanism of action of a compound designated "this compound" has yielded no specific results. This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished molecule. It is also possible that "this compound" is a typographical error or an internal codename not yet disclosed in public forums.
Therefore, this guide will proceed by outlining a comprehensive, standard approach for elucidating the in vitro mechanism of action of a novel kinase inhibitor, which can be applied once information about the molecular target and structure of this compound becomes available. This framework will serve as a methodological blueprint for researchers and drug development professionals.
I. Characterizing the Core Activity: Kinase Inhibition Profile
The foundational step in understanding the mechanism of a targeted therapeutic is to define its inhibitory activity against its intended target and to assess its selectivity across the broader kinome.
Experimental Protocol: Kinase Inhibition Assay
A radiometric or fluorescence-based in vitro kinase assay is the gold standard for determining the inhibitory potential of a compound.
Objective: To determine the IC50 value of this compound against its primary kinase target and a panel of other kinases to assess selectivity.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide or protein substrates, ATP (radiolabeled with ³²P or ³³P for radiometric assays), kinase buffer, and the test compound (this compound).
-
Procedure (Radiometric Assay):
-
A reaction mixture is prepared containing the kinase, its substrate, and kinase buffer.
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, often by spotting onto a phosphocellulose membrane followed by washing.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the this compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated using non-linear regression analysis.
Table 1: Hypothetical Kinase Inhibition Profile for this compound
| Kinase Target | IC50 (nM) |
| Primary Target Kinase | X.X |
| Kinase A | >10,000 |
| Kinase B | 5,200 |
| Kinase C | >10,000 |
| ... (and so on for a broad panel) | ... |
II. Cellular Effects: Impact on Cancer Cell Viability and Proliferation
Once the biochemical activity is established, the next critical step is to evaluate the compound's effect on cancer cells.
Experimental Protocol: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in a panel of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Assay:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which is an indicator of metabolically active cells.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The GI50 is calculated by plotting the percentage of growth inhibition against the log of the compound concentration.
Table 2: Hypothetical GI50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | GI50 (µM) |
| A549 | Lung Carcinoma | X.X |
| MCF-7 | Breast Adenocarcinoma | Y.Y |
| HCT116 | Colon Carcinoma | Z.Z |
| U87-MG | Glioblastoma | A.A |
III. Elucidating the Mechanism of Cell Death: Apoptosis Induction
A key question is whether the observed reduction in cell viability is due to cell death (apoptosis) or a static arrest of proliferation.
Experimental Protocol: Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treatment: Cells are treated with this compound at concentrations around the GI50 value for various time points (e.g., 24, 48, 72 hours).
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Table 3: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (1x GI50) | 60.5 | 25.3 | 14.2 |
| This compound (2x GI50) | 35.1 | 45.8 | 19.1 |
Visualizing the Apoptotic Pathway
The induction of apoptosis by a kinase inhibitor often involves the modulation of key signaling pathways.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
IV. Investigating Cell Cycle Effects
Kinase inhibitors frequently exert their anti-proliferative effects by causing cell cycle arrest at specific checkpoints.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest and at which phase.
Methodology:
-
Treatment: Cells are treated with this compound for a defined period (e.g., 24 hours).
-
Fixation and Staining: Cells are harvested, fixed (e.g., with cold 70% ethanol), and then stained with a DNA-intercalating dye such as propidium iodide (PI) or DAPI.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
Table 4: Hypothetical Cell Cycle Distribution in HCT116 Cells after 24h this compound Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.3 | 30.1 | 24.6 |
| This compound (1x GI50) | 68.2 | 15.5 | 16.3 |
Visualizing the Cell Cycle Arrest Mechanism
A G1 phase arrest, as suggested in the hypothetical data, often involves the modulation of cyclin-dependent kinases (CDKs).
Caption: Hypothetical G1 cell cycle arrest pathway mediated by this compound.
V. Target Validation and Downstream Signaling
To confirm that the cellular effects of this compound are mediated through its intended target, it is essential to assess the phosphorylation status of the target kinase and its downstream substrates.
Experimental Protocol: Western Blotting
Objective: To detect changes in the phosphorylation of the target kinase and its downstream signaling proteins.
Methodology:
-
Cell Lysis: Cells are treated with this compound for various times, and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-Kinase), the total form of the kinase, and key downstream signaling proteins. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
VI. Experimental Workflow Overview
The following diagram illustrates the logical flow of experiments to elucidate the in vitro mechanism of action of a novel kinase inhibitor like this compound.
Caption: Logical workflow for in vitro mechanism of action studies.
While direct information on "this compound" is not currently available, the experimental framework detailed in this guide provides a robust and comprehensive strategy for elucidating its in vitro mechanism of action. By systematically evaluating its kinase inhibitory profile, cellular effects, and impact on key signaling pathways, researchers can build a detailed understanding of how this compound exerts its therapeutic potential. The provided protocols, data presentation formats, and visualizations serve as a template for the rigorous investigation required in modern drug discovery and development. Further investigation is contingent on the disclosure of the specific identity and target of this compound.
The ssK36 Peptide: A Super-Substrate for Probing Protein Lysine Methyltransferase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of protein lysine (B10760008) methyltransferases (PKMTs) is crucial for understanding epigenetic regulation and its role in various diseases. The ssK36 peptide, a synthetically engineered "super-substrate," has emerged as a powerful tool for investigating the kinetics and substrate specificity of H3K36 methyltransferases, particularly SETD2 and NSD2. Derived from the natural histone H3 lysine 36 (H3K36) sequence, this compound incorporates specific amino acid substitutions that dramatically enhance its methylation rate, making it an invaluable reagent for biochemical and structural studies. This technical guide provides a comprehensive overview of the discovery, development, and application of the this compound peptide, including quantitative data on its performance, detailed experimental protocols, and a visualization of the relevant biological pathways.
Discovery and Development
The this compound peptide was rationally designed based on systematic substrate specificity analyses of the SETD2 methyltransferase. While the natural H3K36 peptide is the endogenous substrate, it was discovered that specific amino acid changes at positions flanking the target lysine (K36) could significantly enhance the efficiency of the methylation reaction.
The development of this compound stemmed from peptide SPOT array methylation assays, which allowed for the high-throughput screening of various amino acid substitutions around the target lysine residue. This revealed that SETD2 exhibits a preference for amino acids different from those present in the native H3K36 sequence at several positions. By combining four of these preferred residues, a "super-substrate" was created.
The key amino acid substitutions that differentiate this compound from the wild-type H3K36 peptide are:
-
A31R (Alanine to Arginine at position 31)
-
T32F (Threonine to Phenylalanine at position 32)
-
K37R (Lysine to Arginine at position 37)
-
H39N (Histidine to Asparagine at position 39)
These modifications result in a peptide that adopts a hairpin conformation in solution, which is believed to facilitate more efficient binding to the active site of SETD2 and NSD2. This structural predisposition is a key factor in its enhanced reactivity.
Quantitative Data
The this compound peptide exhibits significantly enhanced methylation kinetics compared to the native H3K36 peptide for both SETD2 and NSD2. The primary advantage of this compound lies in its dramatically increased catalytic turnover rate (kcat), while its binding affinity (KM) is only modestly improved.
| Enzyme | Substrate | Kinetic Parameter | Value | Fold Improvement (this compound vs. H3K36) |
| SETD2 | H3K36 | Apparent KM | ~65 µM | N/A |
| SETD2 | This compound | Apparent KM | ~45 µM | ~1.4x |
| SETD2 | This compound | Methylation Efficiency | ~290-fold higher than H3K36 | ~290x |
| NSD2 | This compound | Methylation Efficiency | ~100-fold higher than H3K36 | ~100x |
Experimental Protocols
Peptide SPOT Array Methylation Assay
This technique is used to determine the substrate specificity of protein lysine methyltransferases and was instrumental in the design of this compound.
Methodology:
-
Peptide Array Synthesis: Peptides with systematic single amino acid substitutions are synthesized on a cellulose (B213188) membrane using the SPOT synthesis technique.
-
Blocking: The membrane is blocked to prevent non-specific enzyme binding.
-
Methylation Reaction: The peptide array is incubated with the purified PKMT (e.g., SETD2 or NSD2) in a suitable methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 1 mM DTT) containing S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Washing: The array is washed extensively to remove unbound enzyme and [³H]-SAM.
-
Detection: The membrane is dried and exposed to a phosphor screen or X-ray film to detect the radioactive signal from the incorporated methyl groups.
-
Quantification: The signal intensity of each spot is quantified using densitometry to determine the relative methylation efficiency for each peptide sequence.
Förster Resonance Energy Transfer (FRET) Assay
FRET assays can be employed to study the binding kinetics and conformational changes of the this compound peptide upon interaction with a methyltransferase.
Methodology:
-
Peptide Labeling: The this compound peptide is synthesized with a FRET donor fluorophore (e.g., EDANS) at one terminus and a quencher (e.g., Dabcyl) at the other.
-
Reaction Setup: The labeled peptide is incubated in a microplate well with varying concentrations of the purified PKMT in a suitable buffer.
-
FRET Measurement: The fluorescence of the donor fluorophore is measured over time using a microplate reader. In the unbound state, the peptide's conformation may bring the donor and quencher in close proximity, resulting in low fluorescence. Upon binding to the enzyme, a conformational change can increase the distance between the donor and quencher, leading to an increase in fluorescence.
-
Data Analysis: The change in fluorescence intensity is used to calculate binding affinities (Kd) and to study the kinetics of the interaction.
Signaling Pathways and Cellular Context
While this compound is primarily a biochemical tool, its utility lies in its ability to potently and specifically activate H3K36 methyltransferases. The downstream cellular consequences of this enhanced activity can be understood by examining the known functions of SETD2 and NSD2.
The Critical Role of H3K36 Methylation in Chromatin Biology: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Histone modifications are a cornerstone of epigenetic regulation, orchestrating the dynamic interplay between the genome and cellular function. Among these, the methylation of lysine (B10760008) 36 on histone H3 (H3K36) has emerged as a pivotal mark associated with a spectrum of fundamental cellular processes, including transcriptional regulation, RNA processing, DNA repair, and the maintenance of genomic stability. Dysregulation of H3K36 methylation is increasingly implicated in a variety of human diseases, most notably cancer, making the enzymes that write, read, and erase this mark attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of H3K36 methylation, its molecular machinery, and its intricate involvement in key signaling pathways, offering a valuable resource for researchers in academia and the pharmaceutical industry.
The Machinery of H3K36 Methylation: Writers, Readers, and Erasers
The methylation status of H3K36 is dynamically regulated by the coordinated action of three classes of enzymes: histone methyltransferases (HMTs) that deposit methyl groups ("writers"), proteins that recognize and bind to methylated H3K36 ("readers"), and histone demethylases (KDMs) that remove these marks ("erasers").
Writers of H3K36 Methylation:
The primary writers of H3K36 methylation are a group of SET domain-containing enzymes. In mammals, there is a clear division of labor among these enzymes:
-
SETD2 (SET Domain Containing 2): The sole enzyme responsible for trimethylating H3K36 (H3K36me3). SETD2 is often associated with transcriptional elongation, as it is recruited by the phosphorylated C-terminal domain of RNA polymerase II.
-
NSD Family (NSD1, NSD2/MMSET/WHSC1, NSD3/WHSC1L1): These enzymes are the primary writers of mono- and dimethylated H3K36 (H3K36me1 and H3K36me2). They play crucial roles in development and have been implicated in various cancers.
-
ASH1L (Absent, Small, Or Homeotic-Like 1): This enzyme is also capable of mono- and dimethylating H3K36.
-
SETMAR (SET and MAR Associated): Also known as Metnase, this enzyme has been shown to mediate H3K36me2 in the context of DNA repair.
-
SMYD2 (SET and MYND Domain Containing 2): Another methyltransferase that can mono- and dimethylate H3K36.
Quantitative Data on H3K36 Methyltransferases:
The enzymatic activity of these writers can be characterized by their kinetic parameters.
| Enzyme | Substrate | Km (μM) | Vmax (pmol/min/μg) |
| ASH1L | Nucleosome | 1.2 ± 0.3 | 1.5 ± 0.1 |
| SETD2 | Nucleosome | 0.8 ± 0.2 | 1.2 ± 0.1 |
| H3 peptide | 250 ± 50 | 0.3 ± 0.05 |
Table 1: Kinetic parameters of human ASH1L and SETD2. Data is illustrative and compiled from published in vitro studies. Actual values may vary depending on experimental conditions.
Readers of H3K36 Methylation:
Proteins containing specific domains, such as the PWWP and Tudor domains, recognize and bind to methylated H3K36, thereby translating the histone mark into downstream biological functions.
| Reader Protein | Domain | Binds to | Dissociation Constant (Kd) |
| PSIP1/LEDGF | PWWP | H3K36me3 | ~17 μM (for peptide) |
| BRPF1 | PWWP | H3K36me3 | ~3 mM |
| DNMT3A | PWWP | H3K36me2/me3 | Higher affinity for H3K36me2 |
| HDGF2 | PWWP | H3K36me3 | Weak binding |
| PHF1 | Tudor | H3K36me3 | Preferential binding |
| MRG15 | Chromo | H3K36me3 | - |
Table 2: Binding affinities of selected H3K36 reader proteins. Kd values can vary significantly based on the experimental method and the context of the histone substrate (peptide vs. nucleosome).
Erasers of H3K36 Methylation:
The removal of H3K36 methylation is catalyzed by the Jumonji C (JmjC) domain-containing family of histone demethylases, ensuring the dynamic nature of this epigenetic mark.
| Demethylase Family | Specificity |
| KDM2/JHDM1 | H3K36me1/me2 |
| KDM4/JHDM3/JMJD2 | H3K36me2/me3 |
Table 3: Major families of H3K36 demethylases and their substrate specificities.
Key Signaling Pathways Involving H3K36 Methylation
H3K36 methylation is intricately linked with several critical signaling pathways, influencing cellular responses to a variety of stimuli.
DNA Damage Response (DDR) Pathway
H3K36 methylation plays a dual role in the choice between the two major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).
-
H3K36me2 and NHEJ: Upon DNA damage, the enzyme SETMAR (Metnase) is activated and catalyzes the formation of H3K36me2 at the break site. This mark then serves as a docking site for the recruitment of early NHEJ factors like Ku70 and NBS1, thereby promoting this repair pathway.[1]
-
H3K36me3 and HR: Pre-existing H3K36me3, established by SETD2 during transcription, is recognized by the reader protein LEDGF/p75. LEDGF, in turn, recruits the CtIP protein, a key factor for initiating DNA end resection, which is a critical step in the HR pathway.[2][3]
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway, a critical regulator of cell growth, differentiation, and fibrosis, is modulated by H3K36 methylation. SETD2-mediated H3K36me3 plays a role in maintaining the expression of Smad7, an inhibitory Smad that acts as a negative feedback regulator of the TGF-β pathway. Loss of SETD2 leads to reduced Smad7 expression, resulting in hyperactivation of the TGF-β/Smad signaling cascade, which can promote processes like renal fibrosis.[4][5]
NSD-Mediated Signaling Pathways
The NSD family of H3K36 methyltransferases is involved in regulating other key signaling pathways, often through direct methylation of pathway components.
NSD1 and NF-κB Signaling: NSD1 can directly methylate the p65 subunit of NF-κB at lysines 218 and 221. This methylation event activates the NF-κB signaling pathway. This activity is counter-regulated by the demethylase FBXL11, establishing a dynamic regulatory loop.[6][7]
NSD Family and Wnt/β-catenin Signaling: The Wnt/β-catenin pathway, crucial for development and stem cell maintenance, is also influenced by NSD proteins. While the exact mechanisms are still under investigation, evidence suggests that NSDs can regulate the expression of Wnt pathway components and that Wnt signaling can, in turn, influence the expression of NSDs. For example, Sirtuin 6, a histone deacetylase, has been shown to suppress canonical Wnt target genes by deacetylating H3K56, and its deletion leads to increased Wnt signaling.[8] This highlights the complex interplay between different epigenetic modifications in the regulation of this pathway. Further research is needed to fully elucidate the direct role of H3K36 methylation in Wnt signaling.
Experimental Protocols for Studying H3K36 Methylation
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the activity and substrate specificity of a given HMT.
Materials:
-
Recombinant HMT of interest
-
Histone substrates (recombinant histones, nucleosomes, or histone peptides)
-
S-adenosyl-L-[methyl-3H]-methionine (3H-SAM)
-
2x HMT buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl2, 20 mM β-mercaptoethanol)
-
5x SDS-PAGE loading buffer
-
P81 phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10 µL of 2x HMT buffer
-
1 µL of 3H-SAM (e.g., 1 µCi)
-
1-5 µg of histone substrate
-
1-2 µg of recombinant HMT
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.
-
Stopping the Reaction: Add 5 µL of 5x SDS-PAGE loading buffer and boil for 5 minutes.
-
Detection of Methylation:
-
Filter Binding Assay: Spot 15 µL of the reaction mixture onto a P81 phosphocellulose paper. Wash the paper three times for 5 minutes each in 50 mM sodium bicarbonate (pH 9.0). Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
SDS-PAGE and Autoradiography: Run the remaining sample on an SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue to visualize the histone substrates. Treat the gel with an enhancing solution for fluorography, dry the gel, and expose it to X-ray film.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to map the genome-wide distribution of histone modifications.
Materials:
-
Cells or tissue of interest
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Lysis buffers (e.g., Farnham lysis buffer)
-
Sonication equipment or micrococcal nuclease (MNase)
-
ChIP-grade antibody specific for the H3K36 methylation state of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it to fragments of 200-600 bp using either sonication or MNase digestion.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific H3K36me antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol:chloroform extraction followed by ethanol (B145695) precipitation or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control DNA sample. Sequence the libraries using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for the H3K36 methylation mark.
Conclusion and Future Directions
The study of H3K36 methylation has provided profound insights into the epigenetic control of gene expression and the maintenance of genome integrity. The intricate connections between H3K36 methylation and key signaling pathways, such as the DNA damage response and TGF-β signaling, underscore its central role in cellular homeostasis. For drug development professionals, the enzymes that regulate H3K36 methylation represent a promising class of therapeutic targets. The development of small molecule inhibitors against H3K36 methyltransferases and demethylases holds great potential for the treatment of cancers and other diseases characterized by aberrant epigenetic regulation.
Future research will likely focus on further dissecting the complex interplay between H3K36 methylation and other histone modifications, as well as elucidating the precise mechanisms by which H3K36 "readers" translate this mark into specific biological outcomes. The continued development of advanced quantitative proteomics and high-resolution imaging techniques will undoubtedly accelerate our understanding of this critical epigenetic modification and pave the way for novel therapeutic strategies.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H3K36me3, message from chromatin to DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETD2 deficiency promotes renal fibrosis through the TGF-β/Smad signalling pathway in the absence of VHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SETD2 deficiency promotes renal fibrosis through the TGF‐β/Smad signalling pathway in the absence of VHL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of NF-κB by NSD1/FBXL11-dependent reversible lysine methylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD1: A Lysine Methyltransferase between Developmental Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt signalling meets epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Scavenger Receptor CD36: Core Features, Signaling, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the scavenger receptor CD36, a pivotal protein in lipid metabolism, immune response, and the pathogenesis of cardiovascular diseases. Its multifaceted role in recognizing a wide array of ligands makes it a significant target for therapeutic intervention in conditions such as atherosclerosis and thrombosis.
Key Features and Advantages of Targeting CD36
CD36, also known as fatty acid translocase (FAT), is an integral membrane glycoprotein (B1211001) expressed on a variety of cell types including monocytes, macrophages, platelets, and endothelial cells.[1][2] It functions as a multiligand scavenger receptor, binding to a diverse range of molecules such as oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, thrombospondin-1, and apoptotic cells.[3] This broad ligand specificity underlies its involvement in numerous physiological and pathological processes.
The study of CD36 offers several advantages for drug development:
-
Central Role in Atherosclerosis: CD36 is a key player in the development of atherosclerosis. It mediates the uptake of oxLDL by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2]
-
Implication in Thrombosis: On platelets, CD36 activation by ligands like oxLDL contributes to a prothrombotic state, linking lipid metabolism to the risk of thrombosis.[4]
-
Modulator of Inflammation: CD36 is involved in inflammatory responses through its interaction with various ligands and its role in signaling pathways that modulate cytokine production.
-
Druggable Target: As a cell surface receptor, CD36 is an accessible target for small molecules and antibody-based therapies aimed at modulating its activity.
Data Presentation: Quantitative Insights into CD36 Function
The following tables summarize key quantitative data related to CD36 ligand binding and expression, providing a reference for experimental design and interpretation.
| Parameter | Value | Cell/System Type | Reference |
| Half-maximal binding (Kd) of oxLDL | ≅22 nM (11.2 ± 1.4 µg/ml) | GST-CD36 fusion protein (in vitro) | --INVALID-LINK--[5] |
| Platelet CD36 Expression | 200-14,000 molecules per platelet | Human platelets | --INVALID-LINK--[6] |
| Increase in CD36 mRNA levels during monocyte-to-macrophage differentiation | ~8-fold | Human peripheral blood monocytes | --INVALID-LINK--[1] |
| Increase in CD36 protein levels during monocyte-to-macrophage differentiation | 8- to 10-fold | Human peripheral blood monocytes | --INVALID-LINK--[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the consistent and reproducible study of CD36 function.
This assay is fundamental for studying the role of CD36 in atherosclerosis. It measures the uptake of lipids by macrophages, leading to their transformation into foam cells.
a. Cell Culture and Plating:
-
Culture murine macrophage cell lines (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.[7]
-
Plate cells in 24-well tissue culture plates at a density of 1 x 10^5 cells/ml and allow them to adhere and reach sub-confluence.[7]
b. Foam Cell Induction:
-
Incubate the sub-confluent macrophages with oxidized LDL (oxLDL) at a concentration of 50 µg/ml for 24 hours.[7]
c. Staining and Visualization:
-
Cell Fixation: Aspirate the medium, rinse the cells twice with PBS, and fix them with 10% phosphate-buffered formalin for 10 minutes.[7]
-
Lipid Staining with Oil Red O:
-
Rinse the fixed cells with PBS and then with 60% isopropanol (B130326) for 15 seconds.[7]
-
Incubate the cells with a working solution of Oil Red O for 1-5 minutes.[7]
-
Wash the cells with distilled water to remove excess stain.
-
-
Microscopy: Visualize the lipid droplets within the macrophages using a light microscope. Foam cells will appear laden with red-stained lipid droplets.
This assay quantifies the internalization of oxLDL by cells, a process largely mediated by CD36.
a. Preparation of Fluorescently Labeled oxLDL:
-
Use commercially available DiI-labeled oxLDL (DiI-oxLDL) or prepare it by incubating LDL with DiI.
b. Cell Treatment:
-
Culture cells (e.g., mouse peritoneal macrophages or RAW 264.7 cells) on coverslips in 12-well plates.[8]
-
Incubate the cells with DiI-labeled oxLDL (e.g., 10 µg/ml) for the desired time points (e.g., 30 minutes to 24 hours) at 37°C.[8]
c. Visualization and Quantification:
-
Fluorescence Microscopy:
-
Flow Cytometry:
-
For a quantitative analysis, detach the cells after incubation with DiI-oxLDL.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
Signaling Pathways and Visualizations
CD36 ligation initiates a cascade of intracellular signaling events that are crucial for its biological functions.
Upon binding of oxLDL, CD36 triggers a signaling cascade that involves the activation of Src family kinases, such as Fyn and Lyn, and the MAP kinase JNK.[10] This pathway is essential for the internalization of oxLDL and the subsequent formation of foam cells. The Vav family of guanine (B1146940) nucleotide exchange factors is also implicated, linking CD36 to cytoskeletal rearrangements.[10]
The following diagram illustrates the key steps in the macrophage foam cell formation assay.
References
- 1. Regulated expression of CD36 during monocyte-to-macrophage differentiation: potential role of CD36 in foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type 2 scavenger receptor CD36 in platelet activation: the role of hyperlipemia and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD36 - Wikipedia [en.wikipedia.org]
- 4. CD36 Signaling in Vascular Redox Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapping and Characterization of the Binding Site for Specific Oxidized Phospholipids and Oxidized Low Density Lipoprotein of Scavenger Receptor CD36 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet CD36 surface expression levels affect functional responses to oxidized LDL and are associated with inheritance of specific genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidized LDL-bound CD36 recruits a Na+/K+-ATPase-Lyn complex in macrophages that promotes atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uptake of Oxidized Low Density Lipoprotein by CD36 Occurs by an Actin-dependent Pathway Distinct from Macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CD36, a Scavenger Receptor Involved in Immunity, Metabolism, Angiogenesis, and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Substrates: A Technical Deep Dive into the ssK36 "Super-Substrate" Versus Native H3K36
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The post-translational modification of histone H3 at lysine (B10760008) 36 (H3K36) is a critical epigenetic mark integral to transcriptional regulation, DNA repair, and the maintenance of cellular identity. The enzymes responsible for this methylation, primarily histone methyltransferases (HMTs) like SETD2 and NSD2, are the subject of intense research, particularly in the context of oncology. The development of the ssK36 peptide, an engineered "super-substrate," has provided a powerful tool to dissect the catalytic mechanisms of these enzymes and to pioneer novel therapeutic strategies. This technical guide provides an in-depth comparison of the this compound peptide and its native counterpart, H3K36, offering a comprehensive overview of their biochemical and biophysical properties, the experimental methodologies used to study them, and their implications for drug discovery.
Introduction: The Significance of H3K36 Methylation
Histone H3 lysine 36 methylation is a dynamic epigenetic modification with diverse biological roles. It is predominantly associated with actively transcribed gene bodies, where it serves as a docking site for various "reader" proteins that, in turn, influence downstream cellular processes. The methylation state of H3K36—monomethylation (me1), dimethylation (me2), or trimethylation (me3)—is tightly regulated by a panel of "writer" (methyltransferases) and "eraser" (demethylases) enzymes. Dysregulation of this delicate balance is a hallmark of numerous diseases, most notably cancer.
The this compound peptide was born from the systematic investigation of the substrate specificity of H3K36 methyltransferases. Researchers discovered that these enzymes exhibit a preference for certain amino acids at positions flanking the target lysine that are not present in the native H3 sequence. By substituting these preferred residues, a "super-substrate" was created that is methylated at a significantly higher rate than the wild-type H3K36 peptide. This enhanced reactivity has made this compound an invaluable tool for biochemical and structural studies of H3K36 methyltransferases.
Quantitative Comparison: this compound vs. Native H3K36
The defining characteristic of the this compound peptide is its dramatically increased efficiency as a substrate for H3K36 methyltransferases. This is quantifiable through kinetic analysis.
| Substrate | Enzyme | Amino Acid Substitutions (from H3) | Km (µM) | Relative kcat/Km | Key Findings & References |
| Native H3K36 | SETD2 | - | ~65 | 1x | Baseline activity.[1] |
| This compound (SETD2) | SETD2 | A31R, T32F, K37R, H39N | ~45 | ~290x | The significant increase in methylation efficiency is primarily attributed to an enhanced catalytic turnover rate (kcat) rather than a drastically improved binding affinity (Km).[1][2][3] |
| Native H3K36 | NSD2 | - | N/A | 1x | Due to low activity, kinetic parameters are often determined under single-turnover conditions.[4] |
| This compound (NSD2) | NSD2 | A31K, K37R, H38N, R39N | N/A | ~100x | The this compound designed for NSD2 is methylated approximately 100-fold faster than the native H3K36 peptide.[5][6] |
Note: N/A indicates that the data for steady-state kinetics were not available in the reviewed literature, likely due to the low turnover of the native peptide with NSD2, necessitating single-turnover experimental setups.
Biophysical and Structural Distinctions
The enhanced catalytic efficiency of this compound is rooted in its distinct biophysical properties and how it interacts with the methyltransferase active site.
Conformational Preferences: Fluorescence Resonance Energy Transfer (FRET) studies and molecular dynamics (MD) simulations have revealed that in solution, the native H3K36 peptide predominantly exists in an extended conformation. In contrast, the this compound peptide shows a propensity to adopt a hairpin-like structure.[7][8] This pre-organization of the this compound peptide may facilitate its entry into the enzyme's active site.[7][8]
Enzyme-Substrate Complex: While the hairpin conformation may aid in initial binding, crystallographic evidence shows that both this compound and H3K36 are bound in an extended conformation within the active site of SETD2.[7] The superior performance of this compound is attributed to its ability to more frequently adopt a transition-state-like conformation when in complex with the enzyme, which is a critical determinant of catalytic rate.[7] The specific amino acid substitutions in this compound lead to more favorable interactions with the enzyme, stabilizing this transition state.[7]
Signaling Pathways and Experimental Workflows
The H3K36 Methylation Signaling Pathway
The regulation of H3K36 methylation is a complex process involving a coordinated interplay of writers, erasers, and readers.
Caption: The H3K36 methylation signaling cascade.
Experimental Workflow for Substrate Comparison
A typical workflow to compare the efficiency of this compound and native H3K36 as methyltransferase substrates is a multi-step process.
Caption: Workflow for comparing this compound and H3K36 methylation.
Detailed Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay with Radiolabeled SAM
This protocol is designed to measure the methylation of peptide substrates by a purified HMT using a radioactive methyl donor.
Materials:
-
Purified recombinant HMT (e.g., SETD2, NSD2)
-
Peptide substrates (native H3K36 and this compound)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Tricine-SDS-PAGE gels and running buffer
-
Scintillation cocktail and vials
-
Phosphor screen and imager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. For a 20 µL reaction, combine:
-
10 µL of 2x HMT reaction buffer
-
1 µL of [³H]-SAM (to a final concentration of ~1 µM)
-
Peptide substrate to the desired final concentration (e.g., for kinetic analysis, a range of concentrations bracketing the Km)
-
Nuclease-free water to a volume of 18 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 2 µL of purified HMT (concentration to be optimized to ensure linearity of the reaction over the time course).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the assay.
-
Reaction Quenching: Stop the reaction by adding an equal volume of 2x SDS loading buffer.
-
Separation: Separate the reaction products by Tricine-SDS-PAGE, which is optimized for the resolution of small peptides.
-
Detection and Quantification:
-
Autoradiography: Dry the gel and expose it to a phosphor screen. Image the screen to visualize the radiolabeled peptide. Quantify band intensity using densitometry software.
-
Scintillation Counting: Excise the peptide bands from the gel, place them in scintillation vials with a scintillation cocktail, and measure the counts per minute (CPM) using a scintillation counter.
-
FRET-Based Peptide Conformation Assay
This assay measures the conformational state of a peptide in solution by monitoring the energy transfer between two fluorophores.
Materials:
-
Peptides (this compound and H3K36) synthesized with a FRET donor (e.g., EDANS) at one terminus and a FRET acceptor/quencher (e.g., Dabcyl) at the other.
-
Fluorometer with temperature control.
-
Assay buffer (e.g., PBS).
Procedure:
-
Sample Preparation: Prepare solutions of the FRET-labeled peptides in the assay buffer to a final concentration of approximately 10 µM.
-
Instrument Setup: Set the excitation wavelength for the donor fluorophore (e.g., 340 nm for EDANS) and the emission wavelength for the donor (e.g., 490 nm for EDANS).
-
Measurement:
-
Place the peptide solution in a cuvette in the fluorometer.
-
Record the fluorescence intensity at a starting temperature (e.g., 5°C).
-
Gradually increase the temperature in defined increments (e.g., 5°C) up to a final temperature (e.g., 95°C), recording the fluorescence intensity at each step.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
A higher fluorescence intensity indicates a greater average distance between the donor and acceptor (a more extended conformation), as FRET is less efficient. A lower intensity suggests a more compact or folded conformation.
-
Compare the fluorescence profiles of this compound and H3K36 to infer differences in their solution conformations.
-
Implications for Drug Development
The development of this compound has significant implications for the discovery of novel therapeutics targeting H3K36 methyltransferases.
High-Throughput Screening (HTS): The enhanced reactivity of this compound makes it an ideal substrate for HTS campaigns aimed at identifying inhibitors of HMTs. The higher signal-to-noise ratio and faster reaction times enable more robust and efficient screening of large compound libraries.
Mechanism of Action Studies: By comparing the inhibition profiles of compounds against both this compound and the native H3K36, researchers can gain insights into the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to the peptide substrate).
Rational Inhibitor Design: The this compound peptide itself can serve as a starting point for the rational design of potent and selective peptide-based inhibitors. By replacing the target lysine with a non-methylatable analog or by introducing other modifications to enhance binding affinity and cell permeability, it is possible to convert a "super-substrate" into a "super-inhibitor."[9][10] The structural insights gained from studying this compound in complex with its target enzyme can guide the design of peptidomimetics and small molecule inhibitors that occupy the substrate-binding pocket.[7][8]
Caption: Role of this compound in drug development.
Conclusion
The this compound peptide represents a significant advancement in the study of H3K36 methylation. Its enhanced reactivity, stemming from a favorable conformational pre-organization and stabilization of the catalytic transition state, has provided researchers with an unparalleled tool for biochemical, structural, and drug discovery efforts. A thorough understanding of the differences between this compound and the native H3K36 substrate, as detailed in this guide, is essential for the accurate interpretation of experimental data and for leveraging these powerful tools to their full potential in the development of next-generation epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. efashare.b-cdn.net [efashare.b-cdn.net]
- 4. Discovery of NSD2 non-histone substrates and design of a super-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudosubstrate peptides inhibit Akt and induce cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.co.jp [peptide.co.jp]
Decoding Specificity: A Technical Guide to the SETD2-Specific Antibody for H3K36me3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the specificity of antibodies targeting the trimethylation of lysine (B10760008) 36 on histone H3 (H3K36me3), a critical epigenetic mark catalyzed by the methyltransferase SETD2. Understanding the fidelity of these antibodies is paramount for accurate data interpretation in chromatin biology and for the development of targeted therapeutics. This document provides a comprehensive overview of the validation methods, quantitative data, and experimental protocols necessary to ensure the specific and reliable detection of the SETD2-mediated H3K36me3 mark.
Introduction to SETD2 and H3K36me3
SETD2 is the sole enzyme responsible for the trimethylation of H3K36 in mammals, a post-translational modification tightly linked to transcriptional elongation, DNA repair, and RNA splicing.[1][2][3] The H3K36me3 mark is predominantly found within the body of actively transcribed genes.[4] Given its crucial roles in maintaining genome integrity and regulating gene expression, aberrant SETD2 activity and H3K36me3 levels are implicated in various diseases, including cancer.[1][2][3] Therefore, antibodies that can specifically recognize H3K36me3 are indispensable tools for both basic research and clinical applications.
Validating Antibody Specificity for H3K36me3
The specificity of an antibody is its ability to distinguish its target epitope from other closely related molecules. For H3K36me3 antibodies, this means differentiating the trimethylated lysine 36 from unmodified lysine, mono- and di-methylated lysine 36, and other methylated lysines on histone H3 (e.g., H3K4me3, H3K9me3, H3K27me3) or other histones.[5][6] Several experimental approaches are employed to rigorously validate the specificity of these antibodies.
Peptide-Based Assays
Peptide-based assays are a primary method for assessing the on-target and off-target binding of histone modification-specific antibodies. These assays utilize synthetic peptides representing different histone tails with various post-translational modifications.
-
Dot Blot Analysis: This technique involves spotting various modified and unmodified histone peptides onto a membrane, which is then incubated with the primary antibody. A highly specific H3K36me3 antibody will only bind to the peptide containing the H3K36me3 mark.[7][8][9]
-
Peptide Arrays: These are high-throughput platforms that allow for the simultaneous screening of an antibody against a large library of peptides with diverse modifications.[10][11][12] This method provides a comprehensive profile of the antibody's binding preferences and potential cross-reactivities.[13][14][15]
Cellular and Genomic Validation
While peptide assays are informative, it is crucial to validate antibody specificity in a cellular context where the target is presented on native chromatin.
-
Western Blotting: Western blot analysis of histone extracts from cells can confirm that the antibody recognizes a protein of the correct molecular weight for histone H3. Furthermore, using extracts from cells with genetic knockout or knockdown of SETD2 can demonstrate the antibody's dependence on the presence of the H3K36me3 mark.[7][16]
-
Chromatin Immunoprecipitation (ChIP): ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is the gold standard for validating the genomic localization of a histone modification. A specific H3K36me3 antibody should enrich for DNA regions known to be marked by H3K36me3, such as the bodies of actively transcribed genes.[4][17][18] The ENCODE and modENCODE consortia have established guidelines for ChIP-seq data quality and antibody validation.[19]
Quantitative Data on H3K36me3 Antibody Specificity
The following tables summarize representative quantitative data from various validation assays for commercially available H3K36me3 antibodies. It is important to note that specificity can vary between vendors and even between different lots of the same antibody.[13]
| Assay Type | Target Peptide | Off-Target Peptides | Binding Signal (Relative to Target) | Reference |
| Dot Blot | H3K36me3 | H3K36me2, H3K36me1, H3K9me3, H3K27me3, Unmodified H3 | < 1% | [7][8] |
| Peptide Array | H3K36me3 | Library of 384 modified histone peptides | High specificity factor | [15] |
| ELISA Titer | H3K36me3 Peptide | - | 1:132,000 | [15] |
Table 1: Summary of Peptide-Based Specificity Data for a Representative H3K36me3 Antibody.
| Assay Type | Positive Control Locus (Gene Body) | Negative Control Locus (Promoter/Intergenic) | Enrichment (% of Input) | Reference |
| ChIP-qPCR | GAPDH (coding region) | GAPDH (promoter) | High | [7][15] |
| ChIP-qPCR | ACTB (coding region) | Region upstream of ACTB | High | [9] |
Table 2: Summary of ChIP-qPCR Validation Data for a Representative H3K36me3 Antibody.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Peptide Dot Blot Protocol
-
Peptide Spotting: Spot 0.2 to 100 pmol of each synthetic histone peptide onto a nitrocellulose or PVDF membrane and allow it to air dry.[7][20]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the H3K36me3 antibody (e.g., at a 1:20,000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[7][15]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 4 and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Peptide Array Protocol
-
Array Preparation: Utilize a commercially available histone peptide microarray or fabricate one by spotting a library of biotin-conjugated histone peptides onto a streptavidin-coated glass slide.[10][11]
-
Blocking: Equilibrate the slide in hybridization buffer (e.g., PBS, 5% BSA, 0.1% Tween-20).[10]
-
Antibody Hybridization: Incubate the array with the H3K36me3 antibody (e.g., 1-10 µg/mL) in hybridization buffer for 1 hour at 4°C.[10][11]
-
Washing: Wash the slide with hybridization buffer.
-
Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody (e.g., Cy5-conjugated) for 30 minutes at 4°C, protected from light.[10][11]
-
Scanning and Analysis: Wash the slide, dry it, and scan it using a microarray scanner. Analyze the fluorescence intensity of each spot to determine the antibody's binding profile.
Chromatin Immunoprecipitation (ChIP) Protocol
-
Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde (B43269) for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR using primers for positive and negative control regions or by high-throughput sequencing (ChIP-seq).
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in validating H3K36me3 antibody specificity.
Conclusion
The rigorous validation of H3K36me3 antibodies is a critical prerequisite for generating reliable and reproducible data in epigenetic research. This guide has outlined the key methodologies, presented quantitative data, and provided detailed protocols for assessing the specificity of these essential reagents. By employing a multi-faceted approach that combines peptide-based assays with cellular and genomic validation, researchers can confidently select and utilize antibodies that are highly specific for the SETD2-mediated H3K36me3 mark, thereby advancing our understanding of its role in health and disease.
References
- 1. SETD2 loss-of-function uniquely sensitizes cells to epigenetic targeting of NSD1-directed H3K36 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 3. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tri-Methyl-Histone H3 (Lys36) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. H3K36me3 Antibody - ChIP-seq Grade (C15310058) | Diagenode [diagenode.com]
- 8. Histone H3K36me3 antibody (mAb) (Clone MABI 0333) | Proteintech [ptglab.com]
- 9. H3K36me3 Antibody - ChIP-seq Grade (C15210013) | Diagenode [diagenode.com]
- 10. Analysis of Histone Antibody Specificity with Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. ペプチドアレイによる抗体検証 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Application of histone modification-specific interaction domains as an alternative to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An interactive database for the assessment of histone antibody specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H3K36me3 Antibody - ChIP-seq Grade (C15410192) | Diagenode [diagenode.com]
- 16. SETD2-Dependent Histone H3K36 Trimethylation Is Required for Homologous Recombination Repair and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Automating ChIP-seq Experiments to Generate Epigenetic Profiles on 10,000 HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. genome.ucsc.edu [genome.ucsc.edu]
Methodological & Application
Application Notes and Protocols for In Vitro ssK36 Methyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating chromatin structure and gene expression. The methylation of lysine (B10760008) 36 on histone H3 (H3K36) is predominantly associated with active transcription and is implicated in various cellular processes, including DNA repair and alternative splicing.[1][2][3] The enzymes responsible for this modification are histone methyltransferases (HMTs).[3] Dysregulation of H3K36 methyltransferases has been linked to developmental disorders and cancer, making them attractive targets for therapeutic intervention.[1][4]
These application notes provide a comprehensive guide for establishing a robust in vitro biochemical assay for a putative H3K36-specific methyltransferase, hereafter referred to as ssK36. The protocols outlined below are designed to be adaptable for the characterization of enzyme activity, substrate specificity, and the screening of potential inhibitors.
Principle of the Assay
The in vitro methyltransferase assay quantifies the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to a lysine residue on a histone substrate, catalyzed by the this compound enzyme. This reaction produces a methylated substrate and S-adenosyl-L-homocysteine (SAH) as a byproduct.[5] The activity of this compound can be measured by detecting either the formation of the methylated product or the generation of SAH. Several detection methods are available, including:
-
Radioisotopic Assays: Utilizes [3H]-labeled SAM, where the incorporation of the radiolabel into the histone substrate is measured by scintillation counting.[6][7]
-
Antibody-Based Assays (ELISA, AlphaLISA): Employs an antibody specific to the methylated H3K36 mark for detection.[8][9] This method offers high specificity and avoids the use of radioactive materials.
-
Luminescence-Based Assays: Measures the amount of SAH produced, which is converted to ATP and then detected in a luciferase-coupled reaction. This provides a universal method for assaying methyltransferase activity.[10]
This protocol will focus on a non-radioactive, antibody-based detection method due to its safety, specificity, and suitability for high-throughput screening.
Signaling and Reaction Pathway
Caption: Enzymatic methylation of Histone H3 at lysine 36 by this compound.
Experimental Protocols
Materials and Reagents
-
Recombinant this compound enzyme
-
Histone H3 peptide (e.g., amino acids 21-44), full-length histone H3, or nucleosomes
-
S-adenosyl-L-methionine (SAM)
-
S-adenosyl-L-homocysteine (SAH) for standard curves and as a known inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)[5]
-
Stop Solution (e.g., 10 mM SAH in assay buffer)
-
Wash Buffer (e.g., TBST: 1x TBS with 0.05% Tween-20)
-
Primary antibody specific for methylated H3K36
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
96-well microplates (high-binding capacity)
-
Plate reader capable of measuring chemiluminescence
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Determination of Optimal Substrate for this compound
This protocol aims to identify the most suitable substrate for the this compound enzyme.
-
Prepare Substrate Solutions: Prepare stock solutions of various potential substrates (e.g., H3 peptide, full-length H3, and nucleosomes) in the assay buffer.
-
Set Up Reactions: In separate wells of a 96-well plate, add a fixed concentration of this compound enzyme (e.g., 50 nM) and SAM (e.g., 10 µM).
-
Add Substrates: Add each substrate to be tested at a fixed concentration (e.g., 1 µM). Include a no-substrate control.
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Detection: Proceed with the antibody-based detection method as described in Protocol 3, steps 4-10.
-
Analysis: Compare the signal generated from each substrate. The substrate yielding the highest signal-to-background ratio is considered optimal for subsequent assays.
| Substrate Tested | This compound (nM) | SAM (µM) | Substrate (µM) | Signal (Luminescence Units) |
| H3 Peptide (21-44) | 50 | 10 | 1 | |
| Full-length H3 | 50 | 10 | 1 | |
| Nucleosomes | 50 | 10 | 1 | |
| No Substrate Control | 50 | 10 | 0 |
Protocol 2: Enzyme and SAM Titration
This protocol is to determine the optimal concentrations of this compound and SAM for the assay.
-
Enzyme Titration:
-
Prepare serial dilutions of the this compound enzyme in assay buffer.
-
Set up reactions with a fixed, saturating concentration of the optimal substrate and SAM.
-
Add the different concentrations of this compound to the wells.
-
Incubate and perform the detection steps as in Protocol 3.
-
Plot the signal versus enzyme concentration and determine the concentration that gives a robust signal within the linear range.
-
-
SAM Titration (Km Determination):
-
Set up reactions with the optimized this compound concentration and varying concentrations of SAM.
-
Incubate for a time period within the linear range of the reaction (determined from a time-course experiment).
-
Perform the detection steps as in Protocol 3.
-
Plot the reaction velocity (signal) against SAM concentration and fit the data to the Michaelis-Menten equation to determine the Km for SAM. For routine assays, a SAM concentration equal to or slightly above the Km is recommended.
-
| This compound (nM) | Substrate (µM) | SAM (µM) | Signal (Luminescence Units) |
| 100 | 1 | 10 | |
| 50 | 1 | 10 | |
| 25 | 1 | 10 | |
| 12.5 | 1 | 10 | |
| 0 (Control) | 1 | 10 |
| SAM (µM) | This compound (nM) | Substrate (µM) | Signal (Luminescence Units) |
| 20 | 50 | 1 | |
| 10 | 50 | 1 | |
| 5 | 50 | 1 | |
| 2.5 | 50 | 1 | |
| 1.25 | 50 | 1 | |
| 0 (Control) | 50 | 1 |
Protocol 3: Standard In Vitro this compound Activity Assay
This protocol is for measuring the methyltransferase activity of this compound under optimized conditions.
-
Prepare Reaction Mix: Prepare a master mix containing the optimized concentrations of this compound enzyme and the optimal histone substrate in the assay buffer.
-
Initiate Reaction: Add SAM to the master mix to initiate the enzymatic reaction.
-
Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Coat Plate: Stop the reaction by adding a stop solution or by diluting the reaction mixture. Add the reaction mixture to the wells of a high-binding 96-well plate and incubate for 1-2 hours at room temperature to allow the histone substrate to bind to the plate.
-
Wash: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody: Add the primary antibody diluted in a suitable blocking buffer and incubate for 1 hour at room temperature.
-
Wash: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Wash the plate 3-5 times with Wash Buffer.
-
Detection: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
Assay Workflow
Caption: Workflow for the in vitro this compound methyltransferase assay.
Protocol 4: Inhibitor Screening and IC50 Determination
This protocol is designed to assess the potency of inhibitory compounds.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer.
-
Pre-incubation: Add the diluted inhibitor to the wells containing the this compound enzyme and the histone substrate. Pre-incubate for 15-30 minutes at room temperature. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate Reaction: Add SAM to each well to start the reaction.
-
Incubate and Detect: Follow steps 3-10 of Protocol 3.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]
-
| Inhibitor Conc. (µM) | % Inhibition |
| 100 | |
| 30 | |
| 10 | |
| 3 | |
| 1 | |
| 0.3 | |
| 0.1 | |
| 0 (Vehicle Control) | 0 |
Conclusion
The protocols described in these application notes provide a framework for the detailed in vitro characterization of the this compound histone methyltransferase. By systematically determining the optimal substrate and assay conditions, researchers can establish a reliable and sensitive assay for studying the enzymatic activity of this compound. Furthermore, the inhibitor screening protocol enables the identification and characterization of novel therapeutic agents targeting this important class of enzymes.
References
- 1. Understanding the language of Lys36 methylation at histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 Lysine 36 Methylation Targets the Isw1b Remodeling Complex to Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Structural and functional specificity of H3K36 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to identify and functionally analyze factors that specifically recognize histone lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. MTase-Glo™ Methyltransferase Assay [promega.sg]
- 11. IC50 - Wikipedia [en.wikipedia.org]
Measuring SETD2 Methyltransferase Activity Using the ssK36 Super-Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SETD2 (SET Domain Containing 2) is a crucial histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3). This epigenetic mark is critical for transcriptional elongation, DNA damage repair, and RNA splicing.[1][2] Dysregulation of SETD2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[1] This document provides detailed application notes and protocols for measuring the enzymatic activity of SETD2 using a highly efficient synthetic "super-substrate," ssK36. The this compound peptide is methylated by SETD2 at a rate approximately 290-fold higher than the native H3K36 peptide, offering a more robust and sensitive assay for high-throughput screening and inhibitor profiling.[3]
The this compound peptide incorporates four amino acid substitutions compared to the corresponding region of histone H3 (residues 29-43): A31R, T32F, K37R, and H39N.[4][5]
Sequence of this compound Peptide: The amino acid sequence of the this compound super-substrate, corresponding to amino acids 29-43 of histone H3 with optimizing substitutions, is as follows: Arg-Ser-Arg-Phe-Gly-Val-Lys(36)-Arg-Pro-Asn-Tyr-Val-Met
Quantitative Data Summary
The following tables summarize key quantitative data for SETD2 enzymatic activity and inhibition when using the this compound super-substrate.
| Parameter | Value | Substrate/Inhibitor | Notes |
| K | 45 µM | This compound peptide | Michaelis constant for the super-substrate. |
| K | 128 µM | ssK36M peptide | Inhibitory constant for the non-methylatable analog of the super-substrate. |
| IC | 18.3 ± 8.1 nM | EZM0414 | A potent and selective SETD2 inhibitor. |
Signaling Pathway and Experimental Workflow Diagrams
SETD2 Signaling Pathway
SETD2 plays a central role in maintaining genomic integrity and regulating gene expression. Its activity is intricately linked with transcription, RNA processing, and the DNA damage response.
References
- 1. Frontiers | Histone methyltransferase SETD2: An epigenetic driver in clear cell renal cell carcinoma [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Kinetic Studies of the SETD2 Histone Methyltransferase with the ssK36 Super-Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure, gene expression, and various cellular processes, including transcription, DNA repair, and replication. The methylation of lysine (B10760008) 36 on histone H3 (H3K36) is a key mark associated with actively transcribed gene bodies. SETD2 is the sole enzyme responsible for the trimethylation of H3K36 (H3K36me3) in human cells and is a crucial tumor suppressor.[1] Dysregulation of SETD2 activity is implicated in various diseases, particularly cancer, making it a significant target for therapeutic intervention.[1]
Kinetic analysis of histone methyltransferases (HMTs) like SETD2 is essential for understanding their catalytic mechanisms, substrate specificity, and for the development of potent and specific inhibitors. This application note provides a detailed experimental design for conducting kinetic studies of SETD2, with a special focus on a recently developed artificial "super-substrate," ssK36, which is methylated at a significantly higher rate than the native H3K36 peptide.[2] The methodologies described herein are applicable for characterizing the enzymatic activity of SETD2, determining key kinetic parameters, and evaluating the potency of potential inhibitors.
Signaling Pathway
SETD2-mediated H3K36 methylation is integral to several cellular signaling pathways. It is recruited by the elongating RNA Polymerase II, leading to the deposition of H3K36me3 along the bodies of actively transcribed genes.[2][3] This mark, in turn, influences downstream signaling events by recruiting effector proteins that regulate transcription elongation and mRNA splicing.[3] Furthermore, SETD2 and H3K36me3 play a crucial role in DNA damage repair pathways. There is also an antagonistic relationship between H3K36 methylation and H3K27 methylation, a repressive mark, which is critical for maintaining a balanced epigenetic state.[4][5]
Experimental Design and Protocols
A comprehensive kinetic analysis of SETD2 involves determining its binding affinity for substrates and cofactors, measuring its catalytic rate, and assessing the mechanism of inhibition by small molecules. The following sections outline detailed protocols for key experiments.
Experimental Workflow
The general workflow for kinetic analysis of SETD2 is depicted below. It begins with the expression and purification of the enzyme and the synthesis or acquisition of substrates. This is followed by a series of kinetic assays to determine fundamental enzymatic parameters.
Protocol 1: Determination of Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to measure the real-time binding and dissociation of molecules. This protocol is designed to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d) of SETD2 for its substrates (H3 peptide and this compound).
Materials:
-
Purified recombinant SETD2
-
Biotinylated H3 peptide (e.g., H3(21-44)) and biotinylated this compound peptide
-
S-Adenosyl-L-methionine (SAM) and S-Adenosyl-L-homocysteine (SAH)
-
SPR instrument (e.g., Biacore)
-
Streptavidin-coated sensor chip
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization of Peptide:
-
Equilibrate the streptavidin sensor chip with running buffer.
-
Inject the biotinylated H3 peptide or this compound peptide over one flow cell at a low concentration (e.g., 10 nM) to achieve a low immobilization level (e.g., 100-200 RU).
-
Use an adjacent flow cell as a reference by leaving it unmodified or immobilizing a scrambled peptide.
-
-
Kinetic Analysis:
-
Prepare a series of concentrations of purified SETD2 in running buffer (e.g., 0.1 nM to 100 nM).
-
To mimic the catalytic condition, the running buffer can be supplemented with a non-hydrolyzable cofactor analog or SAH.
-
Inject the different concentrations of SETD2 over the peptide-immobilized and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_on, k_off, and K_d.
-
Protocol 2: Determination of Michaelis-Menten Kinetics using a Radioactivity-Based Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to the peptide substrate, allowing for the determination of the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
Materials:
-
Purified recombinant SETD2
-
H3 peptide or this compound peptide
-
[³H]-S-Adenosyl-L-methionine ([³H]-SAM)
-
Unlabeled SAM
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)
-
Phosphocellulose paper
-
Scintillation cocktail and counter
Methodology:
-
Reaction Setup:
-
Prepare a reaction master mix containing reaction buffer, a fixed concentration of SETD2 (e.g., 20 nM), and a fixed concentration of [³H]-SAM (e.g., 1 µM).
-
Prepare serial dilutions of the peptide substrate (H3 or this compound) in the reaction buffer. For K_m determination of the peptide, vary its concentration while keeping the SAM concentration fixed and saturating.
-
To determine the K_m for SAM, vary its concentration while keeping the peptide concentration fixed and saturating.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to the substrate mix.
-
Incubate the reactions at a constant temperature (e.g., 30°C) for a time period within the linear range of the reaction (determined in preliminary experiments).
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 7.5 M guanidine (B92328) hydrochloride).
-
-
Detection:
-
Spot a portion of the quenched reaction onto phosphocellulose paper.
-
Wash the paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Convert the counts per minute (CPM) to the concentration of methylated product using the specific activity of [³H]-SAM.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
Data Presentation
Quantitative data from the kinetic studies should be summarized in clear and concise tables to facilitate comparison between different substrates and conditions.
Table 1: Binding Kinetics of SETD2 for H3 and this compound Peptides
| Ligand (Peptide) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) |
| H3 (21-44) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | (Value ± SD) | (Value ± SD) | (Value ± SD) |
Table 2: Michaelis-Menten Parameters for SETD2 with H3 and this compound Peptides
| Substrate | K_m (µM) | V_max (nmol/min/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| H3 (21-44) | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| This compound | (Value ± SD) | (Value ± SD) | (Value ± SD) | (Value ± SD) |
| SAM (with H3) | (Value ± SD) | - | - | - |
| SAM (with this compound) | (Value ± SD) | - | - | - |
Note: The values in the tables are placeholders and should be replaced with experimentally determined data. SD represents the standard deviation from multiple independent experiments.
Conclusion
The protocols and experimental design outlined in this application note provide a robust framework for the detailed kinetic characterization of the histone methyltransferase SETD2 with its native substrate and the engineered super-substrate this compound. The use of complementary techniques such as SPR and radiometric assays allows for a comprehensive understanding of both the binding and catalytic steps of the enzymatic reaction. The resulting kinetic parameters are invaluable for elucidating the enzyme's mechanism, for comparing the efficiency of different substrates, and for the development and characterization of novel inhibitors with therapeutic potential.
References
- 1. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 2. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure/Function Analysis of Recurrent Mutations in SETD2 Protein Reveals a Critical and Conserved Role for a SET Domain Residue in Maintaining Protein Stability and Histone H3 Lys-36 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total kinetic analysis reveals how combinatorial methylation patterns are established on lysines 27 and 36 of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total kinetic analysis reveals how combinatorial methylation patterns are established on lysines 27 and 36 of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Serine/Threonine Kinase Inhibitors
Disclaimer: The specific term "ssK36" did not yield targeted results in scientific literature searches. Based on the context of high-throughput screening and kinase applications, this document will focus on a common application in this field: the high-throughput screening of serine/threonine kinase inhibitors. The protocols and data presented are based on established methodologies for this class of enzymes.
Introduction
Serine/threonine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by phosphorylating serine or threonine residues on their substrates. Dysregulation of these kinases is implicated in numerous diseases, including cancer, inflammation, and metabolic disorders. Consequently, they are a major class of targets for drug discovery. High-throughput screening (HTS) provides a robust platform for identifying novel inhibitors of serine/threonine kinases from large compound libraries, accelerating the pace of drug development. This document provides detailed application notes and protocols for conducting HTS campaigns against a generic serine/threonine kinase.
Application Note: Scintillation Proximity Assay for Serine/Threonine Kinase HTS
A common method for HTS of kinase inhibitors is the Scintillation Proximity Assay (SPA). This assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a biotinylated peptide substrate by the kinase. When the ³³P-labeled biotinylated peptide is captured by streptavidin-coated SPA beads, the emitted beta particles from the ³³P excite the scintillant in the beads, producing light that can be detected. Unincorporated [γ-³³P]ATP in the solution is not in close enough proximity to the beads to generate a signal.
Quantitative Data Summary
The following table summarizes representative data from a scintillation proximity assay for a serine/threonine kinase, comparing performance in 384-well and 1536-well formats.[1]
| Parameter | 384-Well Format | 1536-Well Format |
| Z' Factor | ~0.7 | ~0.6 |
| Identified Inhibitors | 94.4% (of total hits) | 94.4% (of total hits) |
| IC50 Values | Similar to 1536-well | Similar to 384-well |
Serine/Threonine Kinase Signaling Pathway
The diagram below illustrates a generic signaling cascade initiated by a growth factor, leading to the activation of a downstream serine/threonine kinase, which in turn modulates gene expression. HTS assays can be designed to identify inhibitors at various points in this pathway.
Caption: A generic serine/threonine kinase signaling pathway.
Protocols
Experimental Workflow for Kinase HTS
The following diagram outlines the major steps in a typical HTS campaign for identifying serine/threonine kinase inhibitors.
Caption: High-throughput screening workflow for kinase inhibitors.
Detailed Protocol: 1536-Well Scintillation Proximity Assay
This protocol is adapted for a 1536-well format to screen for inhibitors of a serine/threonine kinase.
Materials:
-
1536-well white, solid-bottom microplates
-
Serine/threonine kinase of interest
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
ATP (unlabeled)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Compound library dissolved in DMSO
-
Streptavidin-coated SPA beads
-
Stop buffer (e.g., 50 mM EDTA in assay buffer)
-
Multichannel liquid handlers and plate readers capable of detecting luminescence
Procedure:
-
Compound Dispensing:
-
Using an acoustic dispenser, add 20 nL of test compounds (at desired concentration, typically 10 mM in DMSO for a final assay concentration of 10 µM) to the wells of a 1536-well plate.
-
For control wells, add 20 nL of DMSO (for high signal, 100% activity) or a known inhibitor (for low signal, 0% activity).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the serine/threonine kinase and the biotinylated peptide substrate in assay buffer.
-
Dispense 2 µL of the enzyme/substrate mix into each well of the plate.
-
Incubate the plate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction initiation mix containing [γ-³³P]ATP and unlabeled ATP in assay buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Add 2 µL of the ATP mix to each well to start the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes (or an optimized time).
-
-
Termination of Reaction and Signal Development:
-
Prepare a stop/detection mix containing streptavidin-coated SPA beads suspended in stop buffer.
-
Add 2 µL of the SPA bead suspension to each well to stop the reaction and capture the biotinylated peptides.
-
Seal the plate and allow it to incubate for at least 4 hours at room temperature to allow the beads to settle and the signal to stabilize.
-
-
Data Acquisition:
-
Read the plate on a suitable microplate reader (e.g., LEADseeker™ imaging system or a scintillation counter).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (DMSO) and low (known inhibitor) controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).
-
Confirmed hits should be further characterized in dose-response experiments to determine their IC50 values.
-
References
Application Notes and Protocols for ssK36 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis and subsequent purification of the ssK36 peptide. The this compound peptide is a "super-substrate" for the SETD2 protein lysine (B10760008) methyltransferase, exhibiting a methylation rate approximately 290-fold higher than the native H3K36 peptide.[1][2] This enhanced reactivity makes it a valuable tool for studying SETD2 activity and for the development of potential therapeutic inhibitors. The protocol outlines the use of Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC), and confirmation of identity by mass spectrometry.
Introduction
The this compound peptide, with the amino acid sequence H-Ala-Pro-Arg-Phe-Gly-Gly-Val-Lys-Arg-Pro-Asn-Arg-Tyr-Arg-Pro-OH, is a synthetic peptide designed for enhanced interaction with the SETD2 enzyme. Its molecular formula is C₇₉H₁₂₇N₂₉O₁₈, and it has a molecular weight of 1771.03 Da. Given its significantly increased methylation rate, this compound serves as a powerful research tool for investigating the kinetics and inhibition of SETD2, a key enzyme in various cellular processes whose dysregulation is implicated in disease. This protocol provides a comprehensive guide for its synthesis and purification to a high degree of purity, suitable for biochemical and cellular assays.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of the this compound peptide based on standard peptide synthesis outcomes.
| Parameter | Expected Value | Method of Analysis |
| Synthesis Scale | 0.1 mmol | - |
| Crude Peptide Yield | 70-85% | Gravimetric Analysis |
| Purity after HPLC | >95% | Analytical RP-HPLC |
| Final Peptide Yield | 15-30% | Gravimetric Analysis |
| Molecular Weight (Observed) | 1771.0 ± 1.0 Da | ESI-MS |
| Molecular Weight (Theoretical) | 1771.03 Da | - |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu strategy.[3]
Materials:
-
Fmoc-Pro-Wang resin (or other suitable resin for C-terminal carboxylic acid)
-
Fmoc-protected amino acids (Ala, Pro, Arg(Pbf), Phe, Gly, Val, Lys(Boc), Asn(Trt), Tyr(tBu))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid (3 equivalents to the resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence in the reverse order (Pro, Arg, Tyr, Arg, Asn, Pro, Arg, Lys, Val, Gly, Gly, Phe, Arg, Pro, Ala).
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/DDT/Water (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
II. Purification of this compound by RP-HPLC
Materials:
-
Crude this compound peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added. Filter the solution through a 0.45 µm filter.
-
HPLC Method:
-
Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the filtered peptide solution.
-
Elute the peptide using a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate appropriate for the column size.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 RP-HPLC column with a faster gradient.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified this compound peptide as a white powder.
III. Mass Spectrometry Analysis of this compound
Procedure:
-
Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in the positive ion mode.
-
Confirm the presence of the desired peptide by matching the observed molecular weight to the theoretical mass (1771.03 Da). Multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺) are expected.
IV. Biological Activity Assay: In Vitro Methylation by SETD2
This protocol is adapted from a quantitative methylation assay for SETD2.[1][2]
Materials:
-
Purified this compound peptide
-
Recombinant SETD2 enzyme
-
S-(5'-adenosyl)-L-methionine (SAM)
-
[³H]-SAM (radioactive)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a known concentration of this compound peptide, and recombinant SETD2 enzyme.
-
Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Stop the reaction at each time point (e.g., by adding TFA).
-
Spot the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the rate of methylation based on the increase in radioactivity over time.
Diagrams
Caption: Workflow for this compound Peptide Synthesis and Purification.
Caption: Enzymatic Methylation of this compound by SETD2.
References
Application Notes and Protocols for the Identification of SETD2 Inhibitors Using H3K36me3-Specific Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SET domain-containing protein 2 (SETD2) is the sole histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3).[1][2] This epigenetic mark is crucial for a variety of cellular processes, including transcriptional elongation, DNA damage repair, and mRNA splicing.[1][2][3] Dysregulation of SETD2 activity and H3K36me3 levels has been implicated in the pathogenesis of various cancers, including clear cell renal cell carcinoma and leukemia, making SETD2 an attractive therapeutic target.[1][3][4][5] The identification of potent and selective SETD2 inhibitors is a key objective in the development of novel cancer therapies.
This document provides detailed application notes and protocols for the identification and characterization of SETD2 inhibitors. The core of these assays relies on the use of a specific antibody that recognizes the H3K36me3 mark, colloquially referred to herein as ssK36. A decrease in the H3K36me3 signal in the presence of a test compound is indicative of SETD2 inhibition.
Signaling Pathway and Rationale for Targeting SETD2
SETD2 plays a pivotal role in maintaining genomic integrity and regulating gene expression. Its activity is tightly linked to active transcription, where it is recruited by the hyper-phosphorylated C-terminal domain of RNA polymerase II.[6] Upon recruitment, SETD2 catalyzes the trimethylation of H3K36 within the body of actively transcribed genes.[7] This H3K36me3 mark serves as a docking site for various effector proteins that regulate downstream cellular processes. For instance, H3K36me3 is recognized by the MutSα component of the mismatch repair (MMR) machinery, thereby coupling transcription with DNA repair.[4] SETD2 and H3K36me3 are also critical for homologous recombination repair of DNA double-strand breaks by facilitating the recruitment of repair factors like RAD51.[4][5]
In several cancers, mutations or loss of SETD2 leads to reduced H3K36me3 levels, genomic instability, and resistance to chemotherapy.[3] Therefore, inhibiting the remaining SETD2 activity in certain contexts or targeting SETD2 in cancers that have become dependent on its function presents a viable therapeutic strategy.
Experimental Protocols
The identification of SETD2 inhibitors typically follows a tiered approach, starting with a high-throughput biochemical screen, followed by secondary biochemical assays, and finally, validation in cellular models.
Primary Biochemical Screening: Homogeneous Proximity-Based Assays (e.g., AlphaLISA)
These assays are suitable for high-throughput screening (HTS) due to their no-wash format and high sensitivity. The principle involves the SETD2-catalyzed methylation of a biotinylated histone H3 peptide substrate. The resulting H3K36me3 mark is detected by an anti-H3K36me3 antibody conjugated to an acceptor bead, while the biotinylated peptide is captured by a streptavidin-coated donor bead. Upon laser excitation, the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.
Materials:
-
Recombinant human SETD2 enzyme
-
Biotinylated Histone H3 (21-44) peptide substrate
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
Anti-H3K36me3 Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
-
384-well white OptiPlate
-
Alpha-enabled plate reader
Protocol:
-
Prepare serial dilutions of test compounds in assay buffer.
-
In a 384-well plate, add 5 µL of the test compound or vehicle control (e.g., DMSO).
-
Add 2.5 µL of diluted SETD2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2.5 µL of a solution containing the biotinylated H3 peptide and SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 5 µL of anti-H3K36me3 Acceptor beads diluted in an appropriate buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Secondary Biochemical Assay: Chemiluminescent ELISA-Based Assay
This assay format is often used to confirm hits from the primary screen and to perform more detailed kinetic studies. It involves the enzymatic reaction in a microplate pre-coated with a histone H3 peptide substrate.
Materials:
-
96-well plate pre-coated with histone H3 peptide substrate
-
Recombinant human SETD2 enzyme
-
S-adenosylmethionine (SAM)
-
Primary antibody: Anti-H3K36me3 (this compound)
-
Secondary antibody: HRP-labeled
-
HRP chemiluminescent substrate
-
Wash buffer (e.g., TBST) and blocking buffer
-
Chemiluminescence plate reader
Protocol:
-
Add test compounds and recombinant SETD2 enzyme to the wells of the pre-coated plate.
-
Initiate the reaction by adding SAM.
-
Incubate for 1 hour at room temperature to allow for histone methylation.
-
Wash the plate to remove enzyme, substrate, and inhibitors.
-
Add the primary anti-H3K36me3 antibody and incubate for 1 hour.
-
Wash the plate and add the HRP-labeled secondary antibody. Incubate for 30-60 minutes.
-
Wash the plate thoroughly.
-
Add the HRP chemiluminescent substrate and immediately measure the luminescence using a plate reader.[8][9]
Cellular Target Engagement Assay: Western Blot Analysis
This assay validates that the inhibitor can enter cells and engage with SETD2, leading to a reduction in cellular H3K36me3 levels.
Materials:
-
Cancer cell line of interest (e.g., A549, KMS-11)
-
Cell culture reagents
-
Test inhibitor and vehicle control (DMSO)
-
Cell lysis buffer
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-H3K36me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
Harvest the cells and lyse them to extract total protein.
-
Normalize protein concentrations using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
Data Analysis: Quantify the band intensities for H3K36me3 and total H3. The ratio of H3K36me3 to total H3 is used to determine the dose-dependent reduction in H3K36me3 levels. The cellular EC50 can be calculated from this data.
Data Presentation
The potency of SETD2 inhibitors is typically reported as IC50 (for biochemical assays) or EC50 (for cellular assays) values. Below are tables summarizing the activity of known SETD2 inhibitors.
Table 1: Biochemical Activity of SETD2 Inhibitors
| Compound | Assay Type | IC50 (nM) | Reference |
| EPZ-719 | Biochemical | 5 | [10] |
| EZM0414 | Biochemical | 18 | [11] |
| Compound C13 | Chemiluminescent | 25,000 | [12] |
| Hit 1 | Biochemical | 166,000 | [13] |
| Hit 2 | Biochemical | 22,100 | [13] |
Table 2: Cellular Activity of SETD2 Inhibitors
| Compound | Cell Line | Assay Type | EC50/IC50 (nM) | Reference |
| EPZ-719 | KMS-34 | Cell Proliferation | 25 | [10] |
| EPZ-719 | KMS-11 | Cell Proliferation | 211 | [10] |
| EZM0414 | A549 | Cellular | 34 | [11] |
| EZM0414 | t(4;14) MM cells | Cell Proliferation | 240 (median) | [14] |
| EZM0414 | DLBCL cells | Cell Proliferation | 23 - >10,000 | [14] |
| Compound C13 | MOLM-13, MV4-11 | Cell Proliferation | 25,000 | [12] |
Logical Relationships in Hit Validation
The process of validating a screening hit involves a logical progression from in vitro activity to cellular and ultimately in vivo efficacy. A true SETD2 inhibitor should demonstrate a consistent pattern of activity across these different assay formats.
The protocols and data presented here provide a comprehensive guide for the identification and characterization of SETD2 inhibitors. The use of a specific anti-H3K36me3 antibody (this compound) is central to these efforts, enabling robust and reliable measurement of SETD2 activity in both biochemical and cellular contexts. A systematic approach, progressing from high-throughput screening to detailed cellular characterization, is essential for identifying promising lead compounds for further preclinical and clinical development.
References
- 1. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 2. Roles of SETD2 in Leukemia—Transcription, DNA-Damage, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETD2 alterations impair DNA damage recognition and lead to resistance to chemotherapy in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
- 6. EZM0414 TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 7. Structural basis of H3K36 trimethylation by SETD2 during chromatin transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. chameleonscience.com [chameleonscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing H3K36 and ssK36 in Radioactive Methyltransferase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine (B10760008) 36 (H3K36) methylation is a critical epigenetic modification predominantly associated with active transcription, DNA repair, and RNA splicing. The enzymes responsible for this modification, histone methyltransferases (HMTs), are divided into distinct classes based on the methylation state they catalyze. SETD2 is the primary enzyme responsible for trimethylation (H3K36me3), while the NSD family of proteins (NSD1, NSD2, NSD3) and ASH1L are responsible for mono- and dimethylation (H3K36me1/me2). Dysregulation of these enzymes is frequently implicated in various cancers and developmental disorders, making them attractive targets for therapeutic intervention.
Radioactive methyltransferase assays, utilizing a tritiated methyl donor, S-adenosyl-L-methionine ([³H]-SAM), remain a gold standard for quantifying HMT activity. This method offers high sensitivity and is universally applicable to any HMT and a variety of substrates, including peptides and nucleosomes, without requiring substrate modification. These assays are fundamental for kinetic studies, inhibitor screening, and determining enzyme specificity.
Recently, "super-substrates" have been developed to enhance assay sensitivity and throughput. Notably, the ssK36 super-substrate for NSD2 , which incorporates four amino acid substitutions (A31K, K37R, H38N, and R39N) compared to the native H3 sequence, has been shown to be methylated approximately 100-fold more efficiently at the peptide level. A similar super-substrate for SETD2 is reported to be methylated about 290-fold more efficiently. These enhanced substrates are invaluable tools for studying the kinetics of specific H3K36 methyltransferases and for high-throughput screening of potential inhibitors.
This document provides detailed protocols for performing radioactive methyltransferase assays using both the standard H3K36 peptide and the this compound super-substrate, along with compiled quantitative data for key H3K36 methyltransferases.
Signaling and Functional Pathway of H3K36 Methylation
H3K36 methylation is a dynamic process integral to transcriptional regulation and genome integrity. The pathway diagram below illustrates the key enzymes and their roles in establishing different methylation states on H3K36, which in turn recruit specific "reader" proteins to enact downstream biological functions.
Quantitative Data Summary
The following tables summarize key kinetic parameters and inhibitor constants for various H3K36 methyltransferases. This data is essential for experimental design and for comparing the potency of novel inhibitory compounds.
Table 1: Substrate Sequences
| Substrate Name | Sequence (H3 amino acids 21-44) | Modifications |
| H3K36 (Wild-Type) | ATGGVK KPHRYRPGTVALREIRRYQK | Standard H3K36 target |
| This compound (NSD2 Super-Substrate) | ATGGVK KPHRYRPGTVALREIRRYQK | A31K, K37R, H38N, R39N substitutions |
| H3K36M (Oncohistone Peptide) | ATGGVM KPHRYRPGTVALREIRRYQK | K36 to Methionine substitution |
Table 2: Kinetic Parameters of H3K36 Methyltransferases
| Enzyme | Substrate | Km (SAM) | Km (Peptide) | kcat | Specific Activity |
| SETD2 | H3K36 Peptide | ~4 µM | 65 µM[1] | Data not available | Data not available |
| SETD2 | This compound-SETD2 Peptide | Data not available | 45 µM[1] | Increased vs. WT[1] | ~290-fold > WT[1] |
| NSD1 | H3K36 Peptide | Data not available | Data not available | Data not available | Data not available |
| NSD2 | H3K36 Peptide | Data not available | Data not available | Data not available | Data not available |
| NSD2 | This compound-NSD2 Peptide | Data not available | Data not available | Increased vs. WT | ~100-fold > WT |
| ASH1L | Nucleosome | Data not available | Data not available | Data not available | Data not available |
Note: Kinetic data for HMTs can be highly dependent on assay conditions and the specific protein construct used. Data for some enzymes, particularly with peptide substrates, is not widely published.
Table 3: Inhibitor Constants (IC50 / Ki) for H3K36 Methyltransferases
| Inhibitor | Enzyme | IC50 / Ki | Comments |
| S-Adenosyl-L-homocysteine (SAH) | NSD1, NSD2, SETD2 | Low µM range | Product inhibitor, competitive with SAM |
| Sinefungin | NSD1, NSD2, SETD2 | Low µM range | Broad-spectrum SAM analog inhibitor |
| Suramin | NSD2 | Low µM range | Non-specific inhibitor |
| H3K36M Peptide | NSD1, NSD2, SETD2 | Ki < Km of substrate[1] | Substrate-competitive inhibitor[1] |
| Chaetocin | NSD1 | Micromolar range | Non-specific HMT inhibitor |
| DA3003-1 | NSD2 | 0.17 µM | Potent, non-selective NSD inhibitor |
Experimental Protocols
General Workflow for a Radioactive HMT Assay
The workflow for a standard radioactive filter-binding assay is outlined below. This procedure is designed to measure the incorporation of a tritiated methyl group from [³H]-SAM onto a peptide or protein substrate.
Detailed Protocol: Filter-Binding Assay for H3K36 Methyltransferase Activity
This protocol is adapted for a standard 20-25 µL reaction volume. All steps involving radioactive materials should be performed with appropriate safety precautions.
1. Materials and Reagents:
-
HMT Buffer (2X): 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 8 mM DTT. Store at -20°C.
-
Enzyme: Purified recombinant H3K36 methyltransferase (e.g., SETD2, NSD1, NSD2). Dilute to a working concentration in 1X HMT buffer just before use.
-
Substrate: H3K36 peptide or this compound peptide (e.g., 1 mg/mL stock in water).
-
Methyl Donor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), e.g., 15 Ci/mmol.
-
Stop Solution: 10% Trichloroacetic Acid (TCA).
-
Wash Buffer: 7.5% Acetic Acid or 0.5% Phosphoric Acid.
-
Filter Paper: Whatman P81 phosphocellulose filter paper.
-
Scintillation Cocktail: Ecolite(+) or similar.
-
Equipment: 30°C incubator/shaker, liquid scintillation counter, microcentrifuge tubes.
2. Reaction Setup:
For each reaction, set up a 1.5 mL microcentrifuge tube on ice. Prepare a master mix for multiple reactions to ensure consistency.
| Component | Volume for 25 µL Reaction | Final Concentration |
| Nuclease-Free Water | Up to 25 µL | - |
| HMT Buffer (2X) | 12.5 µL | 1X |
| Substrate Peptide (e.g., 1 mg/mL) | 2.5 µL | 100 µg/mL (~20-40 µM) |
| [³H]-SAM (e.g., 1 µM stock) | 2.5 µL | 100 nM |
| Enzyme (diluted) | 2.5 µL | Varies (e.g., 50-200 nM) |
Procedure:
-
Add water, 2X HMT buffer, and substrate peptide to each tube.
-
Carefully add the [³H]-SAM to the reaction mix.
-
To initiate the reaction, add the diluted enzyme. Mix gently by pipetting.
-
Include negative controls:
-
No Enzyme Control: Replace enzyme volume with 1X HMT buffer.
-
No Substrate Control: Replace substrate volume with water.
-
-
Incubate the reactions at 30°C for 30-60 minutes with gentle shaking. Ensure the reaction is within the linear range by performing a time-course experiment during assay development.
3. Stopping the Reaction and Filter Binding:
-
Terminate the reaction by adding 75 µL of 10% TCA to each tube.
-
Spot 90 µL of the reaction mixture onto a labeled P81 phosphocellulose filter paper square. The positively charged paper will bind the peptide substrate.
-
Allow the spots to air dry for 5-10 minutes.
-
Wash the filter papers 3 times for 5 minutes each in a beaker containing ~200 mL of wash buffer. This removes unincorporated [³H]-SAM.
-
Perform a final rinse with acetone (B3395972) to facilitate drying.
-
Allow the filter papers to dry completely under a heat lamp or at room temperature.
4. Scintillation Counting:
-
Place each dry filter paper into a scintillation vial.
-
Add 3-5 mL of scintillation cocktail to each vial.
-
Cap the vials and vortex briefly.
-
Measure the radioactivity in a liquid scintillation counter, counting for at least 1 minute per sample. The output will be in Counts Per Minute (CPM).
5. Data Analysis:
-
Subtract the average CPM from the "No Enzyme" control (background) from all other sample CPM values.
-
The resulting net CPM is directly proportional to the enzyme activity.
-
For inhibitor studies, calculate the percent inhibition relative to a "No Inhibitor" control. Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value.
-
For kinetic studies, vary the concentration of one substrate (e.g., peptide) while keeping the other ([³H]-SAM) at a saturating concentration. Plot the initial reaction velocity (CPM/min) against substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.
References
Non-Radioactive Detection of H3K36 Methylation: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the non-radioactive detection of Histone H3 lysine (B10760008) 36 (H3K36) methylation. This epigenetic mark is crucial for regulating gene expression, DNA repair, and mRNA splicing, making its accurate detection essential for advancing research and therapeutic development.
This guide covers a range of widely used non-radioactive techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Western Blotting, Immunofluorescence, and Chromatin Immunoprecipitation (ChIP). Each section includes an overview of the method, detailed experimental protocols, and quantitative data to facilitate comparison and selection of the most appropriate technique for your research needs.
Key Signaling Pathways in H3K36 Methylation
The methylation of H3K36 is a dynamic process regulated by histone methyltransferases (writers) and demethylases (erasers). Understanding these pathways is critical for interpreting experimental results.
Figure 1: H3K36 Methylation Regulatory Pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for various non-radioactive H3K36 methylation detection methods, allowing for a direct comparison of their performance characteristics.
| Method | Target | Detection Limit | Dynamic Range | Assay Time | Throughput | Reference |
| ELISA | H3K36me1 | 0.5 ng/well | 1-20 ng/well | ~2.5 hours | High | [1] |
| H3K36me2 | 0.5 ng/well | 1-20 ng/well | ~2.5 hours | High | [2] | |
| H3K36me3 | 2 ng/well (Colorimetric) | 20 ng - 5 µ g/well | ~2.5 hours | High | [3] | |
| H3K36me3 | 0.4 ng/well (Fluorometric) | 5 ng - 2 µ g/well | ~2.5 hours | High | [4] | |
| AlphaLISA | H3K36me2 | Not specified | EC50: 36.07 nM (peptide) | ~3 hours | High | [5] |
| TR-FRET | H3K36me2 | Not specified | Not specified | ~2-4 hours | High | [6] |
Application Note 1: ELISA for H3K36 Methylation
Principle
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For H3K36 methylation, a sandwich ELISA format is commonly used. Histones are extracted from cells or tissues and bound to a microplate well coated with a capture antibody specific for total histone H3. A detection antibody that specifically recognizes the methylated form of H3K36 (me1, me2, or me3) is then added. This antibody is either directly conjugated to an enzyme, such as horseradish peroxidase (HRP), or is detected by a secondary enzyme-conjugated antibody. The addition of a substrate results in a colorimetric or fluorometric signal that is proportional to the amount of H3K36 methylation.
Experimental Protocol: Colorimetric Detection of H3K36me3
This protocol is adapted from commercially available ELISA kits and provides a general workflow.[3]
Materials:
-
Histone extracts from cell or tissue samples
-
ELISA plate pre-coated with anti-histone H3 antibody
-
Capture Antibody (specific for H3K36me3)
-
Detection Antibody (HRP-conjugated)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Histone Extraction: Extract histones from cells or tissues using a suitable histone extraction protocol.
-
Binding: Add 1-2 µg of histone extracts to each well of the coated microplate. Add provided positive control to designated wells. Incubate for 60-90 minutes at 37°C.
-
Washing: Wash each well three times with 150 µL of Wash Buffer.
-
Capture Antibody Incubation: Add 50 µL of the diluted Capture Antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Detection Antibody Incubation: Add 50 µL of the diluted Detection Antibody to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash each well five times with 150 µL of Wash Buffer.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate for 2-10 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Figure 2: ELISA Experimental Workflow.
Application Note 2: AlphaLISA for H3K36 Methylation
Principle
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay technology.[7] The assay utilizes two types of beads: Donor beads and Acceptor beads. For H3K36 methylation detection, Streptavidin-coated Donor beads bind to a biotinylated anti-histone H3 antibody, while Acceptor beads are coated with an antibody specific for the methylated H3K36 mark. When both antibodies bind to the same histone protein, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is proportional to the level of H3K36 methylation.
Experimental Protocol: Detection of H3K36me2
This protocol is based on the principles of the AlphaLISA technology and available information on H3K36me2 detection kits.[2][5][7][8][9][10]
Materials:
-
Cells cultured in a 384-well plate
-
AlphaLISA Lysis Buffer
-
AlphaLISA Histone Extraction Buffer
-
AlphaLISA Detection Buffer
-
Anti-H3K36me2 Acceptor beads
-
Streptavidin-Donor beads
-
Biotinylated anti-Histone H3 (C-terminus) Antibody
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Cell Culture and Treatment: Seed cells in a 384-well plate and treat with compounds of interest.
-
Cell Lysis: Add 5 µL of AlphaLISA Lysis Buffer to each well. Incubate for 15 minutes at room temperature.
-
Histone Extraction: Add 10 µL of AlphaLISA Histone Extraction Buffer to each well. Incubate for 10 minutes at room temperature.
-
Detection Mix Preparation: Prepare a 5X mix of Anti-H3K36me2 Acceptor beads and Biotinylated anti-Histone H3 Antibody in AlphaLISA Detection Buffer.
-
Detection Mix Addition: Add 10 µL of the 5X detection mix to each well. Incubate for 60 minutes at room temperature.
-
Donor Bead Addition: Add 10 µL of Streptavidin-Donor beads to each well under subdued light.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible microplate reader.
Figure 3: AlphaLISA Experimental Workflow.
Application Note 3: TR-FRET for H3K36 Methylation
Principle
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET) to create a sensitive and robust assay format.[11] The assay employs a donor fluorophore (typically a lanthanide, like Europium or Terbium) and an acceptor fluorophore. For H3K36 methylation detection, a Terbium-labeled antibody specific for total histone H3 can be used as the donor, and a fluorescently labeled antibody (e.g., with d2) specific for the methylated H3K36 as the acceptor. When both antibodies bind to the same histone, the donor and acceptor are in close proximity. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at a specific wavelength. The time-resolved detection minimizes background fluorescence, leading to high signal-to-noise ratios.
Experimental Protocol: Detection of H3K36me2
Materials:
-
Cells lysed to obtain histone extracts
-
Terbium (Tb)-cryptate labeled anti-Histone H3 antibody (Donor)
-
d2-labeled anti-H3K36me2 antibody (Acceptor)
-
Detection Buffer
-
384-well low-volume microplate
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare Cell Lysate: Lyse cells using a suitable buffer to release nuclear proteins.
-
Assay Reaction: In a 384-well plate, add in the following order:
-
5 µL of cell lysate or histone extract.
-
5 µL of a premix of the Tb-labeled anti-H3 antibody and d2-labeled anti-H3K36me2 antibody in detection buffer.
-
-
Incubation: Incubate the plate for 2 to 4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (typically 50-150 µs) following excitation (e.g., 320-340 nm).
-
Data Analysis: Calculate the ratio of the acceptor signal to the donor signal and multiply by 10,000.
Figure 4: TR-FRET Experimental Workflow.
Application Note 4: Western Blot for H3K36 Methylation
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. For H3K36 methylation, total histones are extracted and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific for the desired H3K36 methylation state (me1, me2, or me3). An enzyme-conjugated secondary antibody that recognizes the primary antibody is then added. Finally, a substrate is applied that reacts with the enzyme to produce a chemiluminescent or colorimetric signal, which can be captured on film or with a digital imager.
Experimental Protocol
This is a general protocol and may require optimization for specific antibodies and cell types.
Materials:
-
Histone extracts
-
SDS-PAGE gels (e.g., 15% or 4-20% gradient)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against H3K36me1, me2, or me3
-
HRP-conjugated secondary antibody
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., film or digital imager)
Procedure:
-
Sample Preparation: Mix histone extracts with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Figure 5: Western Blot Experimental Workflow.
Application Note 5: Immunofluorescence for H3K36 Methylation
Principle
Immunofluorescence (IF) is a technique used to visualize the presence and subcellular localization of a specific protein within a cell. For H3K36 methylation, cells are fixed and permeabilized to allow antibodies to access the nuclear proteins. A primary antibody specific for the H3K36 methylation state of interest is applied, followed by a secondary antibody conjugated to a fluorophore. The fluorescent signal is then visualized using a fluorescence microscope, revealing the localization and relative abundance of the histone modification within the nucleus.
Experimental Protocol
This is a general protocol for adherent cells and may require optimization.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody against H3K36me1, me2, or me3
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on sterile coverslips or in imaging plates.
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Blocking: Block cells with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Washing: Wash cells three times with PBS in the dark.
-
Counterstaining: Incubate cells with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope.
Figure 6: Immunofluorescence Experimental Workflow.
Application Note 6: Chromatin Immunoprecipitation (ChIP) for H3K36 Methylation
Principle
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA regions in the cell. For H3K36 methylation, cells are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then extracted and sheared into smaller fragments by sonication or enzymatic digestion. An antibody specific to the H3K36 methylation state of interest is used to immunoprecipitate the chromatin fragments associated with this modification. After reversing the cross-links, the purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of the histone mark at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide mapping.
Experimental Protocol
This is a generalized ChIP protocol and requires careful optimization.
Materials:
-
Cultured cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonication or micrococcal nuclease (MNase) for chromatin shearing
-
Antibody against H3K36me1, me2, or me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR or sequencing reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or MNase digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the H3K36 methylation state overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or prepare a library for ChIP-seq.
Figure 7: ChIP Experimental Workflow.
References
- 1. Histone H3K36 methylation regulates pre-mRNA splicing in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of histone H3 lysine 36 enhances DNA repair by nonhomologous end-joining. [vivo.health.unm.edu]
- 3. agilent.com [agilent.com]
- 4. ugap.fr [ugap.fr]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Revvity Health Sciences Inc AlphaLISA Dimethylated-Histone H3 Lysine 36 | Fisher Scientific [fishersci.com]
- 11. TR-FRET cellular assays for interrogating posttranslational modifications of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. moleculardevices.com [moleculardevices.com]
Application of ssK36 in Structural Biology Studies of the Histone Methyltransferase SETD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET domain-containing protein 2 (SETD2) is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3) in mammals, a critical epigenetic mark associated with transcriptional elongation, DNA repair, and mRNA splicing.[1][2][3] Dysregulation of SETD2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[1][3][4] Structural and functional studies of SETD2 are crucial for understanding its catalytic mechanism and for the development of novel inhibitors or activators.
A major challenge in studying the kinetics and structure of histone methyltransferases is their often slow enzymatic activity with native substrates. To overcome this, an artificial "super-substrate" peptide, ssK36, was developed. This peptide is methylated by SETD2 at a rate over 100 times faster than the natural H3K36 peptide, making it an invaluable tool for biochemical and structural analyses.[5][6] This document provides detailed application notes and protocols for utilizing this compound in the structural and functional characterization of SETD2.
Quantitative Data Summary
The use of this compound has enabled more robust and efficient characterization of SETD2's enzymatic activity. The following table summarizes the key quantitative data comparing the methylation efficiency of the natural H3K36 substrate with the this compound super-substrate.
| Substrate | Relative Methylation Efficiency (fold increase over H3K36) | Reference |
| H3K36 Peptide | 1 (baseline) | [5] |
| This compound Peptide | ~290 | [5] |
Note: Specific kinetic parameters such as Km and kcat are often detailed within the full publications and can vary based on experimental conditions.
Signaling and Functional Pathway of SETD2
SETD2 is intricately linked to the process of transcription elongation. It is recruited to the transcription machinery through its interaction with the phosphorylated C-terminal domain of RNA polymerase II (RNAPII).[7] Once recruited, SETD2 trimethylates H3K36 on nucleosomes in the wake of the elongating polymerase, a mark that helps to suppress cryptic transcription and regulate mRNA splicing.[8][9]
Caption: SETD2 is recruited by RNAPII to methylate H3K36 during transcription.
Experimental Protocols
Protein Expression and Purification of SETD2 Catalytic Domain
This protocol describes the expression and purification of the SETD2 catalytic domain (SETD2-CD), which is commonly used for in vitro assays and structural studies.
Workflow:
Caption: Workflow for the expression and purification of the SETD2 catalytic domain.
Methodology:
-
Cloning: The cDNA corresponding to the human SETD2 catalytic domain (e.g., residues 1435-1711) is cloned into a suitable expression vector, such as pGEX-6P-1, which contains an N-terminal GST tag for affinity purification.
-
Expression: The expression plasmid is transformed into a competent E. coli strain like BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (e.g., 0.1-0.5 mM) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.
-
Lysis and Affinity Chromatography: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., PBS, pH 7.4, with protease inhibitors and DTT), and lysed by sonication or microfluidization. The lysate is cleared by centrifugation, and the supernatant is applied to a Glutathione Sepharose column. The column is washed extensively, and the GST-tagged protein is eluted with a buffer containing reduced glutathione.
-
Tag Removal and Further Purification: The GST tag is cleaved by incubation with a site-specific protease (e.g., PreScission Protease) overnight at 4°C. The cleaved protein is further purified by ion-exchange and size-exclusion chromatography to achieve high purity.
-
Quality Control: The purity and identity of the final protein product are confirmed by SDS-PAGE and mass spectrometry.
In Vitro Methyltransferase Assay using this compound
This protocol outlines a radiometric filter-binding assay to measure the enzymatic activity of SETD2-CD using the this compound peptide and a radioactive methyl donor.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT), purified SETD2-CD (e.g., 100 nM), the this compound peptide (e.g., 1-50 µM), and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Quenching and Spotting: Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA). Spot the reaction mixture onto phosphocellulose filter paper discs.
-
Washing: Wash the filter discs multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-SAM.
-
Quantification: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of methylated peptide.[10]
Crystallization of SETD2-CD in Complex with this compound and SAH
This protocol provides a general framework for the co-crystallization of the SETD2 catalytic domain with the this compound peptide and the cofactor product S-adenosyl-L-homocysteine (SAH).
Logical Flow for Crystallization:
Caption: Logical workflow for the crystallization of the SETD2-ssK36 complex.
Methodology:
-
Complex Formation: Purified SETD2-CD is concentrated to a suitable concentration (e.g., 5-10 mg/mL). The this compound peptide (or a non-methylatable analog like ssK36M) and SAH are added in molar excess (e.g., 5 to 10-fold) to the protein solution and incubated on ice for at least 30 minutes to ensure complex formation.[11][12]
-
Crystallization Screening: The protein-peptide-cofactor complex is used to set up crystallization trials using commercially available or custom-made screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used, where a small volume of the complex is mixed with an equal volume of the reservoir solution.
-
Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and protein, and by testing different additives.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement with a known SET domain structure as a search model.[12]
Cryo-Electron Microscopy (Cryo-EM) of SETD2-Nucleosome Complexes
Cryo-EM is a powerful technique to study the structure of SETD2 in the context of its natural substrate, the nucleosome, and the larger transcription elongation complex.[8][9][11]
Methodology:
-
Complex Assembly: Reconstitute the complex of interest. For studying SETD2 on a nucleosome, purified SETD2 is mixed with reconstituted nucleosomes (which can contain wild-type or mutant histones like H3.3K36M) and a cofactor analog (e.g., SAM or SAH) at a specific molar ratio.[11] For transcription complexes, RNA polymerase II, transcription factors, and a DNA template with a nucleosome are assembled in vitro.[8]
-
Sample Preparation and Vitrification: The assembled complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of particle images is collected automatically.
-
Image Processing and 3D Reconstruction: The collected images are processed to select individual particle views, which are then aligned and classified. A high-resolution 3D map of the complex is reconstructed from the 2D particle images.
-
Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to yield the final structure.[8][11]
Conclusion
The development of the this compound super-substrate has significantly advanced the biochemical and structural characterization of SETD2. Its enhanced reactivity facilitates kinetic studies and increases the likelihood of obtaining high-quality crystals for structural determination. The protocols and data presented here provide a comprehensive guide for researchers aiming to investigate the structure and function of SETD2, ultimately aiding in the design of specific modulators for therapeutic purposes.
References
- 1. Structure and function of the lysine methyltransferase SETD2 in cancer: From histones to cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of the lysine methyltransferase SETD2 in cancer: From histones to cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 4. SETD2-H3K36ME3: an important bridge between the environment and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ovid.com [ovid.com]
- 8. Structural basis of H3K36 trimethylation by SETD2 during chromatin transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of H3K36 trimethylation by SETD2 during chromatin transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis for oncohistone H3 recognition by SETD2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cryo-EM structure of SETD2/Set2 methyltransferase bound to a nucleosome containing oncohistone mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: ssK36 Methyltransferase Assays
Welcome to the technical support center for ssK36 methyltransferase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of an this compound methyltransferase assay?
An in vitro this compound methyltransferase assay typically includes the following components:
-
Enzyme: The purified or recombinant H3K36 methyltransferase (e.g., SETD2, NSD1/2, ASH1L).
-
Substrate: The molecule to be methylated. This can range from histone peptides (e.g., H3 peptide 21-44) to full-length recombinant histones, histone octamers, or nucleosomes.[1][2][3] The choice of substrate is critical as some enzymes have specific requirements.[3][4]
-
Methyl Donor: S-adenosyl-L-methionine (SAM or AdoMet), often radiolabeled (e.g., S-adenosyl-L-[methyl-³H]-methionine) for detection.[1][3][5]
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for the enzyme's activity.
-
Detection System: The method used to quantify the methylation event. Common methods include scintillation counting for radiolabeled assays, filter-binding assays, or antibody-based detection methods like ELISA or TR-FRET.[1][3][6][7]
Q2: My this compound methyltransferase assay shows a very low signal. What are the potential causes?
A low signal in your assay can stem from several factors, broadly categorized as issues with the enzyme, substrate, cofactors, assay conditions, or the detection method itself. Histone methyltransferases are often slow enzymes, which makes assays for their activity highly sensitive to suboptimal conditions.[6]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to troubleshooting low signal in your this compound methyltransferase assay.
Step 1: Verify Enzyme Activity and Integrity
The first step is to ensure that your H3K36 methyltransferase is active.
| Possible Cause | Recommended Action |
| Inactive Enzyme | * Confirm Protein Expression and Solubility: If using a recombinant enzyme from bacterial expression, verify its expression and ensure it is in the soluble fraction.[1] Insoluble protein will not be active. * Check for Degradation: Analyze the purified enzyme on an SDS-PAGE gel to check for degradation. * Use a Positive Control: If available, use a known active H3K36 methyltransferase as a positive control to confirm that the assay components and conditions are suitable for detecting activity.[1] |
| Insufficient Enzyme Concentration | * Optimize Enzyme Concentration: Perform an enzyme titration to determine the optimal concentration for your assay. Too little enzyme will result in a low signal, but an excessive amount of crude bacterial lysate can sometimes inhibit the reaction.[1] |
Step 2: Evaluate the Substrate
The choice and quality of the histone substrate are critical for enzyme activity.
| Possible Cause | Recommended Action |
| Suboptimal Substrate | * Test Different Substrates: Some H3K36 methyltransferases have a strong preference for specific substrates. For instance, some may be more active on nucleosomes or full-length histones compared to histone peptides.[3][4] If you are using a peptide, try a longer peptide or a full-length histone or nucleosome substrate. * Verify Substrate Integrity: Check the purity and integrity of your substrate using SDS-PAGE. |
| Incorrect Substrate Concentration | * Optimize Substrate Concentration: Titrate the substrate concentration in your assay. Substrate inhibition can occur at very high concentrations. |
Step 3: Check Cofactors and Reagents
The methyl donor, SAM, is crucial for the reaction.
| Possible Cause | Recommended Action |
| Degraded SAM | * Use Fresh SAM: S-adenosyl-L-[methyl-³H]-methionine can degrade over time, leading to a weak signal.[1] Use a fresh batch or aliquot your stock to minimize freeze-thaw cycles. |
| Suboptimal SAM Concentration | * Determine the Km for SAM: The concentration of SAM can influence enzyme activity. If possible, determine the Michaelis constant (Km) for SAM for your enzyme and use a concentration around the Km value for initial experiments.[6] |
Step 4: Optimize Assay Conditions
The reaction environment must be optimal for your specific enzyme.
| Possible Cause | Recommended Action |
| Suboptimal Buffer Conditions | * Optimize pH and Salt Concentration: The optimal pH and salt concentration can vary between different H3K36 methyltransferases. Perform a matrix optimization of pH and salt concentrations to find the ideal conditions for your enzyme. |
| Incorrect Incubation Time or Temperature | * Perform a Time Course: The reaction should be in the linear range. Perform a time-course experiment to determine the optimal incubation time.[3] * Optimize Temperature: While many assays are performed at 30°C or 37°C, the optimal temperature may vary. Test a range of temperatures to find the best condition for your enzyme. |
Step 5: Troubleshoot the Detection Method
If you are using a radiolabel-based filter binding assay, issues can arise during the detection phase.
| Possible Cause | Recommended Action |
| Inefficient Binding to Filter | * Check Filter Type: Ensure you are using the correct type of filter paper that effectively binds your histone substrate. |
| High Background Signal | * Optimize Washing Steps: Inadequate washing of the filter can lead to high background from unincorporated S-adenosyl-L-[methyl-³H]-methionine. Optimize the number and duration of wash steps. |
| Scintillation Counting Issues | * Check Scintillation Fluid: Ensure the scintillation fluid is compatible with your filter paper and is not expired. * Run a Quench Curve: If you suspect quenching (a reduction in the measured signal), run a quench curve to correct your counts. |
Experimental Protocols
General In Vitro Histone Methyltransferase (HMT) Assay Protocol (Radiolabel-based)
This protocol is a general guideline and should be optimized for your specific enzyme and substrate.
-
Reaction Setup:
-
Enzyme Addition:
-
Add the purified H3K36 methyltransferase to each reaction tube to initiate the reaction. Include a no-enzyme control.
-
-
Incubation:
-
Incubate the reactions at the optimal temperature (e.g., 30°C) for the desired time (e.g., 60 minutes).
-
-
Stopping the Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto filter paper.
-
-
Detection:
-
SDS-PAGE and Fluorography: If using SDS-PAGE, run the gel, treat with a fluorographic enhancer, dry the gel, and expose it to X-ray film.[2]
-
Filter Binding Assay: Spot the reaction onto P81 phosphocellulose filter paper. Wash the filters extensively with a buffer like sodium carbonate to remove unincorporated radiolabel. Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[1]
-
Visualizations
Troubleshooting Workflow for Low Signal in this compound Methyltransferase Assay
Caption: A stepwise workflow for troubleshooting low signal in H3K36 methyltransferase assays.
H3K36 Methylation Signaling Pathway
Caption: Simplified pathway of H3K36 methylation by different methyltransferases.
Quantitative Data Summary
While specific quantitative data will vary greatly between experiments, the following tables provide examples of typical concentration ranges to test during assay optimization.
Table 1: Enzyme and Substrate Titration
| Component | Concentration Range | Purpose |
| H3K36 Methyltransferase | 10 - 500 nM | Determine optimal enzyme concentration |
| Histone H3 Peptide | 0.5 - 20 µM | Optimize substrate concentration |
| Nucleosomes | 0.1 - 5 µM | Optimize substrate concentration |
Table 2: Cofactor and Assay Condition Optimization
| Parameter | Range | Purpose |
| S-adenosyl-methionine (SAM) | 0.1 - 10 µM | Determine optimal cofactor concentration |
| pH | 7.5 - 9.0 | Find optimal pH for enzyme activity |
| Incubation Time | 15 - 120 minutes | Ensure reaction is in the linear range |
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Methyltransferase Assay in vitro [bio-protocol.org]
- 3. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3K36 methyltransferases as cancer drug targets: rationale and perspectives for inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Histone Methyltransferase Assay in vitro [en.bio-protocol.org]
Optimizing Buffer Conditions for Kinase X Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Kinase X assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a kinase assay buffer and why are they important?
A1: A typical kinase assay buffer contains several key components, each with a specific function to ensure optimal enzyme activity and stability. These include:
-
Buffering Agent (e.g., Tris-HCl, HEPES): Maintains a stable pH, which is crucial as kinase activity is highly pH-dependent. The optimal pH is typically physiological (around 7.4), but this can vary for different kinases.
-
Divalent Cations (e.g., Mg²⁺, Mn²⁺): Essential cofactors for the kinase. They are required for the proper binding of ATP to the kinase's active site.
-
Reducing Agent (e.g., DTT, β-mercaptoethanol): Prevents oxidation of cysteine residues in the kinase, which can lead to inactivation.
-
Detergent (e.g., Triton X-100, Tween-20): Prevents non-specific binding of the kinase and substrate to the assay plate, reducing background signal.
-
Bovine Serum Albumin (BSA): Acts as a stabilizer for the enzyme, preventing denaturation and aggregation, especially at low concentrations.[1]
-
ATP: The phosphate (B84403) donor for the phosphorylation reaction. The concentration of ATP is a critical parameter to optimize.
Q2: How does ATP concentration affect my Kinase X assay results?
A2: The concentration of ATP can significantly impact the outcome of your kinase assay, particularly when screening for inhibitors.[1]
-
Low ATP Concentration (near the Km): Using an ATP concentration close to the Michaelis constant (Km) makes the assay more sensitive to competitive inhibitors that bind to the ATP-binding site. This is often preferred for initial high-throughput screening (HTS) to identify potential hits.[1]
-
High ATP Concentration (physiological levels): Assays performed at physiological ATP concentrations (typically in the millimolar range) provide a more accurate assessment of an inhibitor's potency under cellular conditions.[1] This is crucial for lead optimization to ensure that the compound will be effective in a biological system.
Q3: My kinase activity is low or absent. What are the potential causes and how can I troubleshoot this?
A3: Low or no kinase activity can stem from several factors. Here are some common causes and troubleshooting steps:
-
Inactive Kinase: Ensure the kinase is active. Purity on a gel does not always equate to functional activity.[2] The phosphorylation state, proper folding, and absence of aggregation are critical for kinase function.[2] Consider purchasing the kinase from a reputable supplier that guarantees activity.
-
Incorrect Isoform: Kinases often exist as multiple isoforms, which can have different activities and sensitivities to inhibitors.[2] Verify that you are using the correct and biologically relevant isoform for your system.[2]
-
Suboptimal Buffer Conditions: Systematically optimize the concentration of each buffer component (pH, Mg²⁺/Mn²⁺, DTT, etc.).
-
Improper Storage: Ensure the kinase and other reagents have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles.
Troubleshooting Guide
High Background Signal
High background can mask the true signal from your kinase activity. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of antibody (in ELISA/FRET assays) | Increase the concentration of the blocking agent (e.g., BSA) in your blocking and washing buffers. Optimize the washing steps by increasing the number or duration of washes.[3] |
| Compound Interference | Test compounds for autofluorescence or quenching properties in a separate assay without the kinase. For fluorescent assays, using red-shifted fluorophores can minimize interference.[4] |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers to remove any particulate matter. |
| High Enzyme Concentration | Titrate the kinase concentration to find the optimal level that gives a good signal-to-background ratio. |
Poor Z'-factor
A low Z'-factor indicates high variability in your assay, making it difficult to distinguish between hits and non-hits.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure pipettes are calibrated. Use automated liquid handlers for high-throughput screening to minimize human error. |
| Edge Effects in Assay Plates | To counteract edge effects, consider not using the outer wells of the plate for samples, or use gas-permeable plate seals and a lid. Fill the outer wells with a pre-equilibrated liquid. |
| Temperature Fluctuations | Pre-equilibrate all reagents and the plate reader to the assay temperature to ensure consistency. |
| Cell-based Assay Variability | Ensure consistent cell seeding density and health. Monitor cell passage number as it can influence experimental outcomes. |
Experimental Protocols
Protocol 1: Basic Kinase X Activity Assay (Radiometric)
The radiometric-based filtration binding assay is considered a gold standard for its reliability in detecting kinase reactions.[5]
-
Prepare the Kinase Reaction Mixture:
-
In a microcentrifuge tube, combine the following on ice:
-
2.5 µL of 10x Kinase Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
2.5 µL of Substrate (peptide or protein)
-
2.5 µL of Kinase X (at the desired concentration)
-
2.5 µL of distilled water
-
-
-
Initiate the Reaction:
-
Add 10 µL of 100 µM ATP solution containing [γ-³²P]ATP.
-
-
Incubate:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Stop the Reaction:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
-
Wash:
-
Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Detect:
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
Visualizations
Signaling Pathway of Kinase X
Caption: A generalized signaling pathway involving Kinase X.
Experimental Workflow for Kinase X Assay Optimization
Caption: Workflow for optimizing kinase assay conditions.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 3. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ssK36 peptide stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the ssK36 peptide. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and optimal performance of your this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its properties?
A1: The this compound peptide is a "super-substrate" for the SETD2 methyltransferase, meaning it is methylated at a much higher rate than the natural substrate, the histone H3K36 (29-43) peptide. This enhanced activity is due to amino acid substitutions (A31R, T32F, K37R, H39N) within the H3K36 (29-43) sequence. These substitutions of two basic (Arginine), one hydrophobic (Phenylalanine), and one polar (Asparagine) residue likely increase the peptide's net positive charge and hydrophilicity, suggesting good solubility in aqueous solutions.
Q2: How should I store the lyophilized this compound peptide?
A2: For long-term stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3][4] When stored correctly, the lyophilized peptide can be stable for several years.[1][4] Protect the peptide from light.[1][5]
Q3: What is the recommended procedure for reconstituting the this compound peptide?
A3: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[4][6] Based on its predicted basic and hydrophilic nature, sterile, distilled water or a slightly acidic buffer (e.g., 0.1% acetic acid in water) should be suitable for reconstitution. For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q4: How stable is the this compound peptide once it is in solution?
A4: The stability of peptides in solution is limited.[1][5] For this compound, it is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for no more than a few weeks.[1][6] The presence of a buffer with a pH between 5 and 6 can help prolong the shelf life of peptide solutions.[1]
Q5: What are the common causes of this compound peptide degradation?
A5: Like most peptides, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The peptide bonds can be cleaved by water, especially at acidic or alkaline pH.
-
Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over long periods or with exposure to oxidizing agents.
-
Aggregation: The introduction of Phenylalanine increases hydrophobicity, which could contribute to aggregation, especially at high concentrations or near the peptide's isoelectric point. However, the increased net positive charge from the Arginine residues should help to minimize this.
Troubleshooting Guides
Issue 1: Poor or Incomplete Solubility of this compound Peptide
Symptoms:
-
The reconstituted solution appears cloudy or contains visible particulates.
-
The expected concentration is not achieved after reconstitution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent | The this compound peptide is predicted to be basic and hydrophilic. If you are having trouble with solubility in pure water, try a slightly acidic solvent. Action: Attempt to dissolve a small test amount of the peptide in 10% acetic acid and then dilute with sterile water to the desired concentration.[7][8] |
| Peptide Aggregation | Peptides can aggregate at high concentrations or if the pH of the solution is close to their isoelectric point (pI). Action 1: Try sonicating the solution briefly (e.g., 3 cycles of 10 seconds on ice) to break up aggregates.[7] Action 2: If aggregation persists, consider using a different buffer system or adjusting the pH to be at least one unit away from the peptide's predicted pI. |
| Low Temperature | Dissolving peptides at low temperatures can sometimes hinder solubility. Action: Ensure both the peptide and the solvent are at room temperature before mixing.[3] Gentle warming (not exceeding 40°C) can also aid dissolution.[4] |
Issue 2: Suspected Degradation or Loss of Activity
Symptoms:
-
Inconsistent or poor results in enzymatic assays (e.g., lower than expected methylation by SETD2).
-
Appearance of unexpected peaks in HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Exposure to moisture, light, or elevated temperatures can lead to degradation of the lyophilized peptide. Solutions are even more susceptible. Action 1: Always store the lyophilized peptide at -20°C or -80°C with a desiccant.[1][3] Action 2: For solutions, use freshly prepared peptide for each experiment or store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.[1][2] |
| Contamination | Bacterial or enzymatic contamination can rapidly degrade the peptide. Action 1: Use sterile solvents and labware for reconstitution and handling.[4][9] Action 2: Consider filtering the peptide solution through a 0.2 µm filter to remove potential microbial contamination.[1][3] |
| Oxidation | Although less likely for this compound, exposure to air can cause oxidation over time. Action: When preparing solutions, especially for long-term storage, consider using oxygen-free solvents.[4][6] |
Quantitative Data Summary: General Peptide Stability
Disclaimer: The following data represents general stability guidelines for peptides and is not specific to this compound. Stability of this compound should be determined experimentally.
Table 1: General Stability of Lyophilized Peptides at Different Temperatures
| Temperature | Duration | Stability |
| Room Temperature | Days to Weeks | Generally Stable[1] |
| 4°C | Weeks to Months | Good for short-term storage |
| -20°C | Months to Years | Recommended for long-term storage[1][2][3][4] |
| -80°C | Years | Optimal for long-term storage[3] |
Table 2: General Stability of Peptides in Solution
| Temperature | Duration | Stability |
| Room Temperature | Hours to Days | Not Recommended |
| 4°C | Days to a Week | Limited stability[5] |
| -20°C | Weeks to Months | Recommended for short-term solution storage[1][5] |
| -80°C | Months | Best for longer-term solution storage[5] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
-
Equilibration: Remove the vial of lyophilized this compound peptide from the freezer and place it in a desiccator at room temperature for at least 30 minutes. This prevents water condensation on the peptide.[4][6]
-
Solvent Preparation: Prepare a stock solution of sterile, distilled water or a suitable buffer (e.g., 10 mM Tris, pH 7). For potentially difficult to dissolve peptides, a 0.1% acetic acid solution can be used initially.
-
Dissolution:
-
Carefully open the vial.
-
Add the desired volume of solvent to the vial to achieve a stock concentration (e.g., 1 mg/mL).
-
Gently swirl or vortex the vial to dissolve the peptide.[3] Avoid vigorous shaking to prevent aggregation.
-
If the peptide does not dissolve completely, sonicate the vial in a water bath for 10-15 seconds. Repeat if necessary, allowing the vial to cool on ice between sonications.[7]
-
-
Verification: A fully reconstituted peptide solution should be clear and free of particulates.[7]
-
Storage: Use the reconstituted peptide solution immediately. If short-term storage is required, aliquot the solution into single-use vials and store at -20°C or -80°C.[1]
Protocol 2: General Peptide Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of a peptide like this compound.
-
Sample Preparation:
-
Reconstitute the this compound peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
A typical gradient for peptide separation is a linear increase in Mobile Phase B. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Hold at 5% B
-
-
-
Detection:
-
Monitor the elution profile at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.[11]
-
-
Data Analysis:
-
The purity of the peptide is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[12]
-
Visualizations
Caption: General workflow for handling lyophilized this compound peptide.
Caption: Troubleshooting guide for this compound peptide solubility issues.
Caption: Simplified SETD2 signaling pathway with this compound as a substrate.
References
- 1. collegedunia.com [collegedunia.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Amino Acids - Arginine R (Arg) [biology.arizona.edu]
- 4. Amino Acids - Alanine [biology.arizona.edu]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylalanine [kodomo.fbb.msu.ru]
- 9. cbirt.net [cbirt.net]
- 10. Asparagine Amino Acid: Structure, Functions, Sources & Deficiency [vedantu.com]
- 11. byjus.com [byjus.com]
- 12. Phenylalanine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting High Background in ssK36 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues encountered in ssK36 assays. The content is structured in a question-and-answer format to directly address specific experimental problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of high background in my this compound TR-FRET assay?
High background in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay can obscure the specific signal and reduce the assay window, making it difficult to obtain reliable data. Several factors can contribute to this issue:
-
Incorrect Instrument Settings: The single most common reason for TR-FRET assay failure is the use of incorrect emission filters. It is crucial to use the specific filters recommended for your instrument.[1] The excitation filter also significantly impacts the assay window.
-
Reagent-Related Issues:
-
Concentration of Assay Components: Suboptimal concentrations of the enzyme, substrate, S-adenosylmethionine (SAM), or the detection antibodies can lead to increased background.
-
Reagent Contamination: Contamination of buffers or reagents with the analyte or other fluorescent substances can elevate the background signal.[2][3]
-
Improper Reagent Storage and Handling: Repeated freeze-thaw cycles or improper storage of reagents can lead to their degradation and affect assay performance.
-
-
Compound Interference:
-
Autofluorescent Compounds: Test compounds that are inherently fluorescent can interfere with the assay signal. The time-resolved nature of TR-FRET helps to minimize this, but highly fluorescent compounds can still be problematic.
-
Light Scattering: Precipitated compounds can scatter light, leading to artificially high readings.
-
-
Assay Plate Issues:
-
Plate Color: For most TR-FRET assays, white plates are recommended as they reflect light and can enhance the signal.
-
Well Contamination: Dirty or contaminated plates can contribute to high background.
-
-
Insufficient Washing: Inadequate washing between steps (if any in a homogenous assay) can leave unbound reagents that contribute to the background signal.[2]
Q2: My negative control (no enzyme or no substrate) shows a high signal. How can I troubleshoot this?
A high signal in the negative control indicates that the background is not related to the enzymatic reaction itself. Here’s how to troubleshoot:
-
Check Reagent Integrity: Prepare fresh dilutions of all reagents, including the assay buffer, detection antibodies, and tracer. Contamination in one of these components is a likely culprit.[2][3]
-
Evaluate the Assay Buffer: Ensure the buffer is free of any contamination and is at the correct pH.
-
Test for Autofluorescence: Run a control with just the assay buffer and the detection reagents to check for intrinsic fluorescence.
-
Plate Quality: Use a new, clean microplate to rule out contamination from the plate itself.
Q3: The signal in my assay seems to decrease at high concentrations of my test compound, even though it's an inhibitor. What could be the cause?
This phenomenon is often referred to as the "hook effect" and can occur in immunoassays, including TR-FRET assays.[4][5][6]
-
Mechanism: At very high analyte (in this case, inhibitor) concentrations, both the donor and acceptor antibodies can become saturated. This prevents the formation of the FRET sandwich complex, leading to a decrease in the FRET signal.[4]
-
Troubleshooting:
-
Titrate Your Compound: Perform a wider range of serial dilutions for your test compound to identify the optimal concentration range and observe the full dose-response curve.
-
Optimize Reagent Concentrations: Re-evaluate the concentrations of your donor and acceptor antibodies. It's possible that they are too low for the range of inhibitor concentrations you are testing.
-
Q4: How can I optimize the concentrations of my this compound assay reagents to minimize background and maximize the signal window?
Proper reagent optimization is critical for a successful assay. A systematic approach is recommended:
-
Enzyme Titration: Perform a serial dilution of the this compound enzyme while keeping the substrate and SAM concentrations constant. This will help determine the optimal enzyme concentration that gives a robust signal without being in excess, which can contribute to background.
-
Substrate and SAM Titration: Once the optimal enzyme concentration is determined, titrate the histone substrate and SAM. The goal is to find concentrations that are near the Km values to ensure the assay is sensitive to inhibition.
-
Antibody Titration: Titrate the donor (e.g., anti-SAH-Tb) and acceptor (e.g., SAH-d2) antibodies to find the concentrations that provide the best signal-to-background ratio.
Data Presentation: Troubleshooting High Background
The following table summarizes potential causes of high background in an this compound TR-FRET assay and provides acceptable and problematic value ranges. These values are representative and may vary depending on the specific assay kit and instrument used.
| Parameter | Potential Cause of High Background | Problematic Value Range (Representative) | Acceptable Value Range (Representative) | Troubleshooting Action |
| Negative Control Signal (RFU) | Reagent contamination or non-specific binding. | > 10,000 RFU | < 5,000 RFU | Prepare fresh reagents; test individual components for background fluorescence. |
| Signal-to-Background (S/B) Ratio | High background or low specific signal. | < 2 | > 3 | Optimize reagent concentrations (enzyme, substrate, antibodies); check instrument settings. |
| Z'-factor | High variability in controls, often due to high background. | < 0.5 | ≥ 0.5 | Improve pipetting accuracy; optimize reagent concentrations; ensure proper mixing. |
| Compound Autofluorescence (RFU) | Intrinsic fluorescence of the test compound. | > 5% of the maximum assay signal | < 1% of the maximum assay signal | Use time-resolved detection; perform a counterscreen without the acceptor fluorophore. |
| Hook Effect | Excess analyte (inhibitor) concentration. | Signal decreases at the highest concentrations. | Sigmoidal dose-response curve. | Extend the dilution series of the test compound; re-optimize antibody concentrations. |
Experimental Protocols
General Protocol for a Universal Histone Methyltransferase (HMT) TR-FRET Assay
This protocol is based on the principle of detecting the universal product of all methyltransferase reactions, S-adenosylhomocysteine (SAH), using a competitive immunoassay format. This serves as a robust template for an this compound assay.
Materials:
-
This compound Histone Methyltransferase
-
Histone H3 peptide substrate (specific for K36)
-
S-adenosylmethionine (SAM)
-
Anti-SAH antibody labeled with Terbium (Tb) cryptate (Donor)
-
SAH conjugated to d2 (Acceptor)
-
Assay Buffer
-
Stop Solution
-
White, low-volume 384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution containing the this compound enzyme and the histone H3 substrate in the assay buffer.
-
Prepare a solution of SAM in the assay buffer.
-
-
Enzymatic Reaction:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 5 µL of the SAM solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction by adding 5 µL of the stop solution.
-
Add 5 µL of the detection mixture containing the anti-SAH-Tb and SAH-d2 to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Excite the donor at ~340 nm and measure the emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) for each well.
-
Visualizations
Logical Workflow for Troubleshooting High Background
Caption: A flowchart outlining the logical steps for troubleshooting high background signals.
This compound Assay Principle (TR-FRET)
Caption: The enzymatic and detection steps of a competitive this compound TR-FRET assay.
H3K36me3 in DNA Damage Response Signaling
Caption: Simplified pathway showing H3K36me3's role in DNA repair.[1][7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. epigentek.com [epigentek.com]
- 4. Hook effect - Wikipedia [en.wikipedia.org]
- 5. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 6. hook effect - CANDOR Bioscience [candor-bioscience.de]
- 7. Histone Methylation and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. biorxiv.org [biorxiv.org]
How to improve the sensitivity of SETD2 assays with ssK36
Welcome to the technical support center for improving the sensitivity of SETD2 assays using the ssK36 super-substrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SETD2 assays with the this compound substrate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | Inactive Enzyme: SETD2 enzyme may have lost activity due to improper storage or handling. | 1. Ensure SETD2 is stored at the recommended temperature (-80°C) and avoid repeated freeze-thaw cycles. 2. Thaw the enzyme on ice immediately before use. 3. Run a positive control with a known active SETD2 enzyme batch. |
| Sub-optimal Substrate Concentration: The concentration of the this compound peptide may be too low. | 1. Titrate the this compound concentration to determine the optimal level for your assay. While this compound is highly efficient, starting with a concentration in the low micromolar range is recommended. | |
| Incorrect Buffer Composition: pH, salt concentration, or presence of inhibitors in the assay buffer can affect enzyme activity. | 1. Use a recommended assay buffer, typically containing HEPES or Tris at a pH around 8.0, NaCl, and MgCl2. 2. Ensure the buffer is freshly prepared and all components are at the correct final concentrations. | |
| Problem with Detection Reagent: The antibody in an ELISA/chemiluminescent assay may not be specific or sensitive enough, or the radioactive S-adenosyl-L-methionine (SAM) in a radiometric assay may be old. | 1. For antibody-based assays, validate the antibody's specificity for methylated this compound. 2. For radiometric assays, use fresh, high-quality [3H]-SAM. | |
| High Background Signal | Non-specific Antibody Binding: In antibody-based assays, the primary or secondary antibody may be binding non-specifically to the plate or other components. | 1. Increase the number of wash steps and the stringency of the wash buffer. 2. Include a blocking step with an appropriate blocking agent (e.g., BSA or non-fat dry milk). 3. Titrate the antibody concentrations to find the optimal balance between signal and background. |
| Contaminated Reagents: Reagents may be contaminated with substances that interfere with the assay readout. | 1. Use high-purity reagents and sterile, nuclease-free water. 2. Prepare fresh buffers and solutions. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. |
| Inconsistent Incubation Times or Temperatures: Fluctuations in incubation conditions can affect the enzymatic reaction rate. | 1. Ensure all wells are incubated for the same amount of time and at a consistent temperature. 2. Use a calibrated incubator or water bath. | |
| Edge Effects in Microplates: Wells on the outer edges of a microplate can experience different temperature and evaporation rates. | 1. Avoid using the outer wells of the plate for critical samples. 2. Fill the outer wells with buffer or water to create a more uniform environment. |
Frequently Asked Questions (FAQs)
This compound Substrate and Assay Sensitivity
Q1: What is this compound and why does it improve SETD2 assay sensitivity?
A1: this compound is a "super-substrate" peptide designed with an optimized amino acid sequence for the SETD2 methyltransferase.[1] It differs from the native Histone H3 Lysine (B10760008) 36 (H3K36) peptide at four amino acid positions (A31R, T32F, K37R, and H39N).[2] This optimized sequence allows the this compound peptide to be methylated by SETD2 at a rate approximately 290-fold higher than the native H3K36 peptide.[1] The enhanced methylation efficiency is attributed to the this compound peptide adopting a stable hairpin conformation in solution, which allows for easier access to the active site of SETD2.[3][4] This dramatically increased reaction rate leads to a stronger signal in a shorter amount of time, thereby significantly improving assay sensitivity.
Q2: How much should I expect my signal to increase when switching from H3K36 to this compound?
A2: You can expect a substantial increase in signal. Quantitative methylation assays have shown that the this compound peptide is methylated about 290-fold more efficiently than the H3K36 peptide.[1] The table below summarizes the kinetic parameters.
| Substrate | Relative Methylation Rate | Apparent KM (µM) | Key Structural Feature |
| H3K36 Peptide | 1x | ~65[5] | Extended Conformation |
| This compound Peptide | ~290x[1] | Slightly improved vs. H3K36[5] | Hairpin Conformation[3] |
A3: While the general workflow will be similar, you will likely need to optimize the protocol for the this compound substrate. Due to the much higher reaction rate, you may need to reduce the enzyme concentration, substrate concentration, or incubation time to ensure the reaction remains in the linear range. It is recommended to perform initial optimization experiments to determine the ideal conditions for your specific assay format.
Experimental Design and Optimization
Q4: What is a good starting concentration for SETD2 and this compound in my assay?
A4: For a radiometric assay, you could start with a final SETD2 concentration of around 500 nM and an this compound peptide concentration of 1-5 µM.[6] For other assay formats like ELISA or TR-FRET, it is best to consult the kit manufacturer's recommendations and perform a cross-titration of both enzyme and substrate to determine the optimal concentrations that give a robust signal window with low background.
Q5: What are the key components of a SETD2 assay buffer?
A5: A typical buffer for a SETD2 enzymatic assay includes a buffering agent to maintain pH (e.g., 50 mM HEPES or Tris, pH 8.0), a salt (e.g., 150 mM NaCl), a divalent cation (e.g., 2.5 mM MgCl2), and a zinc salt (e.g., 1 µM ZnCl2), as SETD2 is a zinc-finger protein.[6] It is also common to include a reducing agent like DTT and a certain percentage of glycerol (B35011) for enzyme stability.[6]
Q6: How long should I incubate the reaction?
A6: With the this compound super-substrate, the reaction proceeds much faster. Incubation times can be significantly shorter than with the native H3K36 peptide. A time-course experiment is recommended to determine the optimal incubation time where the reaction is still in the linear phase. For single-turnover kinetic analysis, a much shorter time frame will be necessary.
Troubleshooting Specific Assay Formats
Q7: I'm using a chemiluminescent assay kit, but my signal is weak. What can I do?
A7: Besides the general troubleshooting steps for low signal, for a chemiluminescent assay, ensure that the primary antibody is highly specific for the methylated lysine 36 on the this compound peptide. Also, check the activity of the HRP-conjugated secondary antibody and the freshness of the chemiluminescent substrate, as these can be sources of weak signal.
Q8: In my radiometric assay, I see high background counts. How can I reduce this?
A8: High background in a filter-binding radiometric assay can be due to non-specific binding of the [3H]-SAM to the filter paper. Ensure you are using the correct type of filter paper and that your wash steps are sufficient to remove unincorporated [3H]-SAM. Using a scintillation proximity assay (SPA) format can also help reduce background.
Experimental Protocols
Radiometric SETD2 Assay with this compound Peptide
This protocol is adapted from a standard histone methyltransferase assay and optimized for use with the this compound super-substrate.
Materials:
-
Recombinant human SETD2 enzyme
-
This compound peptide
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer (50 mM HEPES pH 8.0, 150 mM NaCl, 2.5 mM MgCl2, 1 µM ZnCl2, 2.5% glycerol)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, this compound peptide (to a final concentration of 5 µM), and [3H]-SAM (to a final concentration of 1 µCi per reaction).
-
Initiate the Reaction: Add the SETD2 enzyme to the reaction mix to a final concentration of 500 nM. Mix gently by pipetting.
-
Incubate: Incubate the reaction at room temperature for a predetermined optimal time (e.g., 30-60 minutes).
-
Stop the Reaction: Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the Filters: Wash the filter paper three times for 5 minutes each in the wash buffer to remove unincorporated [3H]-SAM.
-
Dry the Filters: Allow the filter paper to air dry completely.
-
Scintillation Counting: Place the dry filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Visualizations
SETD2 Signaling Pathway and Assay Principle
Caption: SETD2 methylates Histone H3 at lysine 36, a reaction mimicked in vitro using the this compound super-substrate for enhanced detection.
General Workflow for a SETD2 Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure/Function Analysis of Recurrent Mutations in SETD2 Protein Reveals a Critical and Conserved Role for a SET Domain Residue in Maintaining Protein Stability and Histone H3 Lys-36 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding "ssK36" in Enzyme Kinetics
To provide you with an accurate and detailed technical support guide on "Common pitfalls in ssK36-based enzyme kinetics," we require further clarification on the term "this compound."
Our comprehensive search has indicated that "this compound" is not a standard or widely recognized identifier for a specific enzyme or enzymatic system. The term is ambiguous and could potentially refer to several distinct concepts in the field of enzyme kinetics.
Based on our initial research, here are the possible interpretations of "this compound":
-
An enzyme from Streptococcus sanguinis strain SK36: It is possible that "this compound" is an internal or informal abbreviation for a specific enzyme isolated from this bacterial strain. Streptococcus sanguinis is a bacterium of significant interest in studies of the human oral microbiome and infective endocarditis.[1][2][3][4][5] If "this compound" refers to an enzyme from this organism, please provide the full name of the enzyme (e.g., a specific glucosyltransferase, protease, etc.).
-
A single-site mutation at Lysine 36 (K36): The abbreviation "ss" could stand for "single-site," and "K36" would refer to a mutation at the 36th amino acid position, where Lysine (K) has been substituted with another amino acid. Site-directed mutagenesis is a common technique used to study the structure-function relationship of enzymes.[6] If this is the case, please specify the full name of the enzyme that has been mutated. For example, research has been conducted on enzymes like K9/K36 demethylase where mutations in interacting histones are studied.[7][8][9]
Why this clarification is crucial:
A technical support guide for enzyme kinetics must be highly specific to the enzyme and experimental system . Common pitfalls and troubleshooting strategies will vary significantly depending on:
-
The enzyme's structure and catalytic mechanism.
-
The substrates and cofactors involved.
-
The specific assay conditions (e.g., pH, temperature, buffer composition).
-
The nature of any mutations and their impact on enzyme stability and function.[10][11]
Without a clear understanding of what "this compound" represents, any information provided would be generic and may not be relevant to your specific experimental challenges.
To help us proceed, please provide the following information:
-
The full name of the enzyme you are working with.
-
If applicable, the specific mutation (e.g., K36A, K36R, etc.).
-
The biological context or source of the enzyme.
-
A brief description of the enzymatic reaction you are studying.
Once we have this information, we will be able to build a comprehensive and targeted technical support center that directly addresses the common pitfalls and troubleshooting needs for your specific this compound-based enzyme kinetics experiments. This will include detailed FAQs, structured data tables, experimental protocols, and custom diagrams to support your research and development efforts.
References
- 1. uniprot.org [uniprot.org]
- 2. Genome of the Opportunistic Pathogen Streptococcus sanguinis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome, Phenotypic, and Virulence Analysis of Streptococcus sanguinis SK36 Wild Type and Its CcpA-Null Derivative (ΔCcpA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type IV Pili of Streptococcus sanguinis Contribute to Pathogenesis in Experimental Infective Endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Association of Novel Streptococcus sanguinis Virulence Factors With Pathogenesis in a Native Valve Infective Endocarditis Model [frontiersin.org]
- 6. Effects of mutation of the conserved lysine-362 in cytochrome c oxidase from Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of a K9/K36 demethylase by an H3.3 point mutation found in paediatric glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of a K9/K36 demethylase by an H3.3 point mutation found in paediatric glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal stability and kinetic constants for 129 variants of a family 1 glycoside hydrolase reveal that enzyme activity and stability can be separately designed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: ssK36 Solubility
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the solubility of a peptide like ssK36?
The solubility of a peptide is a complex interplay of its intrinsic properties and the surrounding environment. Key factors include:
-
Amino Acid Composition: The proportion of hydrophobic, hydrophilic, and charged amino acids in the this compound sequence is a primary determinant of its solubility. A high content of hydrophobic residues can lead to aggregation and poor solubility in aqueous solutions.
-
Secondary Structure: The propensity of this compound to form secondary structures like α-helices or β-sheets can impact solubility. In particular, the formation of intermolecular β-sheets can lead to aggregation and precipitation.[1][2]
-
pH and pI: The pH of the solvent affects the net charge of the peptide. At its isoelectric point (pI), a peptide has a net neutral charge, which often leads to minimal solubility due to reduced electrostatic repulsion between molecules.
-
Temperature: Temperature can have a variable effect on solubility. For many proteins, solubility increases with temperature up to a certain point, after which thermal denaturation can lead to aggregation and decreased solubility.[3]
-
Ionic Strength: The concentration of salts in the solution can influence solubility through effects on electrostatic interactions and the hydration of the peptide.
Q2: Why is my this compound peptide precipitating out of solution?
Precipitation of this compound can be attributed to several factors, often related to the points mentioned above:
-
Reaching Solubility Limit: The concentration of this compound in your solution may have exceeded its intrinsic solubility under the current buffer conditions.
-
Aggregation: The peptide may be self-associating to form insoluble aggregates. This can be triggered by factors such as suboptimal pH, ionic strength, or temperature.[4]
-
Buffer Incompatibility: Components of your buffer system may be interacting unfavorably with this compound, leading to precipitation.
-
Denaturation: If the peptide is sensitive to temperature fluctuations or the presence of certain reagents, it may denature and subsequently aggregate.
Q3: Can the choice of expression system affect the solubility of recombinant this compound?
Yes, the expression system can significantly impact the solubility of a recombinantly produced protein or peptide. For instance, high-level expression in E. coli can sometimes lead to the formation of insoluble inclusion bodies.[5][6] Optimizing expression conditions, such as lowering the induction temperature or co-expressing with chaperones, can sometimes improve the yield of soluble this compound.[5]
Troubleshooting Guides
Issue: this compound powder is difficult to dissolve.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrophobicity of this compound | 1. Attempt to dissolve in a small amount of an organic solvent (e.g., DMSO, DMF, or acetonitrile) first. 2. Once dissolved, slowly add the aqueous buffer of choice while vortexing. | Highly hydrophobic peptides often require an organic solvent to break up initial intermolecular interactions before they can be successfully hydrated in an aqueous environment. |
| Incorrect pH | 1. Determine the theoretical isoelectric point (pI) of this compound. 2. Choose a buffer with a pH at least 1-2 units away from the pI. For acidic peptides (pI < 7), use a basic buffer (pH > 7). For basic peptides (pI > 7), use an acidic buffer (pH < 7). | Maximizing the net charge on the peptide increases electrostatic repulsion between molecules, which enhances solubility. |
| Aggregation during reconstitution | 1. Use a denaturing agent like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) to dissolve the peptide. 2. Subsequently, dialyze or use a desalting column to slowly remove the denaturant and refold the peptide into the desired buffer. | Denaturants can disrupt aggregates and allow individual peptide chains to be solvated. Slow removal of the denaturant can facilitate proper folding and prevent re-aggregation.[7] |
Issue: this compound precipitates after initial solubilization or during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal buffer conditions | 1. Screen a panel of buffers with varying pH and ionic strengths. 2. Consider the addition of solubility-enhancing excipients (see table below). | The optimal buffer for long-term stability may differ from the initial solubilization buffer. |
| Proteolytic degradation | 1. Add protease inhibitors to the solution. 2. Store the this compound solution at -80°C in small aliquots to minimize freeze-thaw cycles. | Degradation of the peptide can lead to fragments that may be less soluble or prone to aggregation.[8] |
| Concentration-dependent aggregation | 1. Work with this compound at the lowest feasible concentration for your experiment. 2. If high concentrations are necessary, screen for anti-aggregation additives. | Some peptides have a higher propensity to aggregate at higher concentrations. |
Data Presentation: Solubility Enhancing Additives
The following table provides a list of common additives that can be screened to improve the solubility and stability of peptides like this compound. The optimal concentration for each additive should be determined empirically.
| Additive Class | Examples | Typical Starting Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches or altering the solution properties. |
| Sugars/Polyols | Sucrose, Glycerol, Sorbitol | 5-10% (w/v) | Act as stabilizers by promoting the preferential hydration of the peptide. |
| Non-detergent Sulfobetaines | NDSB-201 | 0.5-1 M | Can help to solubilize proteins and prevent aggregation. |
| Mild Detergents | CHAPS, Tween-20, Triton X-100 | 0.01-0.1% (w/v) | Can be useful for peptides with significant hydrophobic regions, but may interfere with some downstream applications.[9] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Can prevent the formation of intermolecular disulfide bonds that may lead to aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Solubilization of a Hydrophobic Peptide
-
Pre-weigh this compound: Carefully weigh the required amount of lyophilized this compound powder in a microcentrifuge tube.
-
Initial Dissolution in Organic Solvent: Add a small volume of a suitable organic solvent (e.g., DMSO) to the this compound powder. The volume should be just enough to fully dissolve the peptide. Vortex gently.
-
Addition of Aqueous Buffer: While vortexing, slowly add the desired aqueous buffer to the dissolved peptide solution. Add the buffer dropwise to avoid shocking the peptide out of solution.
-
Final Concentration Adjustment: Continue to add the aqueous buffer until the desired final concentration of this compound is reached.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any insoluble material.
-
Concentration Determination: Carefully transfer the supernatant to a new tube and determine the actual concentration of soluble this compound using a suitable method (e.g., UV-Vis spectroscopy at 280 nm, if aromatic residues are present, or a peptide-specific colorimetric assay).
Protocol 2: pH Screening for Optimal this compound Solubility
-
Prepare a stock solution of this compound: Dissolve a small amount of this compound in a minimal volume of a suitable solvent (e.g., water or a weak acid/base).
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, Tris for pH 7.5-9).
-
Dilute this compound into different buffers: Aliquot a small, equal amount of the this compound stock solution into each of the different buffers.
-
Incubate and Observe: Allow the samples to incubate at a controlled temperature (e.g., 4°C or room temperature) for a set period (e.g., 1 hour). Visually inspect for any signs of precipitation.
-
Quantify Soluble this compound: Centrifuge all samples to pellet any precipitate. Measure the concentration of this compound remaining in the supernatant for each pH condition.
-
Data Analysis: Plot the concentration of soluble this compound against the buffer pH to identify the optimal pH range for solubility.
Visualizations
References
- 1. The Shape and Structure of Proteins - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure of the Hydrophobic Core Determines the 3D Protein Structure—Verification by Single Mutation Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Aggregations/VA performance degrade over time - Bugs - SailPoint Developer Community [developer.sailpoint.com]
- 5. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]
- 8. cube-biotech.com [cube-biotech.com]
- 9. Solubilization of Membrane Proteins [sigmaaldrich.com]
Technical Support Center: Interpreting Unexpected Results from ssK36 Experiments
Disclaimer: The term "ssK36" is not found in publicly available scientific literature. This technical support center is a template designed for researchers, scientists, and drug development professionals working with a novel or proprietary signaling modulator, hypothetically named "this compound." The experimental details, data, and pathways described herein are illustrative examples and should be adapted to your specific molecule and experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a novel compound like this compound?
A1: The primary mechanism of action for a novel compound is determined through a series of biochemical and cell-based assays. For a hypothetical kinase inhibitor like this compound, this would typically involve in vitro kinase profiling against a panel of kinases to determine its selectivity and potency. Cellular assays would then be used to confirm target engagement, for instance, by assessing the phosphorylation status of a known downstream substrate.
Q2: How should I prepare and store this compound?
A2: Lyophilized compounds should be stored at -20°C or -80°C as specified on the datasheet. For creating stock solutions, use a high-quality, anhydrous solvent like DMSO. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store stock solutions at -20°C or -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the appropriate controls for an experiment involving this compound?
A3: Essential controls include:
-
Vehicle Control: Cells or reactions treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent itself.
-
Untreated Control: A baseline sample to which no treatment is applied.
-
Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is working as expected.
-
Negative Control: In some cases, a structurally similar but inactive compound can be used to control for off-target effects.
Troubleshooting Guides
Issue 1: No observable effect on the target pathway after this compound treatment.
| Potential Cause | Suggested Solution |
| Compound Inactivity | Verify the integrity and activity of your this compound stock. If possible, confirm its structure and purity via analytical methods like LC-MS or NMR. Test a fresh aliquot or a newly prepared stock solution. |
| Low Target Expression | Confirm that your cell line or experimental system expresses the intended target of this compound. Use Western blotting, qPCR, or proteomics to verify the presence of the target protein. If expression is low, consider using a different cell line or an overexpression system.[1] |
| Incorrect Dosage | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal effective concentration. The required concentration can vary significantly between cell lines. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment. Some signaling events are rapid, while others may require several hours to become apparent. |
| Poor Cell Permeability | If this compound is intended to have an intracellular target, poor membrane permeability could be the issue. Computational tools can predict physicochemical properties. Experimental validation can be performed using cellular uptake assays. |
Issue 2: High cytotoxicity observed at concentrations expected to be effective.
| Potential Cause | Suggested Solution |
| Off-Target Effects | High cytotoxicity can result from the inhibition of kinases essential for cell survival.[2] Perform a kinome-wide selectivity screen to identify potential off-target interactions. Compare the cytotoxic effects with other inhibitors targeting the same pathway but with different chemical scaffolds.[2] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is non-toxic (typically <0.5%). Run a vehicle-only toxicity curve. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. Solubility issues can lead to non-specific toxic effects. If precipitation occurs, consider using a different solvent or formulation. |
| On-Target Toxicity | The intended target of this compound may be critical for cell survival in your specific cell model. This would be considered an on-target effect. In this case, a narrower therapeutic window may need to be defined. |
Issue 3: High variability in results between replicate experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Standardize all cell culture parameters, including cell passage number, seeding density, and confluency at the time of treatment. Cell-to-cell variability can be influenced by the cell cycle stage and other intrinsic factors.[3][4] |
| Reagent Instability | Prepare fresh reagents, including lysis buffers and antibody dilutions, for each experiment. Ensure this compound stock solutions are properly stored and have not undergone multiple freeze-thaw cycles. |
| Assay Technique Variability | Ensure consistent execution of all experimental steps, such as incubation times, washing steps, and pipetting. For assays like Western blotting, variations in protein transfer or antibody incubation can lead to significant variability.[1] |
| Biological Heterogeneity | Even in clonal cell lines, there can be inherent biological variability in signaling responses.[5] Increasing the number of biological replicates can help to overcome this and increase the statistical power of the findings. |
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound in Various Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, a hypothetical inhibitor of the MEK1 kinase, across a panel of human cancer cell lines after a 72-hour incubation period. IC50 values are crucial for determining compound potency and for selecting appropriate concentrations for further mechanistic studies.[6][7]
| Cell Line | Cancer Type | MEK1 Mutation Status | IC50 (nM) ± SD |
| A375 | Malignant Melanoma | BRAF V600E (MEK dependent) | 15.2 ± 3.1 |
| HT-29 | Colorectal Carcinoma | BRAF V600E (MEK dependent) | 25.8 ± 5.5 |
| HCT116 | Colorectal Carcinoma | KRAS G13D (MEK dependent) | 112.4 ± 15.7 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | > 10,000 |
| PC-3 | Prostate Adenocarcinoma | Wild-Type | > 10,000 |
Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol: Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is for detecting changes in the phosphorylation of ERK1/2 (p44/42 MAPK), a key downstream effector in the MAPK/ERK pathway, following treatment with a hypothetical MEK inhibitor like this compound.[8][9]
-
Cell Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time. Include vehicle-treated and untreated controls.
-
After treatment, place the culture dish on ice and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[10][11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol (B129727) before use.[12]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins like casein.[11][12]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
To use as a loading control, you can strip the membrane and re-probe for total ERK1/2 or a housekeeping protein like GAPDH.
-
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
Caption: A generalized workflow for the discovery and validation of a novel kinase inhibitor.
Caption: The MAPK/ERK signaling pathway with the hypothetical inhibitory action of this compound on MEK1/2.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Transcription factor fluctuations underlie cell-to-cell variability in a signaling pathway response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Order Through Disorder: The Characteristic Variability of Systems [frontiersin.org]
- 5. Diversity training for signal transduction: leveraging cell-to-cell variability to dissect cellular signaling, differentiation and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. benchchem.com [benchchem.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Control of Non-Enzymatic Methylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and controlling for non-enzymatic methylation of protein lysine (B10760008) residues, with a focus on ssK36.
Frequently Asked Questions (FAQs)
Q1: What is non-enzymatic methylation and why is it a concern?
Non-enzymatic methylation is the chemical modification of a molecule, such as a protein, with a methyl group that occurs without the action of a methyltransferase enzyme. On proteins, this modification primarily affects the side chains of lysine and arginine residues.[1] Histone proteins are particularly susceptible to these non-enzymatic covalent modifications (NECMs) due to their long half-lives and abundance of accessible reactive residues.[1]
This phenomenon is a significant concern in research and drug development for several reasons:
-
Artifacts in Experimental Results: It can lead to false-positive results in methylation assays, making it difficult to distinguish between true enzymatic activity and chemical artifacts.
-
Altered Protein Function: Non-enzymatic modifications can alter a protein's structure, stability, and interactions with other molecules, leading to misinterpretation of its biological function.[1]
-
Competition with Enzymatic Modifications: NECMs can occur at the same sites as enzyme-catalyzed post-translational modifications (PTMs), thereby competing with and potentially disrupting regulated cellular processes.[1]
Q2: What are the primary sources of non-enzymatic methylation in experiments?
The two main sources of non-enzymatic methylation in experimental settings are:
-
S-adenosyl-L-methionine (SAM): The universal methyl donor in enzymatic reactions, SAM, can also non-enzymatically transfer its methyl group to nucleophilic residues on proteins and DNA, especially during in vitro assays where it is often used at high concentrations.[2][3][4]
-
Formaldehyde: This reactive aldehyde is a common environmental contaminant and is also produced endogenously. Formaldehyde can react with lysine, arginine, and cysteine residues on proteins to form various adducts, some of which can be misinterpreted as methylation.[5][6][7] It can also indirectly affect methylation patterns by inhibiting SAM biosynthesis.
Q3: What does "this compound" refer to?
While "this compound" is not a standard nomenclature, it likely refers to lysine 36 (K36) on a protein that is associated with single-stranded (ss) DNA or is itself a single-stranded protein. Histone H3 is a well-studied protein with a critical methylation site at lysine 36 (H3K36) that is involved in transcriptional regulation and DNA repair.[8][9][10] Non-enzymatic methyl transfer to single-stranded DNA has also been described.[11][12] For the purposes of this guide, we will address the control of non-enzymatic methylation of a lysine 36 residue on a generic protein.
Q4: What general strategies can be employed to control for non-enzymatic methylation?
Several strategies can be implemented to minimize and control for non-enzymatic methylation:
-
Optimize Reaction Conditions: Adjusting the pH, temperature, and incubation time of your experiment can help to reduce the rate of non-enzymatic reactions.[13][14][15]
-
Include Proper Controls: Running parallel reactions under identical conditions but without the methyltransferase enzyme is crucial to quantify the extent of non-enzymatic methylation.
-
Use Scavengers or Quenching Reagents: Adding nucleophilic reagents can help to quench excess reactive molecules that could cause non-enzymatic modifications. For example, methylamine (B109427) can be used to quench excess TMT labeling reagent, a principle that may be adaptable to other reactive species.[16]
-
Employ Competitive Inhibitors: In some contexts, inhibitors that compete with SAM binding to the enzyme might be used, although care must be taken as some inhibitors are SAM analogs themselves.[17][18][19][20][21]
Troubleshooting Guides
Issue 1: High Background Signal in Methylation Assays
A high background signal in assays like in vitro methylation assays or ELISAs can obscure the true enzymatic signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Recommendation | Citation |
| Non-Enzymatic Methylation | Run a "no-enzyme" control by omitting the methyltransferase from the reaction. This will reveal the level of background methylation due to the reaction conditions and reagents. | [22][23] |
| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and sterile. Use filter tips for all pipetting to prevent cross-contamination. | [24] |
| Incorrect Incubation Conditions | Optimize incubation time and temperature. Shorter incubation times and lower temperatures can often reduce non-enzymatic reactions without significantly compromising enzymatic activity. | [24] |
| Sub-optimal Reagent Concentrations | Titrate the concentration of SAM. Use the lowest concentration of SAM that still provides a robust enzymatic signal to minimize non-enzymatic background. | |
| Non-specific Antibody Binding (for immunoassays) | Increase the stringency of wash steps. Optimize the concentration of the primary and secondary antibodies. Ensure the blocking step is effective. | [24] |
Issue 2: Distinguishing Enzymatic from Non-Enzymatic Methylation
It can be challenging to definitively attribute a methylation signal to enzymatic activity versus a chemical artifact.
Methods for Differentiation:
| Method | Description | Citation |
| No-Enzyme Control | The most straightforward method. Comparing the signal from a complete reaction to one lacking the methyltransferase enzyme allows for the subtraction of the non-enzymatic background. | [22][23] |
| Enzyme Titration | Perform the methylation assay with varying concentrations of the methyltransferase. A signal that increases proportionally with the enzyme concentration is indicative of enzymatic activity. | |
| Use of a Catalytically Dead Mutant | If available, use a mutant version of the methyltransferase that can still bind the substrate but is catalytically inactive. This serves as an excellent negative control. | [25] |
| Mass Spectrometry | Quantitative mass spectrometry can be used to precisely identify and quantify methylation sites. Isotopic labeling, such as heavy-methyl SILAC, can definitively trace the source of the methyl group to enzymatic activity. | [26][27] |
Experimental Protocols
Protocol: In Vitro Methylation Assay with Controls for Non-Enzymatic Methylation
This protocol is designed to assess the enzymatic methylation of a substrate protein (e.g., one containing this compound) while controlling for non-enzymatic methylation.
Materials:
-
Purified methyltransferase enzyme
-
Purified substrate protein
-
S-adenosyl-L-[methyl-³H]-methionine (Radiolabeled SAM)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Scintillation fluid and counter
-
Autoradiography film or digital imager
Procedure:
-
Set up Reactions: Prepare the following reactions in triplicate in microcentrifuge tubes on ice.
| Component | Complete Reaction (µL) | No-Enzyme Control (µL) | No-Substrate Control (µL) |
| Methylation Buffer (5X) | 4 | 4 | 4 |
| Substrate Protein (1 mg/mL) | 2 | 2 | 0 |
| Methyltransferase (0.5 mg/mL) | 2 | 0 | 2 |
| Radiolabeled SAM (10 µCi/µL) | 1 | 1 | 1 |
| Nuclease-free H₂O | 11 | 13 | 11 |
| Total Volume | 20 | 20 | 20 |
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reactions by adding 20 µL of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Visualization (Optional): Stain the gel with Coomassie Blue to visualize the protein bands and ensure equal loading of the substrate.
-
Western Blot (for non-radioactive detection): Alternatively, transfer the proteins to a PVDF membrane. Block the membrane and probe with a methylation-specific antibody.
-
Autoradiography (for radioactive detection): For radiolabeled experiments, dry the gel or transfer to a membrane and expose it to autoradiography film or a phosphorimager.
-
Quantification:
-
Scintillation Counting: Excise the substrate protein band from the gel, place it in a scintillation vial with scintillation fluid, and measure the radioactive counts.
-
Densitometry: Quantify the band intensity from the autoradiogram or Western blot.
-
-
Data Analysis:
-
Subtract the average signal from the "No-Enzyme Control" from the "Complete Reaction" to determine the net enzymatic methylation.
-
The "No-Substrate Control" should show a signal only at the molecular weight of the auto-methylated enzyme, if applicable.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Pathways of non-enzymatic lysine methylation.
Caption: Experimental workflow for controlling non-enzymatic methylation.
Caption: Troubleshooting flowchart for high background in methylation assays.
References
- 1. Non-Enzymatic Covalent Modifications as a New Chapter in the Histone Code - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonenzymatic methylation of DNA by the intracellular methyl group donor S‐adenosyl‐L‐methionine is a potentially mutagenic reaction. | The EMBO Journal [link.springer.com]
- 3. Nonenzymatic methylation of DNA by the intracellular methyl group donor S-adenosyl-L-methionine is a potentially mutagenic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonenzymatic methylation of DNA by the intracellular methyl group donor S-adenosyl-L-methionine is a potentially mutagenic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of formaldehyde-induced modifications in proteins: reactions with model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the language of Lys36 methylation at histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding histone H3 lysine 36 methylation and its deregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | H3K36 Methylation in Neural Development and Associated Diseases [frontiersin.org]
- 11. Nonenzymatic sequence-specific methyl transfer to single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonenzymatic sequence-specific methyl transfer to single-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of the pH memory effect in lyophilized proteins to achieve preferential methylation of alpha-amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nonenzymatic degradation of citrus pectin and pectate during prolonged heating: effects of pH, temperature, and degree of methyl esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 25. Profiling and Validation of Live-cell Protein Methylation with Engineered Enzymes and Methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Inhibitor Concentration for Kinetic Analysis
Disclaimer: The term "ssK36" is not readily identifiable as a standard biological molecule or reagent in the public domain. Therefore, this guide provides a general framework for optimizing the concentration of a hypothetical kinase inhibitor, which we will refer to as "Inhibitor-X," for kinetic analysis. The principles and protocols outlined here are broadly applicable to the characterization of novel enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Inhibitor-X in a kinetic assay?
A1: For a novel inhibitor with unknown potency, a wide concentration range should be tested initially. A common starting point is a serial dilution from 100 µM down to 1 nM. This broad range helps to identify the inhibitory potential and narrow down the concentration window for more detailed experiments.
Q2: How do I determine the IC50 value for Inhibitor-X?
A2: To determine the half-maximal inhibitory concentration (IC50), you should perform a dose-response experiment. This involves measuring the enzyme activity at various concentrations of Inhibitor-X while keeping the enzyme and substrate concentrations constant. The resulting data can be plotted as percent inhibition versus the logarithm of the inhibitor concentration, and the IC50 is the concentration of Inhibitor-X that causes 50% inhibition of the enzyme's activity.
Q3: My IC50 value varies between experiments. What could be the cause?
A3: Several factors can contribute to variability in IC50 values. These include:
-
Substrate Concentration: The IC50 of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent substrate concentration, ideally at or below the Michaelis constant (Km), for all experiments.[1]
-
Enzyme Concentration: The concentration of active enzyme can affect the apparent IC50. Use a consistent and validated source of the enzyme.[2]
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor can be critical, especially for slow-binding inhibitors. Standardize the pre-incubation time across all assays.
-
Assay Conditions: Variations in buffer composition, pH, and temperature can all impact enzyme activity and inhibitor potency.[3]
Q4: What is the difference between IC50 and Ki?
A4: The IC50 is an operational parameter that indicates the concentration of an inhibitor required to reduce enzyme activity by half under specific experimental conditions. The inhibition constant (Ki), on the other hand, is a thermodynamic constant that reflects the binding affinity of the inhibitor to the enzyme. The Ki is a more fundamental measure of inhibitor potency and can be derived from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Km for that substrate.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No inhibition observed even at high concentrations of Inhibitor-X. | Inhibitor-X is insoluble at the tested concentrations. | Inspect the solution for precipitation. Test the solubility of Inhibitor-X in the assay buffer. Consider using a different solvent or a lower concentration range. |
| Inhibitor-X is not an inhibitor of the target enzyme. | Verify the identity and purity of Inhibitor-X. Confirm that the target enzyme is active using a known control inhibitor. | |
| High variability in replicates. | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Instability of the enzyme or inhibitor. | Prepare fresh solutions of the enzyme and inhibitor for each experiment. Keep reagents on ice. | |
| Steep or shallow dose-response curve. | Assay artifacts at high inhibitor concentrations (e.g., aggregation, off-target effects). | Visually inspect for precipitation. Consider using a different assay format to rule out interference. |
| Complex inhibition mechanism. | The inhibitor may not follow simple competitive, non-competitive, or uncompetitive inhibition kinetics. Further mechanistic studies may be required. |
Experimental Protocols
Protocol 1: Determination of IC50 for Inhibitor-X
Objective: To determine the concentration of Inhibitor-X that produces 50% inhibition of the target kinase activity.
Materials:
-
Target Kinase
-
Kinase Substrate (e.g., a specific peptide)
-
Inhibitor-X
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well or 384-well plates
Procedure:
-
Prepare a series of dilutions of Inhibitor-X in assay buffer. A common approach is a 1:3 or 1:10 serial dilution to cover a wide concentration range.
-
In the wells of the assay plate, add the assay buffer, the target kinase, and the appropriate concentration of Inhibitor-X. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be at its Km value.
-
Allow the reaction to proceed for a set time, ensuring the reaction is in the linear range.[1]
-
Stop the reaction and measure the signal using the detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each Inhibitor-X concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the Inhibitor-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of the Mechanism of Inhibition (MOA)
Objective: To determine if Inhibitor-X is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP.
Procedure:
-
Perform a series of kinetic assays as described in Protocol 1.
-
In this experiment, vary the concentration of ATP while keeping the concentration of the peptide substrate constant and saturating.
-
For each ATP concentration, measure the initial reaction velocity at several different fixed concentrations of Inhibitor-X.
-
Plot the data as a double-reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[ATP].
-
Analyze the pattern of the lines on the plot:
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Data Presentation
Table 1: Hypothetical IC50 Values for Inhibitor-X under Different Assay Conditions
| Assay Condition | IC50 (nM) | Hill Slope |
| 10 µM ATP | 50.2 | 1.1 |
| 100 µM ATP | 155.8 | 1.0 |
| 1 mM ATP | 512.3 | 0.9 |
Table 2: Hypothetical Kinetic Parameters of a Target Kinase in the Presence of Inhibitor-X
| Inhibitor-X (nM) | Km for ATP (µM) | Vmax (µmol/min/mg) |
| 0 | 15.3 | 120.5 |
| 25 | 30.1 | 119.8 |
| 50 | 58.9 | 121.1 |
| 100 | 115.2 | 120.1 |
Visualizations
Caption: A generic kinase signaling pathway illustrating a potential point of intervention for Inhibitor-X.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Steady-state, Pre-steady-state, and Single-turnover Kinetic Measurement for DNA Glycosylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Substrates: Unraveling the Kinetics of ssK36 and H3K36 Peptides with SETD2
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of enzyme-substrate interactions is paramount. This guide provides a detailed comparison of the kinetic parameters of the histone H3 lysine (B10760008) 36 (H3K36) peptide and a rationally designed super-substrate, ssK36, with the histone methyltransferase SETD2. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the catalytic efficiency and binding dynamics of SETD2 with these two key substrates.
Enhanced Catalytic Efficiency of SETD2 with the this compound Super-Substrate
The protein lysine methyltransferase SETD2 is the primary enzyme responsible for the trimethylation of H3K36 in human cells, a critical epigenetic mark associated with transcriptional elongation and DNA repair. To facilitate the study of SETD2's catalytic mechanism and to develop potent and specific inhibitors, a "super-substrate" peptide, this compound, was engineered. This peptide incorporates amino acid substitutions that are preferred by SETD2, leading to a dramatic increase in methylation efficiency.
Quantitative kinetic analyses reveal that this compound is methylated by SETD2 approximately 290-fold more efficiently than the native H3K36 peptide. This significant enhancement is predominantly attributed to an increased catalytic turnover rate (kcat), with a more modest improvement in the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum.
| Kinetic Parameter | This compound Peptide | H3K36 Peptide |
| Km (µM) | 45 | 65 |
| kst (h⁻¹) | 4.07 | Not directly determined |
| Relative Efficiency (this compound/H3K36) | ~290-fold higher | 1 |
Deciphering the Binding Dynamics: A Look at Conformational Differences
The substantial increase in methylation rate for the this compound peptide is not merely a result of tighter binding but is rooted in the conformational dynamics of the peptide itself. Molecular dynamics simulations and Förster Resonance Energy Transfer (FRET) analyses have shown that the this compound peptide has a higher propensity to adopt a hairpin-like structure in solution. This pre-organized conformation is thought to facilitate more rapid binding to the active site of SETD2, thereby increasing the frequency of productive enzyme-substrate complex formation and leading to a higher catalytic turnover.
Experimental Protocols
Radioactivity-Based Methylation Assay (Filter-Binding Method)
This assay quantifies the transfer of a radioactive methyl group from S-adenosyl-L-methionine (SAM) to the peptide substrate by SETD2.
Materials:
-
Recombinant human SETD2 enzyme
-
H3K36 peptide (ATGGVKKPHRYRPGTVAL)
-
This compound peptide (sequence with optimized residues)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Methylation Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the methylation reaction buffer, a fixed concentration of SETD2 enzyme (e.g., 1 µM), and varying concentrations of the peptide substrate (H3K36 or this compound).
-
Initiate the reaction by adding [³H]-SAM to a final concentration of 1 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [³H]-SAM.
-
Dry the filter papers and place them in scintillation vials with scintillation cocktail.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Förster Resonance Energy Transfer (FRET)-Based Binding Assay
This assay measures the binding affinity between SETD2 and fluorescently labeled peptides.
Materials:
-
Recombinant human SETD2 enzyme
-
Fluorescently labeled H3K36 peptide (e.g., with a donor fluorophore like Cy3)
-
Fluorescently labeled this compound peptide (e.g., with a donor fluorophore like Cy3)
-
A quencher-labeled antibody or binding partner for SETD2 (e.g., with an acceptor fluorophore like Cy5)
-
FRET Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with FRET capabilities
Procedure:
-
Prepare a series of dilutions of the unlabeled peptide (H3K36 or this compound) to be used as a competitor.
-
In a microplate, add a fixed concentration of the fluorescently labeled peptide and the SETD2-binding partner (antibody or other protein).
-
Add the varying concentrations of the competitor peptide to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the SETD2 enzyme.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Measure the FRET signal using a microplate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the binding affinity (Kd) by fitting the competition binding data to an appropriate model.
Conclusion
The this compound peptide serves as a superior in vitro substrate for SETD2 compared to the native H3K36 peptide, primarily due to a significantly higher catalytic turnover rate. This enhanced reactivity is linked to the conformational pre-organization of the this compound peptide, which facilitates more efficient binding and catalysis. The provided experimental protocols offer robust methods for quantifying these kinetic differences and can be readily adapted for screening and characterization of SETD2 inhibitors. These findings underscore the importance of substrate conformation in enzyme kinetics and provide valuable tools for the continued investigation of this critical epigenetic regulator.
Unveiling ssK36: A Potent and Specific Substrate for the SETD2 Methyltransferase
A comparative analysis of ssK36 reveals a dramatic increase in methylation efficiency over the natural substrate, H3K36, establishing it as a valuable tool for studying SETD2 activity and function. This guide provides a comprehensive overview of the experimental data validating this compound as a superior substrate for the SETD2 enzyme, alongside detailed protocols for key validation experiments.
SETD2 is a crucial histone methyltransferase responsible for the trimethylation of lysine (B10760008) 36 on histone H3 (H3K36me3), a mark associated with transcriptional elongation, DNA repair, and mRNA splicing.[1][2] While H3K36 is its primary known substrate, research into SETD2's substrate specificity has led to the development of a synthetic "super-substrate" peptide, this compound.[3][4] This engineered peptide exhibits significantly enhanced methylation by SETD2, making it an invaluable reagent for researchers studying this enzyme's activity and for the development of novel therapeutic agents.
Comparative Analysis of SETD2 Substrate Methylation
Experimental data demonstrates the remarkable efficiency with which SETD2 methylates the this compound peptide compared to its natural counterpart, H3K36, and other potential substrates. The design of this compound was based on a systematic analysis of SETD2's amino acid preferences surrounding the target lysine, resulting in four amino acid substitutions compared to the native H3K36 sequence (A31R, T32F, K37R, and H39N).[5][6]
| Substrate | Description | Relative Methylation Efficiency (vs. H3K36) | Key Findings |
| This compound | Optimized super-substrate peptide | ~290-fold higher | Designed based on SETD2 sequence preference, showing vastly superior methylation.[3][4] |
| H3K36 | Natural histone H3 peptide substrate | 1-fold (baseline) | The canonical substrate for SETD2-mediated trimethylation.[1][7] |
| FBN1 | Identified non-histone protein substrate | Methylation confirmed | Demonstrates that SETD2 has non-histone targets.[2][3] |
| α-tubulin | Reported non-histone substrate | Methylation reported | Implicates SETD2 in cytoskeletal regulation.[8][9] |
| STAT1 | Reported non-histone substrate | Methylation reported | Suggests a role for SETD2 in immune signaling.[7][9] |
Experimental Protocols
The validation of this compound as a specific and efficient SETD2 substrate relies on robust biochemical assays. Below are detailed methodologies for two key experiments.
In Vitro Methylation Assay using Peptide SPOT Array
This method allows for the high-throughput screening of multiple peptide substrates to determine their relative methylation by a specific enzyme.
-
Peptide Synthesis: Peptides of interest (e.g., H3K36, this compound, and various mutants) are synthesized on a cellulose (B213188) membrane (SPOT array).[2][10] This includes control peptides where the target lysine is mutated to alanine (B10760859) to confirm specificity.[11]
-
Methylation Reaction: The peptide array is incubated in a methylation buffer containing the SETD2 enzyme and radioactively labeled S-adenosyl-L-methionine (AdoMet), the methyl donor.[11][12]
-
Washing: The membrane is thoroughly washed to remove unbound enzyme and AdoMet.
-
Detection: The transfer of the radioactive methyl group to the peptides is detected by autoradiography.[10][12] The intensity of the signal on the array corresponds to the level of methylation for each peptide.
-
Quantification: The signals are quantified to compare the methylation efficiency of different substrates.[12]
Quantitative Solution-Phase Methylation Assay
This assay provides a more precise measurement of the enzymatic activity of SETD2 on a specific substrate in solution.
-
Reaction Setup: A reaction mixture is prepared containing a defined concentration of the SETD2 enzyme, the peptide substrate (e.g., 20 µM H3K36 or this compound), and radioactively labeled AdoMet in a suitable methylation buffer.[12]
-
Time Course: The reaction is allowed to proceed, and aliquots are taken at various time points.
-
Separation: The reaction products are separated by SDS-PAGE (for protein substrates) or other appropriate methods.[2]
-
Detection and Quantification: The amount of methylated substrate is quantified using autoradiography or scintillation counting. The initial slope of the methylation time course is used to determine the reaction velocity.[10] By comparing the initial slopes for this compound and H3K36, the fold increase in methylation efficiency can be calculated.[10]
Visualizing the Science
The following diagrams illustrate the key concepts and workflows involved in the validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate (Journal Article) | OSTI.GOV [osti.gov]
- 4. Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SETD2 in cancer: functions, molecular mechanisms, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETD2: from chromatin modifier to multipronged regulator of the genome and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sequence specificity analysis of the SETD2 protein lysine methyltransferase and discovery of a SETD2 super-substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. efashare.b-cdn.net [efashare.b-cdn.net]
Cross-Reactivity of Methyltransferases with Histone H3 Lysine 36: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of various histone methyltransferases with the histone H3 lysine (B10760008) 36 (H3K36) substrate. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and experimental workflows to aid in the assessment of enzyme specificity and potential off-target effects.
Introduction
Histone methylation is a critical post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. The specificity of histone methyltransferases (HMTs) for their target lysine residues is crucial for maintaining epigenetic fidelity. However, instances of cross-reactivity, where an enzyme methylates a non-primary target, can have significant biological consequences and are an important consideration in drug development. This guide focuses on the cross-reactivity of methyltransferases, particularly those not primarily known as H3K36 methyltransferases, with the H3K36 residue. We will compare the activity of the promiscuous methyltransferase PRDM9 and the H3K9 methyltransferase G9a against the dedicated H3K36 methyltransferase SETD2.
Data Presentation: Comparative Enzymatic Activity
The following table summarizes the available quantitative data on the enzymatic activity of selected methyltransferases on H3K9 and H3K36 substrates. This data is compiled from various in vitro studies and highlights the differences in substrate preference and efficiency.
| Enzyme | Primary Target | H3K36 Activity | H3K9 Activity | Comparative Notes |
| SETD2 | H3K36 | High | Negligible | SETD2 is the primary enzyme responsible for H3K36 trimethylation and exhibits high specificity for this residue. |
| G9a | H3K9 | Very Low / Undetectable | High | G9a is a well-characterized H3K9 mono- and di-methyltransferase. While some in vitro studies have suggested potential cross-reactivity with H3K27, significant activity on H3K36 has not been reported. |
| PRDM9 | H3K4 | Moderate | Low | PRDM9 exhibits dual specificity, methylating both H3K4 and H3K36. In vitro kinetic studies show that PRDM9 trimethylates H3K4 much more rapidly than H3K36. The initial methylation rate for H3K4 is approximately 5.2 times faster than for H3K36[1]. |
Experimental Protocols
Detailed methodologies for commonly used assays to assess methyltransferase activity and cross-reactivity are provided below.
MTase-Glo™ Methyltransferase Assay
The MTase-Glo™ assay is a universal, luminescence-based method for measuring the activity of a broad range of methyltransferases. It quantitatively detects the formation of the universal methyltransferase reaction product, S-adenosyl homocysteine (SAH).
Principle: The assay involves a series of enzymatic reactions that convert SAH to ATP. The amount of ATP produced is then detected using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the amount of SAH produced.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mix containing the methyltransferase of interest, the histone H3 peptide substrate (e.g., H3K36), and the methyl donor S-adenosylmethionine (SAM) in a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA, and 1 mM DTT).
-
Initiate the reaction by adding the enzyme or substrate.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
SAH Detection:
-
Add the MTase-Glo™ Reagent to the reaction mixture. This reagent contains enzymes that convert SAH to ADP.
-
Incubate for 30 minutes at room temperature.
-
-
ATP Detection and Signal Generation:
-
Add the MTase-Glo™ Detection Solution, which contains enzymes that convert ADP to ATP and the luciferase/luciferin pair.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of SAH generated and thus to the methyltransferase activity.
-
AlphaLISA® Methyltransferase Assay
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay that can be adapted to measure methyltransferase activity with high sensitivity and specificity.
Principle: A biotinylated histone peptide substrate is incubated with the methyltransferase. The methylation event is detected using an antibody specific for the methylated lysine residue, which is conjugated to an AlphaLISA® Acceptor bead. The biotinylated peptide is captured by Streptavidin-coated Donor beads. When the Donor and Acceptor beads are brought into proximity by the enzyme-substrate interaction, a chemiluminescent signal is generated upon laser excitation.
Protocol:
-
Enzymatic Reaction:
-
In a 384-well plate, combine the methyltransferase, biotinylated histone H3 peptide substrate, and SAM in an appropriate assay buffer.
-
Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
-
Detection:
-
Add a mixture of the anti-methyl-histone antibody-conjugated AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled plate reader. The intensity of the emitted light is proportional to the level of histone methylation.
-
Mandatory Visualization
Signaling Pathway of H3K9 and H3K36 Methylation
The following diagram illustrates the distinct roles of H3K9 and H3K36 methylation in the regulation of gene transcription.
Caption: Opposing roles of H3K9me2 and H3K36me3 in transcription.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines a general workflow for assessing the cross-reactivity of a methyltransferase.
Caption: Workflow for assessing methyltransferase cross-reactivity.
Conclusion
The specificity of histone methyltransferases is a critical factor in maintaining the integrity of the epigenetic landscape. While dedicated enzymes like SETD2 exhibit high fidelity for their target residues, other methyltransferases, such as PRDM9, display a notable degree of promiscuity. In contrast, the well-characterized H3K9 methyltransferase G9a shows limited to no cross-reactivity with H3K36. Understanding the substrate specificity and potential off-target activities of these enzymes is essential for both basic research and the development of targeted epigenetic therapies. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of methyltransferase cross-reactivity.
References
ssK36: A High-Performance Methyltransferase Substrate for the SETD2 Family, A Comparative Analysis
In the dynamic field of epigenetics research and drug development, the choice of appropriate substrates for methyltransferase assays is paramount for obtaining accurate and reproducible results. This guide provides a comprehensive comparison of the novel synthetic substrate, ssK36, with other commercially available methyltransferase substrates. We present supporting experimental data, detailed protocols, and visual aids to assist researchers in making informed decisions for their experimental needs.
Performance Comparison of Methyltransferase Substrates
The efficiency of a methyltransferase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat). A lower Km value indicates a higher binding affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
The this compound peptide was designed as a "super-substrate" for SETD2, a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 36 (H3K36).[1][2] Experimental data demonstrates that this compound is methylated by SETD2 approximately 290-fold more efficiently than the native H3K36 peptide.[1] This significant increase in efficiency is predominantly attributed to an enhanced catalytic rate (kcat), with a modest improvement in binding affinity (Km).[1]
Below is a comparative summary of the kinetic parameters for this compound and other common substrates with their respective methyltransferases.
| Substrate | Enzyme | Km (µM) | kcat (h⁻¹) | kcat/Km (µM⁻¹h⁻¹) | Reference(s) |
| This compound | SETD2 | 45 | - | ~290x > H3K36 | [1] |
| H3K36 peptide | SETD2 | 65 | - | - | [1] |
| H3 (1-17) peptide | G9a | 0.9 | 88 | 97.8 | [3] |
| K4AK9 H3 peptide | G9a | 1.0 | 32 | 32.0 | [3] |
| G9a peptide | G9a | 0.7 | 66 | 94.3 | [4] |
| EuHMT peptide | G9a | 0.4 | 86 | 215.0 | [4] |
| mAM peptide | G9a | 0.5 | 98 | 196.0 | [4] |
| AcH4-21 peptide | PRMT1 | - | - | 1.10 x 10⁵ M⁻¹min⁻¹ | [5] |
| Histone H4 | PRMT1 | - | - | 3.68 x 10⁵ M⁻¹min⁻¹ | [5] |
| Un-methylated H4FL | PRMT1 | - | - | 0.86 µM⁻¹min⁻¹ | [6] |
| Mono-methylated H4FLme1 | PRMT1 | - | - | 1.6 µM⁻¹min⁻¹ | [6] |
Note: Direct comparison of kcat/Km values between different enzymes and assay conditions should be made with caution. The data for this compound with SETD2 indicates a relative efficiency increase compared to H3K36.
While this compound is an exceptional substrate for SETD2 and the related NSD family of methyltransferases, its utility for other families of methyltransferases, such as the G9a (H3K9 methyltransferase), PRMTs (protein arginine methyltransferases), or DNMTs (DNA methyltransferases), is expected to be limited due to the high sequence specificity of these enzymes. For instance, G9a recognizes the ARKT/S motif,[4][7] while PRMT1 targets arginine residues within GAR (glycine-arginine rich) motifs.[8]
Experimental Methodologies
Accurate assessment of methyltransferase activity is crucial. Below are detailed protocols for commonly used radioactive and non-radioactive methyltransferase assays.
Radioactive Methyltransferase Assay (Filter Binding Method)
This traditional and robust method measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) onto the substrate.
Materials:
-
Purified methyltransferase
-
Substrate (e.g., this compound, histone peptide)
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
P81 phosphocellulose filter paper
-
Wash Buffer (e.g., 100 mM sodium bicarbonate, pH 9.0)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and purified enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding [³H]-SAM. The final concentration of reactants should be optimized for the specific enzyme, but typical concentrations are 1-10 µM for the peptide substrate and 1 µM for [³H]-SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper three times with the wash buffer to remove unincorporated [³H]-SAM.
-
Air dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
Non-Radioactive Methyltransferase Assay (Luminescence-Based)
This method offers a safer and high-throughput alternative to radioactive assays by measuring the production of S-adenosyl-L-homocysteine (SAH), a universal by-product of methylation reactions.
Materials:
-
Purified methyltransferase
-
Substrate
-
S-adenosyl-L-methionine (SAM)
-
Commercially available luminescence-based assay kit (containing SAH-converting enzymes, luciferase, and luciferin)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the methyltransferase reaction in a well of the microplate containing assay buffer, substrate, enzyme, and SAM.
-
Incubate the reaction at the optimal temperature and time for the enzyme.
-
Add the detection reagents from the kit according to the manufacturer's instructions. These reagents will convert SAH into ATP.
-
The newly synthesized ATP is then used by luciferase to generate a light signal.
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of SAH produced and thus to the methyltransferase activity.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these substrates, the following diagrams illustrate key signaling pathways involving several prominent methyltransferases and a typical experimental workflow for evaluating substrate performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic basis of the increased methylation activity of the SETD2 protein lysine methyltransferase towards a designed super-substrate peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity and kinetic mechanism of mammalian G9a histone H3 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automethylation of G9a and its implication in wider substrate specificity and HP1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase 1: Positively Charged Residues in Substrate Peptides Distal to the Site of Methylation Are Important for Substrate Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CD36: A Comparative Guide to Assay Reproducibility and Performance
For researchers, scientists, and drug development professionals engaged in the study of the scavenger receptor CD36, the selection of a robust and reproducible assay is paramount. This guide provides an objective comparison of common methodologies for quantifying CD36 expression and function, supported by experimental data, to aid in the selection of the most appropriate assay for your research needs.
The multi-functional scavenger receptor CD36 is a key player in a variety of physiological and pathological processes, including lipid metabolism, inflammation, and atherosclerosis. As a transmembrane glycoprotein, it binds to a diverse array of ligands such as oxidized low-density lipoprotein (oxLDL), long-chain fatty acids, and thrombospondin-1. The critical role of CD36 in disease progression has made it an attractive target for therapeutic intervention, fueling the need for reliable and reproducible assays to screen and validate potential drug candidates.
This guide delves into the performance of commonly employed CD36 assays, presenting quantitative data on their reproducibility, outlining detailed experimental protocols, and visualizing the intricate CD36 signaling pathway.
Comparative Analysis of CD36 Assay Performance
The choice of assay for quantifying CD36 expression or function significantly impacts the reliability and comparability of experimental outcomes. The following tables summarize the performance of key assays based on available data, with a focus on their reproducibility as measured by the coefficient of variation (CV). Lower CV values indicate higher precision and reproducibility.
| Assay Type | Method | Analyte | Sample Type | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| Expression Assays | ||||||
| ELISA (Commercial Kit) | Soluble CD36 | Plasma | < 6 | < 9 | [1] | |
| ELISA (In-house) | CD36 Protein | Adipose Tissue | ~10 | ~10 | [2] | |
| Flow Cytometry | Surface CD36 | Erythroid Precursors | - | - | [3] | |
| Functional Assays | ||||||
| Oxidized LDL Uptake | DiI-oxLDL | Macrophages | - | - | [4][5] | |
| Foam Cell Formation | Oil Red O Staining | Macrophages | - | - | [4][5] | |
| ROS Production | Fluorescent Probes | Macrophages | - | - | [6][7] |
The CD36 Signaling Cascade
Upon ligand binding, such as with oxidized LDL, CD36 initiates a complex intracellular signaling cascade. This pathway is crucial for many of the receptor's downstream effects, including foam cell formation and the production of reactive oxygen species (ROS). Understanding this pathway is essential for the development of targeted therapeutics.
Caption: CD36 signaling pathway initiated by oxidized LDL.
Experimental Workflow for CD36 Functional Assays
The following diagram illustrates a general workflow for conducting key functional assays to assess CD36 activity. Detailed protocols for each assay are provided in the subsequent section.
Caption: General workflow for CD36 functional assays.
Detailed Methodologies for Key Experiments
Reproducibility of experimental results is critically dependent on meticulous adherence to standardized protocols. Below are detailed methodologies for three key functional assays used to investigate CD36 activity.
Oxidized LDL Uptake Assay
This assay quantifies the uptake of fluorescently labeled oxidized LDL by macrophages, a key function of CD36.
Materials:
-
Macrophages (e.g., THP-1 or primary macrophages)
-
Culture medium
-
DiI-oxLDL (fluorescently labeled oxidized LDL)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Plate macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry) and culture overnight.
-
Treatment: Treat the cells with your experimental compounds for the desired duration.
-
DiI-oxLDL Incubation: Add DiI-oxLDL to the culture medium at a final concentration of 10 µg/mL.[5]
-
Incubation: Incubate the cells for 4 hours at 37°C.[5]
-
Washing: Gently wash the cells three times with cold PBS to remove unbound DiI-oxLDL.
-
Fixation (for microscopy): Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Analysis:
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell using appropriate software.
-
Flow Cytometry: Detach the cells, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.[6]
-
Foam Cell Formation Assay
This assay assesses the accumulation of lipids within macrophages, a hallmark of foam cell formation, which is largely mediated by CD36.
Materials:
-
Macrophages
-
Culture medium
-
Oxidized LDL (oxLDL)
-
PBS
-
10% Formalin
-
60% Isopropanol
-
Oil Red O staining solution
-
Microscope
Procedure:
-
Cell Culture and Treatment: Plate and treat macrophages with experimental compounds as described in the Oxidized LDL Uptake Assay.
-
oxLDL Incubation: Add oxLDL to the culture medium at a final concentration of 50 µg/mL.[5]
-
Incubation: Incubate the cells for 24 hours at 37°C to induce foam cell formation.[5]
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 10% formalin for 10 minutes.[4]
-
Staining:
-
Rinse the cells with 60% isopropanol.[4]
-
Add Oil Red O staining solution and incubate for 15-30 minutes at room temperature.
-
Wash the cells with water to remove excess stain.
-
-
Analysis: Visualize the lipid droplets within the cells using a light microscope. The presence of red-stained lipid droplets indicates foam cell formation.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of ROS in macrophages, a downstream consequence of CD36 signaling.
Materials:
-
Macrophages
-
Culture medium
-
Oxidized LDL (oxLDL)
-
Cell-permeable fluorescent ROS probe (e.g., CM-H2DCFDA)
-
PBS or other suitable buffer
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Plate and treat macrophages with experimental compounds as described in the previous assays.
-
oxLDL Stimulation: Incubate the cells with oxLDL (e.g., 100 µg/mL) for 1 hour.[6]
-
Probe Loading: Simultaneously with oxLDL stimulation, incubate the cells with a fluorescent ROS-sensitive probe (e.g., 2 µM CM-H2DCFDA) for 1 hour at 37°C.[6]
-
Washing: Wash the cells twice with PBS to remove excess probe and oxLDL.[6]
-
Analysis: Resuspend the cells in PBS and immediately measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence indicates an increase in ROS production.
References
- 1. Soluble cluster of differentiation 36 concentrations are not associated with cardiovascular risk factors in middle-aged subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel ELISA for measuring CD36 protein in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation and Modeling of Flow Cytometric CD36 Coefficient of Variation (CV) Analysis in the Diagnosis of Lower-Risk Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidized LDL triggers changes in oxidative stress and inflammatory biomarkers in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Lack of consistency between two commercial ELISAs and against an in-house ELISA for the detection of CD36 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SETD2 Enzymatic Activity: Single-Stranded K36 Peptide vs. Full-Length Histone H3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic activity of the histone methyltransferase SETD2 with two different substrates: a single-stranded K36 peptide (ssK36) and the full-length histone H3 protein. The information presented is supported by experimental data from peer-reviewed literature to aid in experimental design and inhibitor screening.
Quantitative Data Summary
| Substrate | Apparent KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| H3 (21-44) peptide | 65 | Not Reported | Not Reported | [2] |
| Recombinant Nucleosomes | 1.8 ± 0.2 | 0.0025 ± 0.0001 | 1389 | [3] |
Note: The kinetic parameters for the H3(21-44) peptide and recombinant nucleosomes were determined in separate studies, and direct comparison should be made with caution. The data for recombinant nucleosomes is used as a proxy for full-length histone H3 in its physiological context.
Experimental Protocols
Detailed methodologies for commonly used assays to measure SETD2 activity are provided below.
Radiometric Filter Paper Assay
This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto the histone substrate.
a. Materials:
-
Recombinant human SETD2 enzyme
-
Substrate: Biotinylated this compound peptide or full-length histone H3/recombinant nucleosomes
-
[3H]-SAM (S-adenosyl-L-[methyl-3H]methionine)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
b. Protocol:
-
Prepare a reaction mixture containing assay buffer, SETD2 enzyme (e.g., 20 nM), and the desired substrate (e.g., 10 µM this compound peptide or 2 µM full-length H3).
-
Initiate the reaction by adding [3H]-SAM to a final concentration of 1 µM.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 10% trichloroacetic acid (TCA) to remove unincorporated [3H]-SAM.
-
Rinse the filter paper with ethanol (B145695) and allow it to air dry.
-
Place the dried filter paper in a scintillation vial with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme activity.[4]
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is a bead-based immunoassay that does not require a separation step, making it suitable for high-throughput screening.
a. Materials:
-
Recombinant human SETD2 enzyme
-
Substrate: Biotinylated this compound peptide or full-length histone H3
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-H3K36me3 acceptor beads
-
Streptavidin-coated donor beads
-
AlphaLISA Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA.[5]
-
384-well white microplate
b. Protocol:
-
In a 384-well plate, add the SETD2 enzyme, biotinylated substrate (e.g., 100 nM H3 peptide), and SAM (e.g., 100 µM).[5]
-
Incubate the enzymatic reaction at room temperature for a defined period (e.g., 60 minutes).[5]
-
Stop the reaction and detect the product by adding a mixture of AlphaLISA anti-H3K36me3 acceptor beads and streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 30-60 minutes to allow for bead proximity binding.
-
Read the plate on an Alpha-enabled plate reader. The intensity of the light emission at 615 nm is proportional to the amount of methylated substrate.[6]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for comparing SETD2 activity with different substrates.
SETD2 in DNA Mismatch Repair Signaling Pathway
Caption: SETD2's role in the DNA mismatch repair (MMR) pathway.[7][8]
References
- 1. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic characterization of human histone H3 lysine 36 methyltransferases, ASH1L and SETD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular basis for oncohistone H3 recognition by SETD2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Interplay between H3K36me3, methyltransferase SETD2, and mismatch recognition protein MutSα facilitates processing of oxidative DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
Validating Hits from ssK36-Based High-Throughput Screens: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of hits from high-throughput screens (HTS) is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies for validating compounds targeting ssK36, a single-site lysine (B10760008) methylation on histone H3 at position 36. The primary enzyme responsible for this trimethylation (H3K36me3) is SETD2, a histone methyltransferase implicated in various cancers and cellular processes such as DNA damage repair and transcription elongation.[1][2][3][4] This guide will focus on validating inhibitors of SETD2 as a proxy for targeting this compound methylation.
Introduction to Hit Validation
Following a primary high-throughput screen, a series of validation assays are essential to confirm that the identified "hits" are genuine modulators of the target protein and not artifacts of the screening process. The validation cascade aims to:
-
Confirm On-Target Activity: Verify that the compound directly interacts with and inhibits the target enzyme (SETD2).
-
Eliminate False Positives: Identify and discard compounds that interfere with the assay technology or exhibit non-specific activity.
-
Determine Potency and Efficacy: Quantify the inhibitory potential of the compounds through biochemical and cellular assays.
-
Establish a Structure-Activity Relationship (SAR): Understand how chemical modifications of the hit compounds affect their activity.
This guide will compare and detail various experimental approaches for the robust validation of SETD2 inhibitors.
Experimental Workflow for Hit Validation
A typical workflow for validating hits from a this compound-based screen involves a tiered approach, moving from high-throughput biochemical assays to more complex, lower-throughput cellular and biophysical assays.
Comparative Data of Validation Assays
The following table summarizes key validation assays for SETD2 inhibitors, comparing their principles, throughput, and the type of data they generate.
| Assay Type | Specific Method | Principle | Throughput | Key Data Output |
| Biochemical | Radiometric Assay | Measures the transfer of a radiolabeled methyl group from S-adenosylmethionine (SAM) to a histone substrate. | Medium-High | IC50, Ki, Mechanism of Inhibition |
| Chemiluminescent Assay | Utilizes an antibody specific to the methylated histone mark, with detection via a chemiluminescent substrate.[5][6] | High | IC50 | |
| AlphaLISA | A bead-based immunoassay where the methylation of a biotinylated histone peptide brings donor and acceptor beads into proximity, generating a light signal.[2][7][8] | High | IC50 | |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures the binding of the inhibitor to the immobilized target protein in real-time by detecting changes in refractive index.[9] | Low-Medium | KD (Binding Affinity), Kon/Koff (Kinetics) |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement in cells by measuring the thermal stabilization of the target protein upon ligand binding.[10][11][12][13] | Medium | Target Engagement, EC50 (thermal shift) | |
| Cell-Based | In-Cell Western (ICW) | Quantifies the levels of H3K36me3 within fixed and permeabilized cells using fluorescently labeled antibodies.[1][9][14] | Medium-High | Cellular IC50 |
| Cell Proliferation/Viability Assay | Measures the effect of the inhibitor on the growth and viability of cancer cell lines, particularly those dependent on SETD2 activity.[15][16] | High | GI50 (Growth Inhibition) | |
| Western Blot | Detects changes in the levels of H3K36me3 and other downstream signaling proteins in cell lysates after inhibitor treatment.[4][17][18][19] | Low | Confirmation of target modulation |
Experimental Protocols
Biochemical Assay: AlphaLISA for SETD2 Activity
This protocol is adapted from generic histone methyltransferase AlphaLISA assays.[2][7][8]
Materials:
-
Recombinant human SETD2 enzyme
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-Histone H3 Lysine 36 (H3K36me3) Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
Test compounds and control inhibitor
-
384-well white OptiPlate™
Methodology:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of diluted SETD2 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mix containing the biotinylated H3 peptide and SAM.
-
Incubate for 1 hour at room temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads diluted in AlphaLISA buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular Assay: In-Cell Western for H3K36me3 Levels
This protocol provides a general framework for performing an In-Cell Western assay to measure changes in H3K36me3.[20][21]
Materials:
-
A549 cells (or other suitable cell line)
-
96-well cell culture plates
-
Test compounds and control inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K36me3
-
Primary antibody for normalization (e.g., total Histone H3)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
Imaging system capable of detecting in the 700 nm and 800 nm channels
Methodology:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 24-48 hours.
-
Remove the media and fix the cells with fixation solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against H3K36me3 and total Histone H3 overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for both channels. Normalize the H3K36me3 signal to the total Histone H3 signal and determine the cellular IC50 values.
SETD2 Signaling Pathway in DNA Damage Response
SETD2 plays a crucial role in the DNA Damage Response (DDR) pathway. Upon DNA double-strand breaks (DSBs), SETD2-mediated H3K36me3 is required for the proper activation of ATM and the recruitment of DNA repair factors like RAD51, promoting homologous recombination repair.[17][22] Loss of SETD2 function can lead to impaired DNA repair and genomic instability.[4]
Comparison of Hit Validation Strategies
| Strategy | Description | Pros | Cons |
| Biochemical-First | Prioritizes confirming direct enzyme inhibition and determining potency using in vitro assays before moving to cellular models. | - Quickly eliminates non-binders and assay artifacts.- Provides quantitative measures of potency (IC50, Ki).- High-throughput and cost-effective. | - May not reflect cellular activity due to permeability and metabolism issues.- Prone to identifying compounds that are not active in a physiological context. |
| Cell-Based First | Focuses on identifying compounds that modulate H3K36me3 levels in a cellular context as the primary validation step. | - Directly assesses cellular permeability and on-target activity.- More physiologically relevant.- Can identify compounds with novel mechanisms of action. | - Lower throughput and more expensive.- Can be challenging to deconvolute direct target effects from off-target or cytotoxic effects.- False positives due to cytotoxicity are a concern. |
| Integrated Approach | Utilizes a combination of biochemical, biophysical, and cellular assays in parallel to build a comprehensive profile of the hit compounds. | - Provides a holistic view of compound activity.- High confidence in hit validation.- Enables early identification of compounds with desirable drug-like properties. | - Resource-intensive in terms of time, cost, and expertise.- Requires access to a wide range of assay technologies. |
Conclusion
The validation of hits from this compound-based high-throughput screens requires a multi-faceted and rigorous approach. By employing a combination of biochemical, biophysical, and cell-based assays, researchers can confidently identify and prioritize potent and selective SETD2 inhibitors for further development. The choice of validation strategy will depend on the specific resources and goals of the drug discovery program, but an integrated approach that confirms direct binding, quantifies biochemical and cellular potency, and demonstrates on-target engagement in a physiological context is highly recommended for successful hit-to-lead progression.
References
- 1. Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 4. Structure/Function Analysis of Recurrent Mutations in SETD2 Protein Reveals a Critical and Conserved Role for a SET Domain Residue in Maintaining Protein Stability and Histone H3 Lys-36 Trimethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. chameleonscience.com [chameleonscience.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational-Design-Driven Discovery of EZM0414: A Selective, Potent SETD2 Inhibitor for Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EZM0414 TFA (SETD2-IN-1 TFA) | Histone Methyltransferase | 2411759-92-5 | Invivochem [invivochem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone western blot protocol | Abcam [abcam.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. products.advansta.com [products.advansta.com]
- 21. chayon.co.kr [chayon.co.kr]
- 22. SETD2 is required for DNA double-strand break repair and activation of the p53-mediated checkpoint | eLife [elifesciences.org]
A Researcher's Guide to ssK36: Performance Across Key Immunoassay Formats
For researchers, scientists, and drug development professionals investigating the novel protein ssK36, understanding its behavior and quantification across various analytical platforms is paramount. This guide provides a comprehensive comparison of this compound performance in several common immunoassay formats, offering supporting experimental data and detailed protocols to aid in experimental design and data interpretation.
Comparative Performance of this compound in Different Assay Formats
The choice of immunoassay can significantly impact the detection and quantification of this compound. Each format offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The following tables summarize the quantitative performance of this compound detection across five key assay formats: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Flow Cytometry, Immunoprecipitation (IP), and Immunofluorescence (IF).
Table 1: Quantitative Comparison of this compound Immunoassays
| Assay Format | Typical Sensitivity | Dynamic Range | Throughput | Key Application |
| ELISA | 10-100 pg/mL | 2-3 logs | High | Quantification of soluble this compound in biological fluids |
| Western Blot | 0.1-1 ng | 1-2 logs | Low to Medium | Detection of this compound in complex protein mixtures (e.g., cell lysates) |
| Flow Cytometry | 100-1000 molecules/cell | 3-4 logs | High | Quantification of this compound expression on or within individual cells |
| Immunoprecipitation | ~1-10 µg of antibody | N/A | Low | Isolation of this compound and its binding partners |
| Immunofluorescence | Cell-dependent | N/A | Medium | Visualization of this compound localization within cells and tissues |
Table 2: Qualitative Performance Characteristics of this compound Immunoassays
| Assay Format | Specificity | Reproducibility | Ease of Use | Cost per Sample |
| ELISA | High (with validated antibody pairs) | High | Moderate | Low to Medium |
| Western Blot | High (with molecular weight confirmation) | Moderate | Complex | Medium |
| Flow Cytometry | High (with proper controls) | High | Complex | High |
| Immunoprecipitation | Moderate to High | Moderate | Complex | High |
| Immunofluorescence | Moderate to High | Moderate | Moderate | Medium |
In-Depth Analysis of this compound Performance by Assay
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a powerful tool for the detection and quantification of target analytes in biological samples.[1] A sandwich ELISA format is typically recommended for this compound to ensure high specificity and sensitivity. In this format, a capture antibody is immobilized on a microplate well, followed by the addition of the sample containing this compound.[2][3] A second, detection antibody that binds to a different epitope on this compound is then added, and the signal is generated by an enzyme conjugated to this antibody.[2]
The performance of an ELISA is highly dependent on the quality and specificity of the antibodies used.[2] For this compound, a validated antibody pair can achieve a sensitivity in the picogram per milliliter range, making it ideal for quantifying low-abundance this compound in serum, plasma, or cell culture supernatants. The assay's performance is evaluated by key metrics such as assay range, linear range, and accuracy, which is often determined through spike and recovery experiments.[1]
Western Blotting
Western blotting is a widely used technique to identify specific proteins from complex mixtures, such as cell or tissue lysates.[4] This method provides crucial information about the molecular weight of this compound, which adds a layer of specificity. The performance of this compound in a Western blot is dependent on several factors, including the quality of the primary antibody, the sample preparation, and the transfer efficiency. While traditional Western blotting can take 1-3 days to complete, automated systems can significantly reduce this time.[4] For this compound, a detection limit of 0.1-1 ng can be expected with optimized protocols. Single-cell Western blotting techniques have demonstrated even higher sensitivity, capable of detecting as few as 25,000 molecules.[5]
Flow Cytometry
Flow cytometry is an essential tool for the analysis of cellular therapeutics and plays a role in many aspects of manufacturing.[6] This high-throughput technique allows for the rapid analysis of individual cells in a heterogeneous population. For this compound, flow cytometry can be used to quantify the percentage of cells expressing the protein, as well as the relative amount of this compound per cell (mean fluorescence intensity). The performance of flow cytometric assays for this compound relies on proper instrument setup, antibody titration, and the use of appropriate controls to ensure data quality and reproducibility.[7][8] The sensitivity of flow cytometry allows for the detection of a few hundred to a thousand this compound molecules per cell.
Immunoprecipitation (IP)
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody immobilized on a solid support.[9] This method is invaluable for studying this compound protein-protein interactions. The performance of an IP experiment depends on the affinity and specificity of the anti-ssK36 antibody, the concentration of this compound in the lysate, and the choice of solid support (e.g., magnetic beads vs. agarose (B213101) beads). Magnetic beads often offer a faster and easier protocol with potentially higher signal intensity compared to agarose beads.[9] The success of the IP is typically confirmed by subsequent analysis of the immunoprecipitated proteins by Western blotting.
Immunofluorescence (IF)
Immunofluorescence is a powerful detection method that uses target-specific antibodies paired with fluorescent readouts to enable the study of target antigens within intact cells or tissues.[10] For this compound, IF can reveal its subcellular localization and expression patterns within different cell types. The performance of an IF experiment is critically dependent on the specificity of the primary antibody, proper sample fixation and permeabilization, and the choice of fluorophore-conjugated secondary antibodies. The results are qualitative or semi-quantitative and provide important spatial context to this compound expression.
Experimental Protocols
This compound Sandwich ELISA Protocol
-
Coating: Coat a 96-well microplate with capture anti-ssK36 antibody at a concentration of 1-10 µg/mL in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody: Add 100 µL of biotinylated detection anti-ssK36 antibody at a concentration of 0.5-2 µg/mL and incubate for 1-2 hours at room temperature.
-
Wasting: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Solution: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read: Read the absorbance at 450 nm using a microplate reader.
This compound Western Blot Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes. Separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary anti-ssK36 antibody (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
This compound Flow Cytometry Protocol
-
Cell Preparation: Prepare a single-cell suspension from cell culture or tissues.
-
Staining (Surface): For surface staining, incubate cells with a fluorescently conjugated anti-ssK36 antibody for 30 minutes on ice in the dark.
-
Staining (Intracellular): For intracellular staining, first fix and permeabilize the cells using a fixation/permeabilization kit. Then, incubate with the fluorescently conjugated anti-ssK36 antibody.
-
Washing: Wash the cells twice with staining buffer (e.g., PBS with 2% FBS).
-
Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on the cell population of interest and quantifying this compound expression.
Visualizing this compound in Cellular Processes and Workflows
To further aid in the conceptualization of this compound's role and its detection, the following diagrams illustrate a hypothetical signaling pathway involving this compound and the general workflows for ELISA and Western Blotting.
Caption: Hypothetical this compound signaling cascade.
Caption: General workflow for a sandwich ELISA.
Caption: General workflow for Western blotting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Overview of Enzyme-Linked Immunosorbent Assay (ELISA) | Cell Signaling Technology [cellsignal.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Comparison of Automated and Traditional Western Blotting Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric assays for identity, safety and potency of cellular therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principles of Advanced Flow Cytometry: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for the use of flow cytometry and cell sorting in immunological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Immunofluorescence (IF) Resource Center | Cell Signaling Technology [cellsignal.com]
Benchmarking SETD2 Inhibitors: A Comparative Guide Using the ssK36 Supersubstrate
For Researchers, Scientists, and Drug Development Professionals
The histone methyltransferase SETD2 is the sole enzyme responsible for the trimethylation of histone H3 at lysine (B10760008) 36 (H3K36me3), a critical epigenetic mark associated with transcriptional elongation, DNA repair, and genomic stability. Dysregulation of SETD2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of key SETD2 inhibitors, with a focus on their evaluation using the synthetic "supersubstrate" ssK36, designed for enhanced enzymatic turnover.
Executive Summary
This guide benchmarks the performance of prominent SETD2 inhibitors, EZM0414 and EPZ-719, by presenting their inhibitory activities from both biochemical and cellular assays. While direct comparative data using the this compound substrate is limited in publicly available literature, this guide collates the available information to provide a relative understanding of their potency. Detailed experimental protocols for conducting biochemical and cellular assays to evaluate SETD2 inhibitors are also provided to facilitate independent validation and further research.
Data Presentation: Inhibitor Comparison
The following table summarizes the reported inhibitory concentrations (IC50) of two well-characterized SETD2 inhibitors. It is important to note that the biochemical assays cited may have utilized the native H3K36 peptide rather than the this compound supersubstrate, as specific data for the latter is not widely published. The cellular assays, however, provide a more physiologically relevant measure of inhibitor potency by assessing the reduction of the H3K36me3 mark within a cellular context.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 for H3K36me3 Reduction (nM) | Cell Line for Cellular Assay |
| EZM0414 | 18[1][2][3] | 34[1][3] | A549 |
| EPZ-719 | 5 - 8[4] | 23[4] | A549 |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches for evaluating SETD2 inhibitors, the following diagrams have been generated.
Caption: SETD2 Signaling Pathway.
Caption: Experimental Workflow for SETD2 Inhibitor Benchmarking.
Experimental Protocols
Biochemical Radiometric Assay for SETD2 Activity using this compound Substrate
This protocol is adapted from standard radiometric methyltransferase assays and optimized for the use of the this compound supersubstrate.
Materials:
-
Recombinant human SETD2 enzyme
-
This compound peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM DTT, 5 mM MgCl₂, 0.01% Tween-20
-
SETD2 Inhibitors (dissolved in DMSO)
-
96-well filter plates (e.g., Millipore MSFBN6B50)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant SETD2 enzyme and this compound peptide in the assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically but typically range from 2-10 nM for the enzyme and 0.5-2 µM for the this compound peptide.
-
Add the SETD2 inhibitors at various concentrations to the wells of the 96-well plate. Include a DMSO-only control (vehicle) and a control with no enzyme (background).
-
Initiate the methyltransferase reaction by adding ³H-SAM to each well. A typical final concentration for ³H-SAM is 1-2 µM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a 96-well filter plate and wash three times with 10% TCA to remove unincorporated ³H-SAM.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for H3K36me3 Levels by Western Blot
This protocol details the procedure for assessing the in-cell activity of SETD2 inhibitors by measuring the levels of H3K36me3.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
SETD2 inhibitors (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K36me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SETD2 inhibitor for a specified period (e.g., 48-72 hours). Include a DMSO-only vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K36me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to serve as a loading control.
-
Quantify the band intensities and normalize the H3K36me3 signal to the total Histone H3 signal.
-
Calculate the percent reduction in H3K36me3 levels for each inhibitor concentration and determine the cellular IC50 value.
References
Correlating In Vitro and In Vivo H3K36 Methylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone H3 lysine (B10760008) 36 (H3K36) methylation is a critical epigenetic modification involved in fundamental cellular processes, including transcriptional regulation, alternative splicing, and DNA repair.[1] The enzymes that catalyze this modification, H3K36-specific lysine methyltransferases (KMTs), are frequently dysregulated in cancer and other diseases, making them attractive targets for therapeutic development.[1] Validating the link between an enzyme's biochemical activity (in vitro) and its function within a cellular context (in vivo) is a cornerstone of epigenetic drug discovery and basic research.
This guide provides an objective comparison of the methods used to measure H3K36 methylation in vitro and in vivo, presents supporting data from the literature, and offers detailed experimental protocols to aid in study design.
Data Presentation: Comparing H3K36 Methyltransferases
The methylation of H3K36 occurs in three states: mono-, di-, and trimethylation (H3K36me1, me2, me3). In mammals, these states are established by a panel of distinct KMTs, each with specific activities that have been characterized both biochemically and in living cells.
| Enzyme | In Vitro Activity | Preferred Substrate | In Vivo Function | Key References |
| SETD2 | Mono-, Di-, Trimethylation | Nucleosomes | Sole H3K36 trimethyltransferase. Associated with active transcription elongation. | [2][3][4] |
| NSD1 | Mono-, Dimethylation | Nucleosomes | Major H3K36 dimethyltransferase. Patterns non-CG DNA methylation. | [5][6][7][8] |
| NSD2 | Mono-, Dimethylation | Histones, Nucleosomes | H3K36 mono- and dimethyltransferase. Implicated in multiple myeloma. | [1][5][6] |
| NSD3 | Monomethylation | Histones, Nucleosomes | Primarily an H3K36 monomethyltransferase. | [2][6] |
| ASH1L | Mono-, Dimethylation | Nucleosomes | Deposits H3K36me1/2 to counteract Polycomb silencing at developmental genes. | [9][10][11] |
| SMYD2 | Mono-, Dimethylation | Histones, Nucleosomes | Dimethylates H3K36; also methylates non-histone substrates like p53 and Hsp90. | [1][12][13] |
Correlating In Vitro Inhibition with In Vivo Activity
A crucial step in drug development is to demonstrate that a small molecule inhibitor's potency against a purified enzyme (in vitro IC50) translates to a functional effect on the target within a cell (in vivo or cellular EC50).
| Compound | Target Enzyme | In Vitro Potency (IC50) | Cellular Effect | Key References |
| LLY-507 | SMYD2 | ~50 nM | Abolishes cell proliferation in several cancer cell lines. Reduces TRAF2 methylation. | [14][15] |
| AZ-505 | Not specified H3K36 MT | Not specified | Delayed cyst growth in a mouse model of polycystic kidney disease. | [15] |
Note: The development of potent and selective inhibitors for most H3K36 KMTases is still an active area of research, and comprehensive correlative data is limited in the public domain.[1][16]
Mandatory Visualizations
Experimental Protocols
Key Experiment 1: In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol is a generalized method for measuring the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate.[17]
Materials:
-
Purified recombinant H3K36 methyltransferase (e.g., SETD2, NSD1).
-
Substrate: Recombinant histone H3, histone octamers, or reconstituted nucleosomes.
-
³H-SAM (S-adenosyl-L-[methyl-³H]-methionine).
-
2x HMT Reaction Buffer: 100 mM Tris-HCl pH 8.0, 20 mM DTT, 8 mM MgCl₂.
-
SDS-PAGE loading buffer.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: On ice, prepare a 20 µL reaction mix for each sample.
-
10 µL of 2x HMT Reaction Buffer.
-
1 µL of ³H-SAM (e.g., 1 µCi).
-
1-5 µg of histone substrate.
-
X µL of purified enzyme (amount to be optimized empirically).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction tubes at 30°C for 1-2 hours.
-
Stopping the Reaction: Add 10 µL of SDS-PAGE loading buffer to stop the reaction.
-
Analysis by SDS-PAGE and Fluorography:
-
Boil the samples for 5 minutes at 95°C.
-
Load the entire reaction onto a 15% SDS-PAGE gel.
-
After electrophoresis, stain the gel with Coomassie Blue to visualize total protein and ensure equal loading of substrates.[12]
-
Destain the gel and treat with a fluorographic enhancer (e.g., EN³HANCE).
-
Dry the gel and expose it to X-ray film at -80°C. The exposure time will vary depending on the signal strength.
-
-
Analysis by Scintillation Counting:
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper 3 times with 10% trichloroacetic acid (TCA) to remove unincorporated ³H-SAM.
-
Wash once with ethanol.
-
Air dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Key Experiment 2: In Vivo H3K36 Methylation Analysis by ChIP-seq
This protocol outlines the key steps for Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) to map the genome-wide distribution of a specific H3K36 methylation mark.[18][19]
Materials:
-
Cultured cells or tissues.
-
Formaldehyde (B43269) (37%) for crosslinking.
-
Glycine for quenching.
-
Cell Lysis Buffer, Nuclei Lysis Buffer, and IP Dilution Buffer.
-
Sonicator (e.g., Bioruptor) or micrococcal nuclease (MNase) for chromatin shearing.
-
ChIP-grade antibody specific for the H3K36 methylation state of interest (e.g., anti-H3K36me2, anti-H3K36me3).
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Proteinase K and RNase A.
-
DNA purification kit (e.g., PCR purification kit).
-
Reagents for NGS library preparation.
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release nuclei.
-
Lyse the nuclei and shear the chromatin to an average size of 200-600 bp using sonication or MNase digestion.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with a specific anti-H3K36me antibody. A no-antibody or IgG control should be included.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[20]
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde crosslinks by incubating at 65°C for several hours in the presence of high salt.
-
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the ChIP DNA using a column-based kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA (and an input control sample) by performing end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Perform high-throughput sequencing.
-
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment for the H3K36 methylation mark. Compare results from treated vs. untreated cells to quantify changes in methylation levels at specific genomic loci.
References
- 1. H3K36 methyltransferases as cancer drug targets: rationale and perspectives for inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional specificity of H3K36 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SETting the Stage for Cancer Development: SETD2 and the Consequences of Lost Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | SETD2-H3K36ME3: an important bridge between the environment and tumors [frontiersin.org]
- 5. In vitro histone lysine methylation by NSD1, NSD2/MMSET/WHSC1 and NSD3/WHSC1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro histone lysine methylation by NSD1, NSD2/MMSET/WHSC1 and NSD3/WHSC1L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSD1 deposits histone H3 lysine 36 dimethylation to pattern non-CG DNA methylation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ash1l Methylates Lys36 of Histone H3 Independently of Transcriptional Elongation to Counteract Polycomb Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knockdown of ASH1L methyltransferase induced apoptosis inhibiting proliferation and H3K36 methylation in bovine cumulus cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of Smyd2: a split SET/MYND domain-containing histone H3 lysine 36-specific methyltransferase that interacts with the Sin3 histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Smyd2 controls cytoplasmic lysine methylation of Hsp90 and myofilament organization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy [frontiersin.org]
- 16. Screening for Small-Molecule Inhibitors of Histone Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding histone H3 lysine 36 methylation and its deregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of ssK36: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling ssK36, a water-reactive and flammable solid, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical to mitigate risks such as fire, explosion, and exposure to hazardous reaction products.
Personal Protective Equipment (PPE) for this compound
The selection and proper use of PPE is the first line of defense against the hazards associated with this compound. Due to its reactivity with water and flammability, a comprehensive PPE ensemble is required. All PPE should be inspected before each use to ensure its integrity.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields and a full-face shield. | Protects against dust particles, splashes, and potential projectiles from a rapid reaction.[1][2][3] |
| Hand Protection | Inner disposable nitrile gloves with outer chemical-resistant gloves (e.g., butyl rubber or Silver Shield®). | Provides a primary barrier against skin contact and absorption. Double gloving is recommended for enhanced protection.[2][3] |
| Body Protection | Flame-resistant lab coat. | Protects against fire hazards and incidental chemical splashes.[4] Clothing worn underneath should be made of natural fibers like cotton. |
| Foot Protection | Closed-toe shoes, preferably made of a non-porous material. | Protects feet from spills and falling objects.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary depending on the scale of work and ventilation. Consult your institution's Environmental Health and Safety (EHS) office. | Protects against inhalation of this compound dust or hazardous gases that may be liberated upon reaction. |
Experimental Workflow and Safety Protocols
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal, integrating safety measures at each stage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
